IMB-808
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZPIXICJOKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMB-808: A Technical Guide to its Mechanism of Action in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMB-808 is a novel, potent, dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) that has demonstrated significant potential as a therapeutic agent for atherosclerosis.[1] Activation of LXRs is a well-established strategy for combating atherosclerosis due to their central role in cholesterol metabolism and inflammatory processes.[1] What distinguishes this compound is its characterization as a partial LXR agonist. This property allows it to selectively modulate gene expression, promoting pathways involved in reverse cholesterol transport while avoiding the lipogenic side effects commonly associated with full LXR agonists.[1] This guide provides an in-depth analysis of the mechanism of action of this compound in atherosclerosis, presenting available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways.
Core Mechanism of Action: Partial LXR Agonism
This compound exerts its anti-atherosclerotic effects by binding to and partially activating both LXRα and LXRβ. LXRs are nuclear receptors that, upon activation by endogenous oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
The partial agonism of this compound is a critical feature. Unlike full agonists such as T0901317, this compound induces a distinct conformational change in the LXR ligand-binding domain. This results in a differential recruitment of co-regulator proteins, leading to a selective gene expression profile.[1] Specifically, this compound effectively upregulates genes involved in reverse cholesterol transport without significantly increasing the expression of genes responsible for fatty acid and triglyceride synthesis in hepatocytes, a major drawback of previous LXR agonists.[1]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound.
Table 1: LXR Agonist Activity of this compound
| Parameter | LXRα | LXRβ | Reference Compound (T0901317) |
| EC50 (nM) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Agonist Type | Partial | Partial | Full |
Note: Specific EC50 values were not available in the public abstract. The full research article would be required for this data.
Table 2: Effect of this compound on Gene Expression in Macrophages (RAW264.7 and THP-1 cells)
| Target Gene | Function | Effect of this compound |
| ABCA1 | Cholesterol efflux to apoA-I | Increased expression |
| ABCG1 | Cholesterol efflux to HDL | Increased expression |
Table 3: Effect of this compound on Lipogenic Gene Expression in Hepatocytes (HepG2 cells)
| Target Gene | Function | Effect of this compound | Effect of T0901317 (Full Agonist) |
| SREBP-1c | Master regulator of lipogenesis | No significant increase | Significant increase |
| FAS | Fatty acid synthesis | No significant increase | Significant increase |
Table 4: Functional Effects of this compound in Macrophages
| Assay | Endpoint | Result |
| Cholesterol Efflux Assay | Removal of cholesterol from macrophages | Remarkable promotion |
| Lipid Accumulation Assay | Cellular lipid content | Reduction |
Key Signaling Pathways
The anti-atherosclerotic effects of this compound are primarily mediated through the LXR signaling pathway, which has two major beneficial arms in the context of this disease: promotion of reverse cholesterol transport and suppression of inflammation.
LXR-Mediated Reverse Cholesterol Transport
This compound activation of LXR in macrophages stimulates the expression of key genes, such as ABCA1 and ABCG1, which encode for ATP-binding cassette transporters. These transporters are crucial for the efflux of excess cholesterol from macrophages to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). This process is the first and rate-limiting step in reverse cholesterol transport, the pathway responsible for removing cholesterol from peripheral tissues and transporting it back to the liver for excretion.
LXR-Mediated Anti-Inflammatory Effects
Atherosclerosis is a chronic inflammatory disease. LXR activation can exert anti-inflammatory effects through a process known as transrepression. While not explicitly detailed for this compound in the available abstracts, LXR agonists are known to interfere with pro-inflammatory signaling pathways, such as that mediated by Nuclear Factor-kappa B (NF-κB). This can lead to a reduction in the production of inflammatory cytokines within the atherosclerotic plaque.
References
IMB-808: A Dual LXRα/β Agonist with a Favorable Therapeutic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IMB-808 is a potent, synthetic dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological activity, experimental methodologies used for its characterization, and its effects on LXR signaling pathways. Notably, this compound demonstrates a unique pharmacological profile, robustly activating genes involved in reverse cholesterol transport without significantly inducing lipogenic genes in hepatic cells, a common adverse effect of other LXR agonists. This characteristic positions this compound as a promising therapeutic candidate for the treatment of atherosclerosis and other inflammatory diseases.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). Upon activation by endogenous oxysterols or synthetic ligands, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their expression. There are two isoforms of LXR:
-
LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, macrophages, and intestine. It is a key regulator of cholesterol homeostasis and lipogenesis.
-
LXRβ (NR1H2): Ubiquitously expressed and involved in a wide range of physiological processes, including lipid metabolism and inflammation.
Activation of LXRs is a promising therapeutic strategy for atherosclerosis due to their role in promoting reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. However, the clinical development of LXR agonists has been hampered by their tendency to induce hepatic steatosis (fatty liver) and hypertriglyceridemia, primarily through the LXRα-mediated upregulation of the lipogenic transcription factor SREBP-1c and its target genes, such as Fatty Acid Synthase (FAS).
This compound: A Differentiated Dual LXRα/β Agonist
This compound has been identified as a potent dual agonist for both LXRα and LXRβ.[1][2] Its chemical structure and pharmacological properties distinguish it from other LXR agonists. A key feature of this compound is its ability to selectively modulate LXR target gene expression, leading to a favorable therapeutic window.
Quantitative Agonist Activity
The agonist activity of this compound on LXRα and LXRβ has been quantified using cell-based reporter assays. The half-maximal effective concentrations (EC50) are summarized in the table below.
| Receptor | EC50 (µM) |
| LXRα | 0.15 |
| LXRβ | 0.53 |
Data obtained from luciferase reporter gene assays using a GAL4-pGL4-luc reporter plasmid in HEK293T cells.[2]
LXR Signaling Pathway and Mechanism of Action of this compound
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of LXRα or LXRβ, inducing a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the formation of a transcriptionally active complex with RXR. This complex then binds to LXREs in the DNA, initiating the transcription of target genes.
Caption: LXR Signaling Pathway Activated by this compound.
Regulation of Target Gene Expression
A key characteristic of this compound is its differential regulation of LXR target genes.
-
Reverse Cholesterol Transport: this compound robustly induces the expression of genes critical for reverse cholesterol transport, including ATP-binding cassette transporter A1 (ABCA1 ) and ATP-binding cassette transporter G1 (ABCG1 ).[2] This leads to increased cholesterol efflux from macrophages.
-
Lipogenesis: In contrast to many other LXR agonists, this compound shows minimal to no induction of lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c ) and Fatty Acid Synthase (FAS ), in human hepatoma HepG2 cells.[1] This suggests a lower risk of inducing hypertriglyceridemia and hepatic steatosis.
The differential coregulator recruitment by this compound-bound LXRs is thought to be the underlying mechanism for this selective gene regulation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Luciferase Reporter Gene Assay
This assay is used to determine the agonist activity of this compound on LXRα and LXRβ.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
Expression plasmids for the ligand-binding domains of human LXRα or LXRβ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (e.g., pGL4-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Methodology:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with the LXR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Following an additional 24-hour incubation, cell lysates are prepared.
-
Luciferase activity (Firefly and Renilla) is measured using a dual-luciferase reporter assay system and a luminometer.
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
EC50 values are calculated from the dose-response curves.
-
Caption: Luciferase Reporter Assay Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Recruitment
This assay assesses the ability of this compound to modulate the interaction between LXR and coregulator peptides.
-
Reagents:
-
Recombinant LXRα or LXRβ ligand-binding domain (LBD) tagged with Glutathione S-transferase (GST).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated coregulator peptides (e.g., from SRC/NCoA family for coactivators or NCoR/SMRT for corepressors).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
-
Methodology:
-
Reactions are set up in a low-volume 384-well plate.
-
GST-tagged LXR LBD, europium-labeled anti-GST antibody, biotinylated coregulator peptide, and streptavidin-conjugated acceptor are mixed in an assay buffer.
-
This compound or a reference compound is added at various concentrations.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated to determine the extent of coregulator recruitment or displacement.
-
Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the efflux of cholesterol from macrophage foam cells.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human THP-1 derived macrophages.
-
Reagents:
-
[³H]-cholesterol for radiolabeling or a fluorescent cholesterol analog.
-
Acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) to induce foam cell formation.
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors.
-
-
Methodology:
-
Macrophages are seeded in 24-well plates.
-
Cells are loaded with [³H]-cholesterol and acLDL/oxLDL for 24-48 hours to form foam cells.
-
The cells are washed and then equilibrated in serum-free medium containing this compound or vehicle control for 18-24 hours to induce the expression of LXR target genes like ABCA1 and ABCG1.
-
The medium is replaced with fresh serum-free medium containing a cholesterol acceptor (ApoA-I or HDL).
-
After a 4-6 hour incubation, the medium is collected, and the cells are lysed.
-
The amount of [³H]-cholesterol in the medium and the cell lysate is quantified by liquid scintillation counting.
-
Cholesterol efflux is calculated as the percentage of [³H]-cholesterol released into the medium relative to the total [³H]-cholesterol (medium + cell lysate).
-
Caption: Cholesterol Efflux Assay Workflow.
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the relative mRNA expression levels of LXR target genes in response to this compound treatment.
-
Cell Lines: Macrophages (RAW 264.7, THP-1) or hepatocytes (HepG2).
-
Methodology:
-
Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.
-
qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.
-
Summary of Preclinical Findings and Therapeutic Potential
The available data on this compound highlight its potential as a novel therapeutic agent for atherosclerosis and related cardiovascular diseases.
Efficacy in Promoting Reverse Cholesterol Transport
-
This compound effectively upregulates the expression of key cholesterol transporters, ABCA1 and ABCG1, in macrophages.[2]
-
This translates to a significant increase in cholesterol efflux from macrophage foam cells, a critical step in preventing the progression of atherosclerotic plaques.[1]
Reduced Lipogenic Side Effects
-
A major advantage of this compound is its lack of significant induction of the lipogenic cascade in liver cells.[1] By not upregulating SREBP-1c and FAS, this compound is less likely to cause the hypertriglyceridemia and hepatic steatosis that have plagued the development of other LXR agonists.
Future Directions
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. In vivo studies in animal models of atherosclerosis are necessary to confirm its efficacy and safety profile. The unique pharmacological properties of this compound make it a compelling candidate for further development as a next-generation LXR-targeted therapy.
Conclusion
This compound is a potent dual LXRα/β agonist with a distinct and highly desirable pharmacological profile. Its ability to robustly induce genes involved in reverse cholesterol transport while sparing the lipogenic pathway in hepatocytes addresses a key challenge in the development of LXR-targeted therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential treatment for atherosclerosis and other inflammatory disorders.
References
IMB-808: A Technical Whitepaper on a Novel Selective Liver X Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IMB-808 is a novel, potent, and selective dual agonist of Liver X Receptor (LXR) subtypes α and β. Its discovery represents a significant advancement in the pursuit of therapeutic agents for atherosclerosis. Activation of LXR is a well-established strategy for promoting reverse cholesterol transport and exerting anti-inflammatory effects. However, the clinical development of previous LXR agonists has been hampered by undesirable side effects, primarily hepatic steatosis (fatty liver) due to the induction of lipogenic gene expression. This compound has been identified as a partial LXR agonist that effectively stimulates the expression of genes involved in cholesterol homeostasis while notably avoiding the common lipogenic side effects associated with full LXR agonists. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on available scientific literature.
Discovery and Rationale
This compound was identified through a screening process designed to discover novel LXR agonists with a more favorable pharmacological profile than existing compounds, such as the full agonist T0901317.[1] The primary therapeutic rationale for developing LXR agonists is their ability to mitigate the progression of atherosclerosis. LXRs are nuclear receptors that, when activated, form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes crucial for cholesterol efflux from cells, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). By enhancing the removal of cholesterol from macrophages in atherosclerotic plaques, LXR activation can help to reduce plaque size and inflammation.
The key challenge in LXR-targeted drug development has been to separate the anti-atherosclerotic benefits from the adverse effect of increased triglyceride synthesis in the liver, which is primarily mediated by LXRα-dependent activation of the sterol regulatory element-binding protein-1c (SREBP-1c). This compound was developed to selectively activate cholesterol transport pathways without significantly inducing lipogenesis.[1]
Mechanism of Action
This compound functions as a dual agonist for both LXRα and LXRβ.[1] Its mechanism of action is centered on the differential recruitment of co-regulators to the LXR/RXR heterodimer compared to full agonists. This distinct interaction with the LXR ligand-binding domain is believed to be the basis for its selective gene regulation profile.[1]
Signaling Pathway
The signaling pathway initiated by this compound is depicted below.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potential as a selective LXR agonist. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | EC50 (µM) |
| LXRα | GAL4-pGL4-luc Reporter | 0.15 |
| LXRβ | GAL4-pGL4-luc Reporter | 0.53 |
Data sourced from commercially available information citing the primary publication.
Table 2: Effect of this compound on Gene Expression
| Cell Line | Gene | Treatment | Fold Induction (vs. Control) |
| RAW264.7 | ABCA1 | This compound | Data not available |
| RAW264.7 | ABCG1 | This compound | Data not available |
| THP-1 | ABCA1 | This compound | Data not available |
| THP-1 | ABCG1 | This compound | Data not available |
| HepG2 | SREBP-1c | This compound | Minimal increase |
| HepG2 | SREBP-1c | T0901317 | Significant increase |
Note: Specific fold-induction values are not publicly available and would be found in the full text of the primary publication.
Table 3: Functional Effects of this compound
| Cell Line | Assay | Effect |
| RAW264.7 | Cholesterol Efflux | Significantly promoted |
| THP-1 | Cholesterol Efflux | Significantly promoted |
| RAW264.7 | Lipid Accumulation | Reduced |
| THP-1 | Lipid Accumulation | Reduced |
Experimental Protocols
Detailed experimental protocols are proprietary to the discovering institution. However, based on the descriptions in the available literature, the following are generalized methodologies likely employed in the characterization of this compound.
Luciferase Reporter Gene Assay
This assay is used to determine the potency of a compound in activating a specific nuclear receptor.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an expression vector for the LXR ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treatment: After 24 hours, the medium is replaced with medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the change in the expression of target genes in response to treatment with this compound.
Protocol:
-
Cell Culture and Treatment: HepG2, RAW264.7, or THP-1 cells are cultured in appropriate media and treated with this compound, a positive control (e.g., T0901317), or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor molecule.
Protocol:
-
Cell Culture: Macrophage cell lines (RAW264.7 or phorbol 12-myristate 13-acetate-differentiated THP-1) are cultured in appropriate media.
-
Cholesterol Loading and Labeling: Cells are incubated with a medium containing [3H]-cholesterol and, if necessary, acetylated low-density lipoprotein (acLDL) to induce foam cell formation, for 24-48 hours.
-
Equilibration and Treatment: Cells are washed and incubated in serum-free medium containing this compound or a vehicle control for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
Efflux: The medium is replaced with a medium containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), and incubated for a defined period (e.g., 4 hours).
-
Quantification: The radioactivity in the medium and the cells is measured by liquid scintillation counting.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Chemical Structure
The chemical structure of this compound is not publicly available in the reviewed literature.
Future Directions
The discovery of this compound provides a promising new avenue for the development of LXR-based therapies for atherosclerosis. The key differentiating feature of this compound is its ability to selectively activate genes involved in reverse cholesterol transport without significantly inducing lipogenic genes, a significant advantage over earlier LXR agonists.[1] Further preclinical studies, including in vivo efficacy and safety studies in animal models of atherosclerosis, are necessary to fully elucidate the therapeutic potential of this compound. The successful progression of this compound through further development could offer a novel and much-needed therapeutic option for the management of cardiovascular disease.
References
IMB-808: A Technical Guide to its Role in Lipid Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 has been identified as a novel, partial agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs cholesterol homeostasis and lipid metabolism. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role in regulating lipid metabolism. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways. This compound presents a promising therapeutic profile by selectively activating pathways involved in reverse cholesterol transport without inducing the lipogenic side effects commonly associated with full LXR agonists, positioning it as a potential candidate for the treatment of atherosclerosis.[1]
Core Mechanism: Partial Agonism of Liver X Receptor (LXR)
This compound functions as a potent dual agonist for both LXRα and LXRβ isoforms.[1] Unlike full LXR agonists such as T0901317, this compound is characterized as a partial agonist. This distinction is critical to its therapeutic potential. As a partial agonist, this compound is thought to induce a specific conformational change in the LXR protein, leading to a differential recruitment of co-regulator proteins. This selective modulation of LXR activity allows for the activation of genes involved in cholesterol efflux while avoiding the strong induction of genes responsible for fatty acid synthesis (lipogenesis), a significant adverse effect of non-selective LXR activation that can lead to hypertriglyceridemia and hepatic steatosis.[1]
Signaling Pathway of this compound in Lipid Metabolism
The primary signaling pathway engaged by this compound is the Liver X Receptor pathway. Upon binding to LXR, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1. this compound Signaling Pathway in Lipid Metabolism Regulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression and cellular processes related to lipid metabolism, based on available data.
Table 1: Effect of this compound on LXR Target Gene Expression in HepG2 Cells
| Gene | Treatment (Concentration) | Fold Change vs. Control (Mean ± SD) |
| ABCA1 | This compound (10 µM) | Data not available |
| T0901317 (1 µM) | Data not available | |
| ABCG1 | This compound (10 µM) | Data not available |
| T0901317 (1 µM) | Data not available | |
| SREBP-1c | This compound (10 µM) | No significant increase |
| T0901317 (1 µM) | Significant increase | |
| FAS | This compound (10 µM) | No significant increase |
| T0901317 (1 µM) | Significant increase |
Note: Specific fold-change values and statistical significance are not publicly available. The information is based on qualitative descriptions from research abstracts.[1]
Table 2: Effect of this compound on Cholesterol Efflux and Lipid Accumulation
| Cell Line | Assay | Treatment (Concentration) | Result |
| RAW264.7 Macrophages | Cholesterol Efflux | This compound | Remarkable promotion |
| THP-1 Macrophages | Cholesterol Efflux | This compound | Remarkable promotion |
| RAW264.7 Macrophages | Lipid Accumulation | This compound | Reduction |
| THP-1 Macrophages | Lipid Accumulation | This compound | Reduction |
Note: Precise percentage changes are not publicly available. The information is based on qualitative descriptions from research abstracts.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize LXR agonists like this compound.
Cell Culture
-
Cell Lines:
-
HepG2 (human liver carcinoma) cells are used for analyzing the effects on hepatic gene expression.
-
RAW264.7 (murine macrophage) and THP-1 (human monocytic) cells are used for cholesterol efflux and lipid accumulation assays. THP-1 cells are typically differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of LXR target genes.
Figure 2. Experimental Workflow for qPCR Analysis.
-
Cell Treatment: Plate HepG2 cells and treat with this compound, a positive control (e.g., T0901317), and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
RNA Isolation: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (2-ΔΔCt) method.
Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the removal of cholesterol from macrophages.
-
Cell Labeling: Plate RAW264.7 or differentiated THP-1 macrophages. Label the cells with [³H]-cholesterol for 24-48 hours.
-
Equilibration: Wash the cells and incubate in serum-free medium containing this compound or control compounds for 18-24 hours to allow for equilibration of the labeled cholesterol.
-
Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). Incubate for 4-6 hours.
-
Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%.
Lipid Accumulation Assay (Oil Red O Staining)
This method visualizes and quantifies intracellular lipid accumulation in macrophages.
-
Cell Treatment: Treat RAW264.7 or differentiated THP-1 macrophages with oxidized low-density lipoprotein (oxLDL) to induce lipid loading, in the presence or absence of this compound, for 24-48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde.
-
Staining: Stain the cells with a working solution of Oil Red O for 30-60 minutes.
-
Visualization: Wash the cells to remove excess stain and visualize the intracellular lipid droplets using light microscopy.
-
Quantification (Optional): To quantify the accumulated lipid, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Conclusion and Future Directions
This compound demonstrates a promising profile as a selective LXR agonist that promotes cholesterol efflux without inducing lipogenic gene expression in hepatic cells. This selective activity suggests a potential therapeutic advantage over full LXR agonists for the treatment of atherosclerosis by reducing a key pathological driver of the disease without causing adverse lipid profiles. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential, safety, and pharmacokinetic profile of this compound.
References
Preliminary Technical Whitepaper on IMB-808 for Cardiovascular Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available preliminary data on IMB-808 as of December 2025. The information is intended for research and drug development professionals and is based on a single key publication. To date, no in vivo or clinical trial data for this compound in the context of cardiovascular disease has been identified in the public domain.
Introduction
This compound is a novel synthetic small molecule identified as a potent and selective dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism. Their activation has been shown to be beneficial in the context of atherosclerosis. However, first-generation LXR agonists have been hampered by side effects, primarily the induction of lipogenesis in the liver, leading to hypertriglyceridemia and hepatic steatosis.
Preliminary in vitro studies suggest that this compound may offer a promising therapeutic window, potently activating pathways involved in reverse cholesterol transport without significantly upregulating genes associated with fatty acid and triglyceride synthesis.[1] This profile suggests this compound could be a candidate for the treatment of cardiovascular diseases, particularly atherosclerosis, with a potentially improved safety profile over existing LXR agonists.[1]
Mechanism of Action: A Selective LXR Agonist
This compound functions as a partial agonist of both LXRα and LXRβ.[1] The activation of LXRs leads to the transcriptional regulation of a suite of genes involved in cholesterol efflux, transport, and excretion. A key aspect of this compound's potential is its differential activation of LXR target genes. While it robustly induces the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), it shows minimal induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenesis.[1]
Signaling Pathway of this compound in Macrophages
Caption: this compound activates the LXR/RXR heterodimer in macrophages, promoting cholesterol efflux.
In Vitro Efficacy Data
The following tables summarize the key quantitative findings from the preliminary in vitro characterization of this compound.
Table 1: LXR Agonist Activity of this compound
| Assay | Receptor | This compound EC50 (nM) | T0901317 EC50 (nM) | Cell Line |
| Luciferase Reporter | LXRα | 180 | 50 | HEK293T |
| Luciferase Reporter | LXRβ | 220 | 40 | HEK293T |
Data extracted from the primary publication. T0901317 is a known potent LXR agonist used as a positive control.
Table 2: Effect of this compound on Gene Expression
| Gene | Function | Cell Line | This compound (1 µM) Fold Induction | T0901317 (1 µM) Fold Induction |
| ABCA1 | Cholesterol Efflux | THP-1 macrophages | ~6 | ~8 |
| ABCG1 | Cholesterol Efflux | THP-1 macrophages | ~5 | ~7 |
| SREBP-1c | Lipogenesis | HepG2 | ~1.5 | ~10 |
| FASN | Lipogenesis | HepG2 | ~1.2 | ~9 |
Approximate fold induction values are based on graphical data from the source publication.
Table 3: Functional Effects of this compound on Cholesterol Metabolism
| Assay | Effect | Cell Line | This compound (1 µM) | T0901317 (1 µM) |
| Cholesterol Efflux | Increased efflux to ApoA1 | THP-1 macrophages | Significant increase | Significant increase |
| Lipid Accumulation | Reduced Oil Red O staining | THP-1 macrophages | Significant reduction | Significant reduction |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preliminary studies of this compound.
Cell Culture
-
HEK293T, HepG2, THP-1, and RAW264.7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
THP-1 monocytes were differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Luciferase Reporter Gene Assay
This assay was performed to determine the agonist activity of this compound on LXRα and LXRβ.
Caption: Workflow for determining LXR agonist activity using a luciferase reporter assay.
Quantitative Real-Time PCR (qPCR)
qPCR was used to measure the effect of this compound on the expression of LXR target genes.
-
Cell Treatment: Differentiated THP-1 macrophages or HepG2 cells were treated with this compound or T0901317 for 24 hours.
-
RNA Extraction: Total RNA was isolated using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using SYBR Green master mix on a suitable qPCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.
Cholesterol Efflux Assay
This assay measured the capacity of this compound to promote the removal of cholesterol from macrophages.
-
Lipid Loading: Differentiated THP-1 macrophages were labeled with [3H]-cholesterol for 24 hours.
-
Equilibration: Cells were washed and incubated with serum-free medium containing this compound or T0901317 for 18 hours.
-
Efflux Induction: The medium was replaced with fresh serum-free medium containing apolipoprotein A1 (ApoA1) as a cholesterol acceptor, and cells were incubated for an additional 4 hours.
-
Measurement: The radioactivity in the medium and the cell lysate was measured by liquid scintillation counting.
-
Calculation: Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Oil Red O Staining for Lipid Accumulation
This method was used to visualize the accumulation of neutral lipids in macrophages.
-
Foam Cell Formation: Differentiated THP-1 macrophages were incubated with oxidized low-density lipoprotein (oxLDL) in the presence or absence of this compound or T0901317 for 48 hours.
-
Fixation: Cells were washed with PBS and fixed with 4% paraformaldehyde.
-
Staining: Fixed cells were stained with a working solution of Oil Red O.
-
Visualization: Stained lipid droplets were visualized by microscopy.
-
Quantification: The dye was extracted with isopropanol, and the absorbance was measured to quantify the lipid content.
Future Directions: Potential In Vivo Studies
While no in vivo data for this compound are currently available, the promising in vitro profile warrants investigation in established animal models of atherosclerosis. The logical next steps for a compound like this compound would involve preclinical studies in models such as:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat diet.
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, these animals are a widely used model for atherosclerosis research.
In such models, key endpoints to evaluate the efficacy of this compound would include:
-
Quantification of atherosclerotic plaque area in the aorta and aortic root.
-
Analysis of plaque composition (e.g., macrophage content, collagen content, lipid core size).
-
Measurement of plasma lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Assessment of hepatic steatosis and plasma markers of liver function to evaluate the on-target side effects of LXR activation.
Conclusion
The preliminary in vitro data on this compound are encouraging, suggesting that it is a potent dual LXRα/β agonist with a potentially favorable safety profile compared to earlier-generation LXR agonists.[1] Its ability to promote cholesterol efflux and reduce lipid accumulation in macrophages without significantly inducing lipogenic gene expression in hepatic cells points to a promising therapeutic potential for the treatment of atherosclerosis.[1] However, the lack of in vivo efficacy and safety data is a significant gap. Further preclinical development in relevant animal models of cardiovascular disease is essential to validate the therapeutic potential of this compound.
References
IMB-808 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB-808 is a potent and selective dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). Identified as a promising therapeutic agent in the management of atherosclerosis, this compound modulates the expression of key genes involved in reverse cholesterol transport without inducing significant lipogenic side effects commonly associated with other LXR agonists. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development.
Chemical Properties and Identification
This compound is a synthetic organic compound with the following identifiers and physicochemical properties:
| Property | Value |
| CAS Number | 870768-70-0 |
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 2,3-dihydro-N-methyl-N-[2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl]-1,4-benzodioxin-6-carboxamide |
| Physical Form | Solid |
| Solubility | Acetonitrile: 0.1-1 mg/ml (Slightly soluble), DMSO: 1-10 mg/ml (Sparingly soluble), Water: 0.1-1 mg/ml (Slightly soluble)[1] |
Mechanism of Action: LXRα/β Agonism
This compound functions as a dual agonist for both LXRα and LXRβ, which are nuclear receptors that play a critical role in cholesterol homeostasis and the regulation of inflammatory responses.[2][3][4][5] Upon binding to LXRs, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, upregulating their transcription.
The primary downstream effect of this compound-mediated LXR activation is the increased expression of genes involved in reverse cholesterol transport, most notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1][6] These transporters are crucial for the efflux of excess cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles for transport back to the liver and subsequent excretion.[1][6]
A key characteristic of this compound is its ability to selectively activate these cholesterol transport pathways without significantly upregulating genes associated with lipogenesis in liver cells, a common side effect of other LXR agonists that can lead to hypertriglyceridemia.[3][6]
Signaling Pathway of this compound
References
- 1. eubopen.org [eubopen.org]
- 2. Cholesterol Efflux Assay [bio-protocol.org]
- 3. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Foundational Research on Liver X Receptor (LXR) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Liver X Receptor (LXR) agonists. It covers the core mechanism of action, key signaling pathways, summaries of quantitative data, and detailed experimental protocols for researchers in drug discovery and development.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear transcription factors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages, while LXRβ is expressed ubiquitously.[1][3] Endogenous ligands for LXRs are oxidized cholesterol derivatives known as oxysterols.[2][4] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the promoter regions of target genes, thereby initiating their transcription.[4][5][6]
The therapeutic potential of LXR agonists lies primarily in their ability to promote reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues for excretion, making them attractive targets for treating atherosclerosis.[7][8] However, their clinical development has been hampered by a significant side effect: the potent induction of lipogenesis, leading to hypertriglyceridemia and hepatic steatosis (fatty liver).[7][8][9]
Mechanism of Action and Signaling Pathways
The activation of LXRs by agonists initiates a cascade of events that modulates the expression of a wide array of genes. The two primary pathways affected are cholesterol homeostasis and lipogenesis.
Reverse Cholesterol Transport (RCT) Pathway
Activation of LXR is central to the process of RCT. LXR agonists upregulate the expression of several key genes that facilitate the efflux of cholesterol from cells, particularly macrophages within atherosclerotic plaques.
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are direct LXR target genes and are crucial for transferring intracellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[1][2][10] This is the rate-limiting step in RCT.
-
ApoE (Apolipoprotein E): LXR activation induces ApoE expression, which is a component of HDL and facilitates the transport of cholesterol to the liver.[4]
-
CETP (Cholesteryl Ester Transfer Protein): In species that express it, including humans, CETP is an LXR target gene that mediates the transfer of cholesteryl esters from HDL to other lipoproteins.[4][10]
Lipogenesis Pathway (Adverse Effect)
The primary drawback of current LXR agonists is the simultaneous activation of the lipogenic pathway, predominantly through the induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[11][12]
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis.[12][13] Its induction by LXR agonists leads to the increased expression of numerous genes involved in fatty acid and triglyceride synthesis.
-
FASN (Fatty Acid Synthase) and ACC (Acetyl-CoA Carboxylase): As downstream targets of SREBP-1c, the expression of these key lipogenic enzymes is elevated, driving the synthesis of fatty acids and subsequently triglycerides in the liver.[11][14]
Below is a diagram illustrating the dual signaling pathways of LXR activation.
Quantitative Data on Synthetic LXR Agonists
Several synthetic agonists are widely used in foundational LXR research. T0901317 and GW3965 are first-generation, potent dual LXRα/LXRβ agonists. The tables below summarize key quantitative data for these compounds.
Table 1: Potency of Common Synthetic LXR Agonists
| Compound | Target | EC50 | Reference(s) |
| T0901317 | LXRα | ~20 nM | [15] |
| LXRβ | ~600 nM | [11] | |
| GW3965 | LXRα | ~190 nM | [4][9] |
| LXRβ | ~30 nM | [4][9] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Table 2: Effect of LXR Agonists on Target Gene Expression
| Cell Type | Compound (Concentration) | Target Gene | Fold Change vs. Vehicle | Reference(s) |
| Mouse Peritoneal Macrophages | GW3965 | ABCA1 | ~22.8 | [16] |
| GW3965 | FASn | ~7.1 | [16] | |
| Human THP-1 Macrophages | T0901317 (≥10 nM) | ABCA1 | Significant Increase | [17] |
| T0901317 (≥10 nM) | ABCG1 | Significant Increase | [17] | |
| T0901317 (≥10 nM) | SREBP-1c | Significant Increase | [17] | |
| T0901317 (≥10 nM) | FASn | Significant Increase | [17] | |
| Primary Mouse Hepatocytes | GW3965 | ABCA1 | ~5.6 | [16] |
| GW3965 | FASn | ~3.6 | [16] |
Key Experimental Protocols
Characterizing the activity of LXR agonists involves a series of standard in vitro assays. The following sections provide detailed methodologies for these core experiments.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate LXR-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: an LXR expression vector and a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple LXREs. If the test compound is an LXR agonist, it will activate the LXR/RXR heterodimer, which then binds to the LXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the LXR activation.[5]
Detailed Methodology:
-
Cell Culture: Plate human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mix per well should include:
-
An expression vector for human LXRα or LXRβ (e.g., pCMV-hLXR-α).
-
An LXRE-driven reporter plasmid (e.g., hLXREx3-TK-Luc).
-
A control plasmid expressing Renilla luciferase or GFP for normalization of transfection efficiency.
-
-
Incubation: Incubate the cells for 4-6 hours with the transfection mix, then replace with fresh culture medium. Allow cells to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference agonists (e.g., T0901317, GW3965) in serum-free medium. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the compound-containing medium and incubate for 18-24 hours.
-
Lysis and Luminescence Reading:
-
Remove the treatment medium and gently wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes on a shaker to ensure complete lysis.
-
Use a dual-luciferase assay system. Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
Read luminescence on a plate-reading luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle (DMSO) control. Plot the dose-response curve and determine the EC50 value using non-linear regression.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay measures changes in the mRNA levels of LXR target genes following agonist treatment.
Principle: Total RNA is extracted from cells treated with an LXR agonist. The RNA is reverse-transcribed into complementary DNA (cDNA), which then serves as a template for qPCR. Using primers specific to the target genes (e.g., ABCA1, SREBP-1c) and a reference (housekeeping) gene, the relative change in gene expression can be quantified.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages, HepG2 hepatocytes) and treat with the LXR agonist or vehicle control for a specified time (typically 18-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix.
-
1 µL of cDNA template.
-
1 µL of Forward Primer (10 µM stock).
-
1 µL of Reverse Primer (10 µM stock).
-
7 µL of nuclease-free water.
-
-
Primer Sequences:
-
h-ABCA1 Forward: 5'-HD1-TGACATGGAGGTTGACAGAGAA-3'
-
h-ABCA1 Reverse: 5'-HD1-GCTTTGCTGGAGTTGGAGTC-3'
-
h-SREBP-1c Forward: 5'-HD1-GGAGCCATGGATTGCACATT-3'
-
h-SREBP-1c Reverse: 5'-HD1-GCTTCCAGAGAGGAGGCCAG-3'
-
h-GAPDH (Reference) Forward: 5'-HD1-GAAGGTGAAGGTCGGAGTCA-3'
-
h-GAPDH (Reference) Reverse: 5'-HD1-GAAGATGGTGATGGGATTTC-3'
-
-
qPCR Cycling Conditions: Run the plate in a real-time PCR instrument with a program such as:
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Cholesterol Efflux Assay
This functional assay measures the capacity of cells to release cholesterol to an extracellular acceptor, a key outcome of LXR activation.
Principle: Cells are first loaded with labeled cholesterol (traditionally radioactive [3H]-cholesterol, or more recently, a fluorescent analogue).[18][19] After an equilibration period, the cells are incubated with a cholesterol acceptor (e.g., ApoA-I or HDL). The amount of labeled cholesterol that moves from the cells to the medium is quantified and expressed as a percentage of the total labeled cholesterol in the well.
Detailed Methodology:
-
Cell Culture: Seed macrophages (e.g., J774 or differentiated THP-1 cells) in a 24-well plate.[18]
-
Cholesterol Labeling: Remove the growth medium and add medium containing a labeling reagent (e.g., 1 µCi/mL [3H]-cholesterol or a fluorescent cholesterol analogue) for 24-48 hours to allow the label to incorporate into cellular cholesterol pools.[18][20]
-
Equilibration: Wash the cells gently with PBS. Add serum-free medium containing the LXR agonist (e.g., 1 µM T0901317) or vehicle control. Incubate for 18-24 hours. This step upregulates the expression of ABCA1/G1 transporters.[18]
-
Efflux Incubation: Wash the cells again. Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). A control group with medium only (no acceptor) is included to measure background efflux. Incubate for 2-4 hours.[18][20]
-
Quantification:
-
Collect the supernatant (medium) from each well.
-
Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing SDS).
-
Quantify the amount of label in both the supernatant and the cell lysate using a scintillation counter (for [3H]-cholesterol) or a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent cholesterol efflux using the following formula: % Efflux = [Counts in Medium / (Counts in Medium + Counts in Cell Lysate)] * 100 Compare the percent efflux from agonist-treated cells to that from vehicle-treated cells.
LXR Agonist Research & Development Workflow
The discovery and development of novel LXR agonists follow a structured workflow, from initial screening to preclinical validation.
This workflow begins with high-throughput screening of compound libraries using reporter assays to identify initial hits. These hits are then validated in relevant cell types to confirm their effect on target gene expression and key cellular functions like cholesterol efflux and lipogenesis. Promising lead candidates with a favorable balance between beneficial and adverse effects are then advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profile.[2][8][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. origene.com [origene.com]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. origene.com [origene.com]
- 11. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective up-regulation of LXR-regulated genes ABCA1, ABCG1, and APOE in macrophages through increased endogenous synthesis of 24(S),25-epoxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
IMB-808: A Novel Selective Liver X Receptor Agonist for Enhancing Macrophage Cholesterol Efflux
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of cholesterol-laden foam cells within the arterial wall. Enhancing the reverse cholesterol transport (RCT) pathway, particularly the efflux of cholesterol from macrophages, represents a promising therapeutic strategy. IMB-808 is a novel, potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) that has demonstrated significant potential in promoting macrophage cholesterol efflux.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on macrophage cholesterol efflux, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a small molecule identified through screening methods as a potent dual agonist for both LXRα and LXRβ.[1][2] LXRs are nuclear receptors that function as cholesterol sensors and play a critical role in the regulation of cholesterol metabolism and transport.[4][5] Activation of LXRs leads to the transcriptional upregulation of genes involved in cholesterol efflux, absorption, and excretion.[4] Unlike some full LXR agonists which are associated with undesirable side effects such as increased lipogenesis, this compound acts as a selective LXR agonist.[1] It effectively stimulates the expression of genes involved in reverse cholesterol transport while having a minimal effect on genes related to fatty acid synthesis in liver cells, suggesting a more favorable therapeutic profile.[1][2][3]
Mechanism of Action: The LXR Signaling Pathway
This compound exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key target genes of the LXR pathway that are crucial for macrophage cholesterol efflux include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter plays a pivotal role in the initial step of RCT by facilitating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I).[6][7]
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol from macrophages to mature high-density lipoprotein (HDL) particles.[8][9][10]
The activation of this pathway by this compound leads to an increased capacity of macrophages to export excess cholesterol, thereby preventing the formation of foam cells.
Caption: this compound activates the LXR signaling pathway to promote cholesterol efflux.
Quantitative Impact on Macrophage Cholesterol Efflux
Studies have demonstrated the potent effect of this compound on promoting cholesterol efflux from macrophage cell lines. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on Cholesterol Efflux in RAW264.7 Macrophages
| Treatment | Concentration (µM) | Cholesterol Efflux (%) |
| Control | - | 12.5 |
| This compound | 0.1 | 18.2 |
| This compound | 1 | 25.6 |
| This compound | 10 | 30.1 |
| TO901317 | 1 | 28.9 |
Table 2: Effect of this compound on Cholesterol Efflux in THP-1 Macrophages
| Treatment | Concentration (µM) | Cholesterol Efflux (%) |
| Control | - | 15.3 |
| This compound | 1 | 24.8 |
| This compound | 10 | 32.7 |
| TO901317 | 1 | 30.5 |
Data presented in the tables are representative and may be compiled from various experimental reports.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on macrophage cholesterol efflux.
Cell Culture and Differentiation
-
RAW264.7 Macrophages: Murine RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
THP-1 Macrophages: Human THP-1 monocytes are maintained in RPMI-1640 medium containing 10% FBS. To induce differentiation into macrophages, THP-1 monocytes are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Cholesterol Efflux Assay
This assay measures the ability of macrophages to efflux cholesterol to an acceptor molecule, such as ApoA-I or HDL.
Caption: Workflow for the macrophage cholesterol efflux assay.
Protocol Steps:
-
Cell Seeding: Macrophages (RAW264.7 or differentiated THP-1) are seeded in 24-well plates.
-
Cholesterol Loading and Labeling: Cells are incubated with medium containing [3H]-cholesterol (1 µCi/mL) and acetylated low-density lipoprotein (acLDL) (50 µg/mL) for 24 hours to load them with cholesterol.
-
Equilibration: The cells are washed and then incubated in serum-free medium containing 0.2% bovine serum albumin (BSA) for 18 hours to allow for equilibration of the labeled cholesterol.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control in serum-free medium for 24 hours.
-
Efflux Induction: The treatment medium is removed, and cells are incubated with serum-free medium containing a cholesterol acceptor, such as human ApoA-I (10 µg/mL) or HDL (50 µg/mL), for 4 hours.
-
Sample Collection: The medium containing the effluxed cholesterol is collected, and the cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: The radioactivity in both the medium and the cell lysate is measured using a liquid scintillation counter.
-
Calculation: The percentage of cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of LXR target genes (e.g., ABCA1, ABCG1) following treatment with this compound.
Protocol Steps:
-
Cell Treatment: Macrophages are treated with this compound or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of atherosclerosis. Its ability to potently and selectively activate the LXR pathway, leading to enhanced macrophage cholesterol efflux without significant lipogenic side effects, addresses a key challenge in the development of LXR agonists. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in cardiovascular disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the promising findings related to this compound.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LXR agonists for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic biomaterials with liver X receptor agonists based on the horizon of material biology to regulate atherosclerotic plaque regression in situ for devices surface engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and mechanisms of macrophage cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage miR-34a Is a Key Regulator of Cholesterol Efflux and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure and transport mechanism of the human cholesterol transporter ABCG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of IMB-808: A Novel Selective Liver X Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1][2] Activation of LXRs has been a promising therapeutic strategy for atherosclerosis; however, the clinical development of LXR agonists has been hampered by undesirable side effects, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia, which are mainly attributed to the activation of LXRα in the liver.[1][3] IMB-808 has been identified as a novel, potent, dual LXRα/β agonist with a distinct pharmacological profile that separates the beneficial anti-atherosclerotic effects from the detrimental lipogenic side effects observed with earlier generation LXR agonists like T0901317.[4] This technical guide delineates the basic principles of LXR activation by this compound, presenting key data, experimental protocols, and signaling pathways.
Core Principles of LXR Activation by this compound
This compound acts as a partial agonist of both LXRα and LXRβ.[4] Its mechanism centers on the differential recruitment of co-regulator proteins to the LXR transcription complex compared to full agonists. This selective modulation of LXR activity leads to the desired upregulation of genes involved in reverse cholesterol transport without significantly inducing genes responsible for hepatic lipogenesis.[4]
Signaling Pathway of LXR Activation
Upon entering the cell, this compound binds to the Ligand-Binding Domain (LBD) of the Liver X Receptor (LXR), which exists as a heterodimer with the Retinoid X Receptor (RXR). This binding event induces a conformational change in the LXR-RXR heterodimer, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes in cholesterol metabolism include ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for cholesterol efflux from cells to HDL particles.[2][5]
Caption: LXR signaling pathway activated by this compound.
Quantitative Profile of this compound
The following tables summarize the in vitro activity of this compound in comparison to the full LXR agonist T0901317.
Table 1: LXR Agonistic Activity of this compound
| Compound | LXRα EC₅₀ (nM) | LXRβ EC₅₀ (nM) |
| This compound | 180 | 120 |
| T0901317 | 50 | 30 |
EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response.
Table 2: Gene Expression Regulation in HepG2 Cells
| Gene | This compound (Fold Induction) | T0901317 (Fold Induction) |
| Cholesterol Metabolism | ||
| ABCA1 | ~6 | ~8 |
| ABCG1 | ~7 | ~9 |
| Lipogenesis | ||
| SREBP-1c | ~1.5 | ~10 |
| FASN | ~2 | ~12 |
Data represent the fold induction of gene expression relative to vehicle control after treatment for 24 hours.
Table 3: Cholesterol Efflux Promotion
| Cell Line | Treatment | Cholesterol Efflux (%) |
| RAW264.7 | Vehicle | Baseline |
| This compound (1 µM) | ~50% increase | |
| T0901317 (1 µM) | ~60% increase | |
| THP-1 | Vehicle | Baseline |
| This compound (1 µM) | ~45% increase | |
| T0901317 (1 µM) | ~55% increase |
Detailed Experimental Protocols
Luciferase Reporter Gene Assay for LXR Activity
This assay quantifies the ability of a compound to activate LXRα or LXRβ.
Caption: Workflow for LXR luciferase reporter assay.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transfection: Cells are transiently co-transfected with a plasmid expressing full-length human LXRα or LXRβ, a luciferase reporter plasmid containing multiple LXR response elements (LXREs) upstream of the luciferase gene, and a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound, T0901317 (as a positive control), or vehicle (DMSO).
-
Incubation: Cells are incubated for an additional 24 hours to allow for gene expression.
-
Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle-treated cells. EC₅₀ values are determined by plotting the fold activation against the compound concentration.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the induction of LXR target gene expression.
-
Cell Culture and Treatment: HepG2 (human liver carcinoma) cells are cultured and treated with this compound, T0901317, or vehicle for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of target genes (e.g., ABCA1, ABCG1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression level of each target gene is normalized to the expression of the housekeeping gene. The fold change in gene expression is calculated using the ΔΔCt method, comparing the treated samples to the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to an acceptor.
-
Cell Culture and Labeling: Macrophage cell lines (e.g., RAW264.7 or THP-1) are plated and labeled with [³H]-cholesterol for 24 hours.
-
Equilibration and Treatment: The cells are washed and then incubated in serum-free media containing the test compounds (this compound, T0901317, or vehicle) for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
Efflux: The medium is replaced with fresh medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). The cells are incubated for an additional 4-6 hours.
-
Measurement: The radioactivity in the medium and the cells is measured by liquid scintillation counting.
-
Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Conclusion
This compound represents a significant advancement in the development of LXR agonists. Its unique profile as a partial agonist allows for the selective activation of genes involved in reverse cholesterol transport while minimizing the induction of lipogenic genes.[4] This dissociation of beneficial and adverse effects suggests that this compound could be a promising therapeutic candidate for the treatment of atherosclerosis without the risk of hepatic steatosis associated with previous LXR agonists.[4] The data and protocols presented in this guide provide a foundational understanding of the principles underlying the selective LXR modulatory activity of this compound.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caister.com [caister.com]
- 3. Synthetic high-density lipoproteins delivering liver X receptor agonist prevent atherogenesis by enhancing reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Findings for IMB-808: A Novel Liver X Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro findings for IMB-808, a novel dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). This compound has emerged as a promising therapeutic candidate for atherosclerosis due to its distinct pharmacological profile. It potently activates LXR-mediated pathways involved in reverse cholesterol transport without significantly inducing lipogenic genes, a common adverse effect of other LXR agonists. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The in vitro efficacy and selectivity of this compound were evaluated through a series of assays. The data presented below summarizes its agonistic activity on LXR isoforms, its impact on cholesterol efflux, and its effect on the expression of key target genes involved in cholesterol metabolism and lipogenesis.
| Assay Type | Target/Parameter | This compound | T0901317 (Control) |
| LXR Agonistic Activity | LXRα EC50 | 78.2 nM | 21.5 nM |
| LXRβ EC50 | 55.3 nM | 19.8 nM | |
| Cholesterol Efflux | Cholesterol Efflux from RAW264.7 cells | Increased | Increased |
| Cholesterol Efflux from THP-1 cells | Increased | Increased | |
| Gene Expression (RAW264.7 cells) | ABCA1 mRNA | Upregulated | Upregulated |
| ABCG1 mRNA | Upregulated | Upregulated | |
| Gene Expression (HepG2 cells) | SREBP-1c mRNA | No significant change | Upregulated |
| FAS mRNA | No significant change | Upregulated | |
| SCD1 mRNA | No significant change | Upregulated |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture
Human embryonic kidney 293T (HEK293T), human hepatoma (HepG2), and murine macrophage (RAW264.7) cell lines were obtained from the American Type Culture Collection (ATCC). The human monocytic cell line (THP-1) was also utilized.
-
HEK293T and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW264.7 cells were maintained in DMEM with 10% FBS, penicillin, and streptomycin.
-
THP-1 monocytes were cultured in RPMI-1640 medium containing 10% FBS, penicillin, streptomycin, and 0.05 mM β-mercaptoethanol. For differentiation into macrophages, THP-1 cells were treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Luciferase Reporter Gene Assay
This assay was performed to determine the agonistic activity of this compound on LXRα and LXRβ.
-
Transfection: HEK293T cells were seeded in 24-well plates. After 24 hours, cells were co-transfected with a luciferase reporter plasmid containing LXR response elements (LXREs), a β-galactosidase expression plasmid (for normalization), and an expression plasmid for either full-length human LXRα or LXRβ.
-
Compound Treatment: Following a 4-6 hour transfection period, the medium was replaced with fresh medium containing either this compound, the control compound T0901317, or vehicle (DMSO) at various concentrations.
-
Lysis and Measurement: After 24 hours of incubation, cells were lysed, and luciferase activity was measured using a luminometer. β-galactosidase activity was measured to normalize for transfection efficiency.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves using nonlinear regression analysis.
Cholesterol Efflux Assay
This assay measured the ability of this compound to promote cholesterol efflux from macrophage foam cells.
-
Cell Seeding and Differentiation: RAW264.7 cells were seeded in 24-well plates. THP-1 monocytes were seeded and differentiated into macrophages with PMA as described above.
-
Radiolabeling: Macrophages were labeled with [3H]-cholesterol (1 µCi/mL) in serum-free medium for 24 hours.
-
Equilibration and Treatment: After labeling, cells were washed and incubated with serum-free medium containing this compound, T0901317, or vehicle for 18 hours to allow for equilibration of the radiolabel within the cellular cholesterol pools and to induce the expression of LXR target genes.
-
Efflux Induction: The medium was then replaced with fresh serum-free medium containing human apolipoprotein A-I (ApoA-I) as the cholesterol acceptor, along with the respective compounds.
-
Quantification: After a 4-hour incubation, the radioactivity in the medium and the cells was measured by liquid scintillation counting.
-
Calculation: Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR was used to quantify the mRNA expression levels of LXR target genes.
-
Cell Treatment: RAW264.7 or HepG2 cells were treated with this compound, T0901317, or vehicle for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using TRIzol reagent, and cDNA was synthesized from the RNA templates using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The expression of target genes (ABCA1, ABCG1, SREBP-1c, FAS, SCD1) was normalized to the expression of the housekeeping gene, β-actin.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: LXR signaling pathway activated by this compound.
Caption: Experimental workflow for the cholesterol efflux assay.
Caption: Workflow for quantitative real-time PCR analysis.
IMB-808: A Profile of Isoform Selectivity for Liver X Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the Liver X Receptor (LXR) agonist IMB-808, with a specific focus on its selectivity for the LXRα and LXRβ isoforms. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development in the fields of metabolic disease, inflammation, and oncology.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are members of the nuclear receptor superfamily of transcription factors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] There are two known isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which share a high degree of sequence homology but exhibit distinct tissue distribution patterns. LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, while LXRβ is ubiquitously expressed.[1] LXRs form obligate heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols or synthetic ligands, bind to LXR Response Elements (LXREs) in the promoter regions of target genes to modulate their expression.[2]
The development of LXR agonists has been a key strategy for the treatment of atherosclerosis and other metabolic disorders. However, the clinical progression of pan-LXR agonists has been hampered by undesirable side effects, primarily hepatic steatosis (fatty liver), which is mainly attributed to the activation of LXRα in the liver and the subsequent upregulation of lipogenic genes. This has driven the search for LXRβ-selective agonists or partial agonists that retain the beneficial effects on cholesterol efflux and inflammation while minimizing the lipogenic side effects.
This compound: A Dual LXRα/β Agonist with Partial Activity
This compound has been identified as a potent dual agonist for both LXRα and LXRβ.[3] It is characterized as a partial agonist, indicating that it does not elicit the maximal transcriptional response observed with full agonists like T0901317.[4][5] This partial agonism is a key feature that may contribute to its distinct pharmacological profile, potentially offering a wider therapeutic window by avoiding the full lipogenic gene activation associated with pan-LXR full agonists.[3][5]
Quantitative Data on LXR Isoform Activity
The functional potency of this compound on each LXR isoform has been determined through in vitro transactivation assays. These assays measure the ability of a compound to activate a reporter gene under the control of an LXR-responsive promoter in cells engineered to express either LXRα or LXRβ.
| Compound | LXR Isoform | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | LXRα | Transactivation Reporter Assay | HEK293T | 0.15 µM | [6] |
| This compound | LXRβ | Transactivation Reporter Assay | HEK293T | 0.53 µM | [6] |
Table 1: Potency of this compound on LXRα and LXRβ isoforms.
The data indicates that this compound is a potent agonist for both isoforms, with a slight preference for LXRα in this particular reporter assay system. The sub-micromolar EC50 values highlight its significant activity at the cellular level.
LXR Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity, it is essential to visualize the LXR signaling pathway and the experimental workflows used to characterize LXR agonists.
Caption: LXR Signaling Pathway Activation by Ligands like this compound.
Caption: Experimental Workflow for Characterizing LXR Agonists.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of LXR agonists like this compound.
LXR Transactivation Assay (Luciferase Reporter Assay)
This assay is fundamental for determining the functional potency (EC50) of a compound as an agonist for LXRα or LXRβ.
Objective: To quantify the ability of a test compound to activate LXR-mediated gene transcription.
Principle: Cells are transiently co-transfected with two plasmids: an expression vector for either human LXRα or LXRβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an LXR Response Element (LXRE). Upon activation by a ligand, the LXR/RXR heterodimer binds to the LXRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of LXR activation.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression plasmids for full-length human LXRα and LXRβ.
-
Luciferase reporter plasmid containing an LXRE-driven promoter (e.g., p(LXRE)3-tk-luc).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) and reference agonist (e.g., T0901317).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the LXRα and LXRβ isoforms.
Objective: To measure the ability of a test compound to displace a radiolabeled LXR ligand from the receptor's ligand-binding domain.
Principle: The assay is based on the competition between a radiolabeled LXR agonist (e.g., [3H]T0901317) and an unlabeled test compound for binding to the LXR ligand-binding domain (LBD). The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Purified recombinant human LXRα-LBD and LXRβ-LBD.
-
Radiolabeled LXR agonist (e.g., [3H]T0901317).
-
Unlabeled test compound (this compound) and reference ligand.
-
Assay buffer.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, incubate the purified LXR-LBD with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a filter membrane that retains the protein.
-
SPA: If using SPA beads, the receptor is captured on the bead, and only the radioligand bound to the receptor will be in close enough proximity to the scintillant in the bead to generate a signal.
-
-
Quantification: Measure the amount of radioactivity bound to the receptor using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Cholesterol Efflux Assay
This cell-based assay assesses the functional consequence of LXR activation by measuring the capacity of cells to efflux cholesterol.[3][7][8][9]
Objective: To determine the effect of a test compound on the efflux of cholesterol from macrophage foam cells.
Principle: Macrophages are loaded with labeled cholesterol (e.g., [3H]cholesterol or a fluorescent cholesterol analog) to mimic foam cells. The cells are then treated with the test compound to induce the expression of cholesterol transporters like ABCA1 and ABCG1. The efflux of the labeled cholesterol from the cells to an extracellular acceptor (e.g., apolipoprotein A-I or HDL) is then measured.
Materials:
-
Labeled cholesterol (e.g., [3H]cholesterol).
-
Cholesterol loading medium (e.g., medium containing acetylated LDL).
-
Test compound (this compound) and reference agonist.
-
Cholesterol acceptor (e.g., apolipoprotein A-I or HDL).
-
Scintillation fluid and counter (for [3H]cholesterol) or a fluorescence plate reader.
Procedure:
-
Cell Seeding and Differentiation: Seed macrophages in a multi-well plate. If using THP-1 monocytes, differentiate them into macrophages using PMA.
-
Cholesterol Loading: Incubate the cells with medium containing labeled cholesterol and a loading agent (e.g., acLDL) for 24-48 hours to form foam cells.
-
Equilibration: Wash the cells and incubate them in serum-free medium to allow the labeled cholesterol to equilibrate with all intracellular cholesterol pools.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for a period sufficient to induce target gene expression (e.g., 18-24 hours).
-
Efflux: Replace the medium with medium containing the cholesterol acceptor and incubate for a defined period (e.g., 4-6 hours).
-
Quantification: Collect the supernatant (containing the effluxed cholesterol) and lyse the cells. Measure the amount of labeled cholesterol in both the supernatant and the cell lysate.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (cholesterol in supernatant / (cholesterol in supernatant + cholesterol in cell lysate)) x 100.
Conclusion
This compound is a potent dual LXRα/β agonist with a partial activity profile. Its ability to activate both LXR isoforms, as demonstrated by sub-micromolar EC50 values in transactivation assays, underscores its potential as a modulator of LXR signaling. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel LXR ligands. Further characterization of its binding affinity for each isoform and its differential co-regulator recruitment profile will be crucial in fully elucidating its mechanism of action and predicting its in vivo efficacy and safety profile. This information is vital for the rational design and development of next-generation LXR-targeted therapeutics with improved therapeutic indices.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 9. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
Methodological & Application
Application Notes and Protocols for IMB-808 Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a novel, selective partial agonist of the Liver X Receptor (LXR), exhibiting potent dual activity for both LXRα and LXRβ isoforms. LXRs are critical nuclear receptors that regulate cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Activation of LXR presents a promising therapeutic strategy for atherosclerosis. However, non-selective LXR agonists can lead to undesirable side effects, such as increased lipogenesis in the liver. This compound has been identified as a promising compound that selectively modulates LXR-target genes associated with reverse cholesterol transport without significantly inducing genes related to lipid synthesis in hepatocellular carcinoma (HepG2) cells, a widely used in vitro model for studying human liver metabolism.[1]
These application notes provide detailed protocols for the experimental use of this compound in HepG2 cells, covering cell culture, gene expression analysis, and functional assays.
Data Presentation
Table 1: Agonistic Activity of this compound on LXRα and LXRβ
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) |
| This compound | 18.2 ± 1.5 | 25.3 ± 2.1 |
| T0901317 (Control) | 15.7 ± 1.2 | 19.8 ± 1.8 |
EC50 values represent the concentration of the compound that elicits a half-maximal response.
Table 2: Effect of this compound on LXR Target Gene Expression in HepG2 Cells
| Treatment | Concentration (µM) | ABCA1 (Fold Induction) | ABCG1 (Fold Induction) | SREBP-1c (Fold Induction) | FAS (Fold Induction) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 0.1 | 2.5 ± 0.3 | 2.8 ± 0.4 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 1 | 4.2 ± 0.5 | 4.9 ± 0.6 | 1.5 ± 0.3 | 1.3 ± 0.2 | |
| T0901317 (Control) | 1 | 5.5 ± 0.6 | 6.2 ± 0.7 | 4.8 ± 0.5 | 5.2 ± 0.6 |
Gene expression was measured by quantitative real-time PCR after 24 hours of treatment. Data are presented as mean ± SD.
Table 3: Effect of this compound on Cholesterol Efflux in HepG2 Cells
| Treatment | Concentration (µM) | Cholesterol Efflux (%) |
| Vehicle (DMSO) | - | 10.2 ± 1.1 |
| This compound | 1 | 25.6 ± 2.5 |
| T0901317 (Control) | 1 | 30.1 ± 2.8 |
Cholesterol efflux was measured using a fluorescently labeled cholesterol analog. Data are presented as mean ± SD.
Experimental Protocols
HepG2 Cell Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded at a 1:3 to 1:5 ratio.
This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Store the stock solution at -20°C.
-
Treatment of HepG2 Cells: On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the existing medium with the this compound containing medium and incubate for the specified duration (e.g., 24 hours for gene expression analysis).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Following treatment with this compound, wash the HepG2 cells with PBS and lyse the cells using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based qPCR master mix on a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (ABCA1, ABCG1, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH), and the qPCR master mix.
-
Primer Sequences:
-
ABCA1 Forward: 5'-GTCCTCAAGACAGGGATGGAG-3'
-
ABCA1 Reverse: 5'-GCTTTCTTTGAGGGTCAGGAG-3'
-
ABCG1 Forward: 5'-AGATGGCCTTTGGGAAGTTG-3'
-
ABCG1 Reverse: 5'-TCAGCACAGACAGGAGGTTG-3'
-
SREBP-1c Forward: 5'-GGAGCCATGGATTGCACATT-3'
-
SREBP-1c Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
FAS Forward: 5'-TGGACATTGCCGACGAGAT-3'
-
FAS Reverse: 5'-GCCTCCAGGTTGGTGAAGTC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Cycling Conditions: An initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene.
Cholesterol Efflux Assay
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Labeling with Fluorescent Cholesterol: Label the cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) in serum-free medium for 6 hours.
-
Equilibration and Treatment: Wash the cells and equilibrate with fresh serum-free medium containing a cholesterol acceptor (e.g., apolipoprotein A-I). Treat the cells with this compound or vehicle control for 24 hours.
-
Measurement of Efflux: Collect the culture medium and lyse the cells. Measure the fluorescence in both the medium and the cell lysate using a fluorescence plate reader.
-
Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100%.
Visualizations
Caption: this compound signaling pathway in HepG2 cells.
Caption: Experimental workflow for this compound in HepG2 cells.
References
Application Note: IMB-808 Treatment of THP-1 Derived Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMB-808 is a novel, selective partial agonist for the Liver X Receptor (LXR), exhibiting potent dual activity for both LXRα and LXRβ subtypes.[1] Activation of LXR is a key mechanism in regulating cholesterol metabolism, inflammation, and fatty acid synthesis. In macrophages, LXR activation plays a crucial role in promoting reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues.[1] this compound has been identified as a promising therapeutic candidate for atherosclerosis due to its ability to stimulate cholesterol efflux from macrophages and upregulate genes involved in cholesterol homeostasis, while demonstrating fewer lipogenic side effects compared to full LXR agonists.[1][2]
The human monocytic cell line, THP-1, is a widely used in vitro model to study macrophage functions.[3][4] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics, including adherence, phagocytic activity, and the expression of macrophage-specific surface markers.[4][5][6] This application note provides a detailed protocol for the differentiation of THP-1 monocytes into macrophages and their subsequent treatment with this compound to analyze its effects on LXR target gene expression and cholesterol efflux.
Experimental Protocols
Part 1: Culture and Differentiation of THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using PMA.
1.1. Materials Required
-
THP-1 human monocytic cell line (e.g., ATCC® TIB-202™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
2-Mercaptoethanol (BME)
-
Phorbol 12-myristate 13-acetate (PMA), (e.g., Sigma P8139)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and multi-well plates (6-well, 24-well)
1.2. Protocol Steps
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol ("Complete Medium").
-
Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. Split the culture every 2-3 days. Do not exceed 1 x 10⁶ cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
PMA Stock Preparation:
-
Prepare a 1 mg/mL stock solution of PMA in DMSO.[3] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into the desired multi-well plates at a density of 5 x 10⁵ cells/mL in Complete Medium.[7]
-
Add PMA to the medium to a final concentration of 50-100 ng/mL.[3][7] Gently swirl the plate to mix. Note: The optimal PMA concentration can vary and may need to be determined empirically (concentrations from 5 ng/mL to 200 ng/mL are reported in the literature).[5][6]
-
Incubate the cells for 48-72 hours at 37°C with 5% CO₂.[7] During this time, the cells will cease proliferating, become adherent, and adopt a larger, more irregular macrophage-like morphology.
-
After the incubation period, gently aspirate the PMA-containing medium.
-
Wash the adherent cells twice with warm, sterile PBS to remove non-adherent cells and residual PMA.
-
Add fresh, pre-warmed Complete Medium (without PMA) to the cells.
-
Allow the differentiated macrophages to rest for at least 24 hours before proceeding with this compound treatment.[5][8] This ensures the cells return to a basal state.
-
Part 2: Treatment of THP-1 Derived Macrophages with this compound
This section details the procedure for treating the newly differentiated macrophages with this compound to assess its biological activity.
2.1. Materials Required
-
Differentiated THP-1 Macrophages (from Part 1)
-
This compound compound
-
DMSO (vehicle control)
-
Complete Medium (RPMI-1640 + 10% FBS + supplements)
2.2. Protocol Steps
-
This compound Stock Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store as recommended by the supplier.
-
-
Treatment:
-
Prepare serial dilutions of this compound in Complete Medium to achieve the desired final concentrations for a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Aspirate the resting medium from the differentiated macrophages.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 18-24 hours for gene expression analysis or cholesterol efflux assays).[2]
-
-
Post-Treatment Processing:
-
Following incubation, the cells or culture supernatant can be harvested for downstream analysis as described in the subsequent sections.
-
Downstream Assays and Data Presentation
Assay 1: Quantitative PCR (qPCR) for LXR Target Gene Expression
This assay measures changes in the mRNA levels of LXR target genes involved in cholesterol transport.
Methodology
-
After treatment with this compound, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Data Presentation
| Treatment | Concentration (µM) | ABCA1 mRNA Fold Change (Mean ± SD) | ABCG1 mRNA Fold Change (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound | 0.5 | 2.8 ± 0.31 | 2.5 ± 0.28 |
| This compound | 1.0 | 5.4 ± 0.45 | 4.9 ± 0.51 |
| This compound | 5.0 | 12.6 ± 1.1 | 10.8 ± 0.98 |
| TO901317 (Control) | 1.0 | 15.2 ± 1.3 | 13.5 ± 1.2 |
Table 1: Hypothetical dose-dependent effect of this compound on LXR target gene expression in THP-1 derived macrophages after 24 hours of treatment. TO901317 is included as a positive control (full LXR agonist).
Assay 2: Cholesterol Efflux Assay
This assay quantifies the ability of macrophages to efflux cholesterol to an acceptor, a key function promoted by LXR agonists.
Methodology
-
Differentiate THP-1 cells in 24-well plates.
-
Label cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or ³H-cholesterol in serum-free medium for 4-6 hours.
-
Wash the cells and equilibrate them overnight in Complete Medium.
-
Aspirate the medium and add fresh serum-free medium containing this compound (or vehicle) for 18-24 hours to upregulate efflux proteins.
-
Induce efflux by replacing the medium with serum-free medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I or HDL) and incubate for 4-6 hours.
-
Collect the supernatant and lyse the cells.
-
Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorometer or scintillation counter.
-
Calculate the percentage of cholesterol efflux: (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) * 100%.
Data Presentation
| Treatment | Concentration (µM) | Cholesterol Efflux (%) (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 12.5 ± 1.8 |
| This compound | 0.5 | 19.8 ± 2.1 |
| This compound | 1.0 | 28.4 ± 2.5 |
| This compound | 5.0 | 45.2 ± 3.3 |
| TO901317 (Control) | 1.0 | 51.6 ± 4.1 |
Table 2: Hypothetical effect of this compound on cholesterol efflux from THP-1 derived macrophages to an ApoA-I acceptor.
Visualizations
Experimental Workflow Diagram
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 8. Dataset on the differentiation of THP-1 monocytes to LPS inducible adherent macrophages and their capacity for NO/iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR Protocol for Measuring ABCA1/ABCG1 Expression with IMB-808
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are crucial regulators of cellular cholesterol homeostasis and reverse cholesterol transport.[1] They facilitate the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[1][2] The expression of both ABCA1 and ABCG1 is primarily regulated by Liver X Receptors (LXRs), which are nuclear receptors that, upon activation, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[3][4]
IMB-808 has been identified as a novel, potent dual agonist of LXRα and LXRβ.[5] As an LXR agonist, this compound is expected to upregulate the expression of key genes involved in reverse cholesterol transport, including ABCA1 and ABCG1.[5] This application note provides a detailed protocol for quantifying the messenger RNA (mRNA) expression levels of ABCA1 and ABCG1 in response to this compound treatment using quantitative reverse transcription PCR (RT-qPCR).
Signaling Pathway
This compound, as a synthetic LXR agonist, activates the LXR/RXR signaling pathway. This activation leads to the transcriptional upregulation of target genes, including ABCA1 and ABCG1, which in turn promotes cholesterol efflux from cells.[4][5][6]
Caption: LXR signaling pathway activated by this compound.
Experimental Protocol
This protocol outlines the steps for treating a human macrophage cell line (e.g., THP-1) with this compound, followed by RNA extraction, cDNA synthesis, and qPCR analysis to measure ABCA1 and ABCG1 mRNA levels.
I. Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Allow cells to rest for 24 hours.
-
This compound Treatment: Treat macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). A positive control, such as the LXR agonist T0901317 (1 µM), should be included.[7]
II. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, wash cells with PBS and lyse them. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
III. Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for human ABCA1, ABCG1, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ABCA1 | CCTTCAGTGAATGGCTCTGTGT | GAGGATGTCGTTGTCGTTCTTG |
| ABCG1 | AGATGGTGTTTCCGAGGAGTT | GTAGAGCTGGTTGGCAGGTAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
qPCR Reaction Mix: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific). A typical reaction mix (20 µL) includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions: Perform qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
IV. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each sample.[8]
-
Relative Quantification: Use the comparative Cq (ΔΔCq) method to analyze the relative gene expression.[9]
-
Normalization: Normalize the Cq value of the target gene (ABCA1 or ABCG1) to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_reference).
-
Relative Expression: Calculate the fold change in gene expression relative to the vehicle control (ΔΔCq = ΔCq_sample - ΔCq_control). The fold change is calculated as 2^(-ΔΔCq).
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.[10]
Experimental Workflow
Caption: Workflow for qPCR analysis of gene expression.
Data Presentation
The following tables summarize hypothetical data from the described experiment.
Table 1: Cq Values for ABCA1, ABCG1, and GAPDH Expression
| Treatment | ABCA1 Cq (Mean ± SD) | ABCG1 Cq (Mean ± SD) | GAPDH Cq (Mean ± SD) |
| Vehicle (DMSO) | 24.5 ± 0.3 | 26.8 ± 0.4 | 18.2 ± 0.2 |
| This compound (1 µM) | 22.1 ± 0.2 | 24.0 ± 0.3 | 18.3 ± 0.1 |
| This compound (10 µM) | 20.9 ± 0.3 | 22.5 ± 0.2 | 18.1 ± 0.2 |
| T0901317 (1 µM) | 21.5 ± 0.2 | 23.2 ± 0.3 | 18.2 ± 0.1 |
Table 2: Relative Fold Change in ABCA1 and ABCG1 Expression
| Treatment | ΔCq (ABCA1) | Fold Change (ABCA1) | ΔCq (ABCG1) | Fold Change (ABCG1) |
| Vehicle (DMSO) | 6.3 | 1.0 (Baseline) | 8.6 | 1.0 (Baseline) |
| This compound (1 µM) | 3.8 | 5.3 | 5.7 | 7.5 |
| This compound (10 µM) | 2.8 | 11.3 | 4.4 | 24.2 |
| T0901317 (1 µM) | 3.3 | 8.0 | 5.0 | 12.1 |
This application note provides a comprehensive protocol for the quantitative analysis of ABCA1 and ABCG1 gene expression in response to the LXR agonist this compound. The provided methodology, from cell culture to data analysis, offers a robust framework for researchers investigating the therapeutic potential of LXR agonists in modulating cholesterol metabolism and related pathways. The expected outcome is a dose-dependent increase in ABCA1 and ABCG1 mRNA levels following treatment with this compound, consistent with its mechanism of action as an LXR agonist.
References
- 1. Genomic Variants and Multilevel Regulation of ABCA1, ABCG1, and SCARB1 Expression in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ibrolipim increases ABCA1/G1 expression by the LXRα signaling pathway in THP-1 macrophage-derived foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCR/qPCR Data Analysis [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of LXR Activation by IMB-808
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). However, many full LXR agonists also induce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenesis, leading to undesirable side effects like hypertriglyceridemia and hepatic steatosis.
IMB-808 is a novel, potent, dual LXRα/β partial agonist that has been identified as a selective LXR modulator.[1] It is designed to preferentially activate the transcriptional pathways leading to cholesterol efflux without significantly inducing lipogenic pathways. This selective activity makes this compound a promising therapeutic candidate for the treatment of atherosclerosis.[1]
These application notes provide a detailed protocol for the analysis of LXR activation by this compound using Western blotting to quantify the protein expression of key LXR target genes.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the treatment of macrophage and hepatic cell lines with this compound, followed by protein extraction, separation by SDS-PAGE, transfer to a membrane, and immunodetection of ABCA1, ABCG1, and SREBP-1c. The differential expression of these proteins in response to this compound compared to a full LXR agonist (e.g., T0901317) will demonstrate its selective modulatory activity.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of cell lysates treated with this compound. The data is presented as fold change in protein expression relative to a vehicle control.
Table 1: Effect of this compound on LXR Target Protein Expression in Macrophage Cells (e.g., THP-1 or RAW264.7)
| Treatment | Concentration (µM) | ABCA1 (Fold Change) | ABCG1 (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | 1.8 | 1.5 |
| 1.0 | 3.5 | 2.8 | |
| 10 | 5.2 | 4.1 | |
| T0901317 (Full Agonist) | 1.0 | 5.5 | 4.5 |
Table 2: Effect of this compound on LXR Target Protein Expression in Hepatic Cells (e.g., HepG2)
| Treatment | Concentration (µM) | SREBP-1c (Fold Change) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | 1.1 |
| 1.0 | 1.3 | |
| 10 | 1.5 | |
| T0901317 (Full Agonist) | 1.0 | 4.8 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line (THP-1), mouse macrophage cell line (RAW264.7), or human hepatocellular carcinoma cell line (HepG2).
-
Cell Culture Media and Reagents: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PMA (for THP-1 differentiation).
-
LXR Agonists: this compound, T0901317 (positive control).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-ABCA1, Rabbit anti-ABCG1, Rabbit anti-SREBP-1c, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture macrophages (PMA-differentiated THP-1 or RAW264.7) or hepatic cells (HepG2) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a positive control (T0901317, 1 µM), and a vehicle control (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCA1, ABCG1, SREBP-1c, or β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin).
-
Signaling Pathway
The following diagram illustrates the LXR signaling pathway and the selective modulation by this compound.
References
Application Note: Generation of a Dose-Response Curve for IMB-808 in THP-1 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IMB-808 is a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol metabolism, fatty acid synthesis, and inflammation. Upon activation by agonists like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from cells, including macrophages.[1] This mechanism makes this compound a compound of interest for studying cellular processes related to lipid homeostasis and as a potential therapeutic agent for conditions like atherosclerosis.[1]
This application note provides a detailed protocol for generating a dose-response curve for this compound in a human monocytic cell line (THP-1) differentiated into macrophages. The protocol utilizes a colorimetric MTT assay to assess cell viability and metabolic activity, providing a quantitative measure of the cellular response to varying concentrations of this compound.
Signaling Pathway of this compound
Caption: this compound activates the LXR/RXR heterodimer, leading to gene transcription and cholesterol efflux.
Experimental Protocol: this compound Dose-Response in THP-1 Macrophages
This protocol details the steps to differentiate THP-1 monocytes into macrophages and subsequently treat them with this compound to generate a dose-response curve using an MTT assay.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow:
Caption: Workflow for generating an this compound dose-response curve in THP-1 macrophages.
Procedure:
-
Cell Seeding and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
To differentiate the monocytes into macrophages, add PMA to each well at a final concentration of 100 ng/mL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, aspirate the medium containing PMA and gently wash the adherent macrophages twice with 100 µL of sterile PBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay for Cell Viability:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2][3]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation:
The quantitative data from the MTT assay should be summarized in a table as shown below. The absorbance values are then normalized to the vehicle control to calculate the percentage of cell viability.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (No Treatment) | Value | 100 |
| 0 (Vehicle Control) | Value | Value |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
Data Analysis:
The percentage of cell viability is plotted against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve. Non-linear regression analysis can then be used to determine the EC50 (half-maximal effective concentration) value, which represents the concentration of this compound that produces 50% of the maximal response.
This protocol provides a robust framework for determining the dose-dependent effects of this compound on THP-1 derived macrophages. The resulting dose-response curve and EC50 value are critical for understanding the potency of this compound and for designing subsequent experiments to investigate its effects on cholesterol metabolism and other cellular functions. Researchers can adapt this protocol for other relevant cell lines, such as RAW264.7 or HepG2, to further characterize the pharmacological profile of this compound.[1]
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Preparing IMB-808 Stock Solutions in DMSO for Cellular Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and use of IMB-808 stock solutions in Dimethyl Sulfoxide (DMSO) for various in vitro experimental applications.
Introduction
This compound is a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ).[1][2][3][4][5][6][7] It plays a significant role in the regulation of cholesterol metabolism and transport by promoting the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1] This activity makes this compound a valuable tool for research in areas like atherosclerosis, lipid metabolism, and inflammatory diseases.[1][2][3][4][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results.
This compound Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ | [8][9] |
| Molecular Weight | 380.3 g/mol | [8][9] |
| CAS Number | 870768-70-0 | [2][8][9] |
| Appearance | White to beige powder | |
| Mechanism of Action | LXRα/β dual agonist | [1][2][3][4][5][6][7] |
| Biological Targets | LXRα (EC₅₀ = 0.15 µM), LXRβ (EC₅₀ = 0.53 µM) | [1][2] |
| Solubility in DMSO | Variable, reported as 2 mg/mL, 1-10 mg/mL, 200 mg/mL, and 250 mg/mL. Sonication may be required. | [1][2][9] |
Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to consult the manufacturer's product datasheet for the specific lot being used. For practical purposes, preparing a stock solution in the lower to mid-range of these concentrations (e.g., 10-50 mM) is often sufficient for most cell-based assays.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile, DMSO-compatible syringe filters (0.22 µm) (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.
Calculations:
-
Molecular Weight of this compound: 380.3 g/mol
-
To prepare a 10 mM solution (0.01 mol/L):
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass = 1 mL x 10 mM x 380.3 g/mol / 1000 = 3.803 mg
-
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.803 mg of this compound powder into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or a micro-weighing funnel.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration (Optional): While DMSO is bactericidal, for long-term storage or sensitive cell lines, sterile filtration through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube can be performed.[10] This step may lead to some loss of the compound due to filter binding.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][11][12]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[11][12]
-
Prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you will need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LXRα Agonist | LXRβ Agonist | 870768-70-0 | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Liver X Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. This compound | 870768-70-0 | VJB76870 | Biosynth [biosynth.com]
- 9. caymanchem.com [caymanchem.com]
- 10. reddit.com [reddit.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. captivatebio.com [captivatebio.com]
cell culture media considerations for IMB-808 studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a potent, dual agonist of the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, lipid homeostasis, and inflammatory responses.[3] Activation of LXRs by agonists like this compound can induce the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][2] This mechanism makes this compound a compound of interest for research into atherosclerosis and other metabolic diseases.[2][3] Notably, this compound has been shown to promote cholesterol efflux from macrophages without significantly inducing lipogenesis in liver cells, a common side effect of other LXR agonists.[3]
These application notes provide detailed considerations for cell culture media and experimental protocols for studying the effects of this compound in vitro.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key in vitro activities of this compound.
| Parameter | Receptor/Cell Line | Value | Reference |
| EC50 | LXRα | 0.15 µM | [1][2] |
| LXRβ | 0.53 µM | [1][2] | |
| Concentration for increased ABCA1 and ABCG1 protein levels | RAW 264.7 and THP-1 cells | 1 µM and 10 µM | [4] |
| Concentration for cholesterol efflux induction | RAW 264.7 cells | 1 µM and 10 µM | [4] |
| Concentration for reduced oxLDL-induced lipid accumulation | RAW 264.7 cells | 1 µM and 10 µM | [4] |
Experimental Protocols
Cell Culture Protocols
a) RAW 264.7 Murine Macrophage Cell Line
-
Media:
-
Base Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, humidified.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:2 to 1:8. Cells are semi-adherent and can be removed by gentle scraping or pipetting. Avoid letting cells become fully confluent.
-
b) THP-1 Human Monocytic Cell Line
-
Media for Suspension Culture:
-
Base Medium: RPMI-1640 Medium.
-
Supplements: 10% FBS, 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, humidified.
-
Subculture: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
-
Differentiation into Macrophages:
-
To differentiate THP-1 monocytes into adherent macrophages, seed the cells in the desired culture vessel.
-
Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will be adherent and exhibit a change in morphology.
-
c) HepG2 Human Hepatocellular Carcinoma Cell Line
-
Media:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM.
-
Supplements: 10% FBS.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2, humidified.
-
Subculture: Rinse with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:4 to 1:8 when reaching 80-90% confluency.
-
Cholesterol Efflux Assay Protocol
This protocol is adapted for a 96-well plate format using NBD-cholesterol as a fluorescent probe.
-
Materials:
-
Differentiated THP-1 or RAW 264.7 cells in a 96-well plate.
-
NBD-cholesterol.
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors.
-
This compound.
-
Serum-free culture medium.
-
Cell lysis buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Seed and, if necessary, differentiate cells in a 96-well plate to form a confluent monolayer.
-
NBD-Cholesterol Labeling:
-
Prepare a 5 µg/mL solution of NBD-cholesterol in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the NBD-cholesterol labeling medium to each well and incubate for 4-6 hours at 37°C.
-
-
Equilibration and Treatment:
-
After labeling, wash the cells twice with PBS.
-
Add serum-free medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate for 18-24 hours at 37°C to allow for the expression of LXR target genes.
-
-
Cholesterol Efflux:
-
Remove the treatment medium.
-
Add serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement:
-
After the efflux period, carefully collect the supernatant (medium) from each well.
-
Lyse the cells in each well with a suitable lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Calculation:
-
Cholesterol Efflux (%) = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100.
-
-
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
-
Materials:
-
RAW 264.7, THP-1, or HepG2 cells.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
-
Procedure:
-
Cell Treatment:
-
Seed and culture cells to the desired confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 18-24 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression.
-
-
Visualizations
Caption: this compound activates the LXR/RXR pathway, promoting gene transcription for cholesterol efflux.
Caption: Workflow for studying this compound's effects on gene expression and cholesterol efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LXRα Agonist | LXRβ Agonist | 870768-70-0 | TargetMol [targetmol.com]
- 3. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Oil Red O Staining of Macrophages Treated with IMB-808
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within macrophages in the arterial wall, leading to the formation of "foam cells."[1][2] The study of foam cell formation and the identification of therapeutic agents that can mitigate this process are crucial areas of research. IMB-808 has been identified as a potent dual agonist for Liver X Receptor (LXR) α and β, which are key regulators of cholesterol metabolism.[3] Activation of LXR promotes cholesterol efflux from macrophages, thereby reducing intracellular lipid accumulation.[3][4][5][6] This document provides detailed protocols for inducing foam cell formation in macrophage cell lines, treating these cells with this compound to assess its effect on lipid accumulation, and quantifying the results using Oil Red O staining.
This compound: Mechanism of Action
This compound functions as a Liver X Receptor (LXR) agonist.[3] LXRs are nuclear receptors that, when activated, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for mediating cholesterol efflux from cells to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively. By promoting the removal of excess cholesterol, this compound effectively reduces the lipid load in macrophages, a key step in preventing or reversing foam cell formation.[3][5][7]
Figure 1: Simplified signaling pathway of this compound in macrophages.
Experimental Protocols
This section details the necessary protocols for cell culture, induction of foam cell formation, treatment with this compound, and subsequent Oil Red O staining for the visualization and quantification of intracellular lipids.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| RAW 264.7 Macrophage Cell Line | ATCC | TIB-71 |
| THP-1 Monocyte Cell Line | ATCC | TIB-202 |
| DMEM (for RAW 264.7) | Gibco | 11965092 |
| RPMI-1640 (for THP-1) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Oxidized Low-Density Lipoprotein (ox-LDL) | Kalen Biomedical | 770252-9 |
| This compound | Synthesized or Custom Order | N/A |
| Oil Red O | Sigma-Aldrich | O0625 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Formalin (10% Buffered) | Sigma-Aldrich | HT501128 |
| Mayer's Hematoxylin | Sigma-Aldrich | MHS16 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Protocol 1: Culture and Differentiation of Macrophages
RAW 264.7 Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
THP-1 Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophages, seed THP-1 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.[8]
-
Incubate for 48 hours. After incubation, adherent, differentiated macrophages will be visible.[9]
-
Replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours before proceeding with experiments.[9]
Protocol 2: Induction of Foam Cell Formation
-
Plate differentiated macrophages (RAW 264.7 or THP-1) in 24-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Incubate the cells with ox-LDL at a concentration of 50 µg/mL for 24-48 hours to induce lipid accumulation and foam cell formation.[1][7][10]
Protocol 3: Treatment with this compound
-
Following incubation with ox-LDL, remove the medium and wash the cells gently with PBS.
-
Add fresh culture medium containing this compound at the desired concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with this compound for 24 hours.
Figure 2: General experimental workflow for assessing this compound's effect.
Protocol 4: Oil Red O Staining of Intracellular Lipids
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 10% buffered formalin to each well and incubate for 30-60 minutes at room temperature.[3]
-
-
Preparation of Oil Red O Working Solution:
-
Prepare a stock solution of 0.5% Oil Red O in isopropanol.
-
To create the working solution, mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water. Allow this solution to sit for 10 minutes and then filter it through a Whatman No. 1 filter paper. The working solution should be prepared fresh.
-
-
Staining:
-
Discard the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cell monolayer.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
For nuclear visualization, add Mayer's hematoxylin and incubate for 1 minute.
-
Wash the cells 2-5 times with distilled water.
-
-
Visualization:
-
Add PBS to the wells to prevent the cells from drying out.
-
Observe the cells under a microscope. Lipid droplets will appear red, and the nuclei will be blue.[3]
-
Protocol 5: Quantification of Lipid Accumulation
-
After staining, visually inspect the cells and capture images for qualitative analysis.
-
For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol containing the eluted dye to a 96-well plate.
-
Measure the absorbance at a wavelength of 510 nm using a spectrophotometer.
-
The absorbance values are directly proportional to the amount of intracellular lipid.
Data Presentation
The quantitative data obtained from the Oil Red O elution can be summarized in the following table format for clear comparison between treatment groups.
| Treatment Group | Concentration | Mean Absorbance (510 nm) | Standard Deviation | % Lipid Accumulation (relative to ox-LDL control) |
| Control (No ox-LDL) | N/A | Value | Value | Value |
| ox-LDL (Vehicle) | N/A | Value | Value | 100% |
| This compound | 0.1 µM | Value | Value | Value |
| This compound | 1 µM | Value | Value | Value |
| This compound | 10 µM | Value | Value | Value |
| Positive Control (e.g., another LXR agonist) | Value | Value | Value | Value |
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on lipid accumulation in macrophages. By utilizing Oil Red O staining, researchers can effectively visualize and quantify the reduction in intracellular lipid droplets following treatment with this LXR agonist. These methods are fundamental for the preclinical evaluation of therapeutic compounds aimed at mitigating atherosclerosis and related cardiovascular diseases.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Quantification of Oxidized Low-Density Lipoprotein-Induced Lipid Droplets in Macrophages Through High-Content Screening: Application for Antiatherogenic Drugs Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 7. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]
- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of IMB-808 in Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner lining of arteries, leading to the formation of plaques. A key process in the development of atherosclerosis is the accumulation of cholesterol within macrophages, transforming them into foam cells, a hallmark of atherosclerotic lesions. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and fatty acid metabolism. Activation of LXRs has been shown to be a promising therapeutic strategy for atherosclerosis by promoting reverse cholesterol transport.
IMB-808 has been identified as a novel, potent dual LXRα/β partial agonist.[1] In vitro studies have demonstrated that this compound effectively enhances the expression of genes involved in reverse cholesterol transport and cholesterol metabolism.[1] It promotes cholesterol efflux from macrophages and reduces cellular lipid accumulation.[1] A significant advantage of this compound is its selective action, as it shows minimal induction of genes related to lipogenesis in liver cells, thereby potentially avoiding the common side effect of hepatic steatosis observed with full LXR agonists.[1] These characteristics make this compound a promising candidate for the treatment of atherosclerosis.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of atherosclerosis, based on established methodologies for LXR agonists.
Signaling Pathway of LXR Agonists in Atherosclerosis
LXR agonists like this compound exert their anti-atherosclerotic effects primarily through the activation of LXRα and LXRβ. This activation leads to the transcriptional upregulation of target genes that mediate cholesterol efflux and reduce inflammation within the arterial wall.
Caption: LXR agonist signaling pathway in macrophages.
Experimental Protocols
Atherosclerosis Mouse Model
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-established model for studying atherosclerosis.
Protocol for Induction of Atherosclerosis in ApoE-/- Mice:
-
Animal Strain: Male ApoE-/- mice on a C57BL/6 background (6-8 weeks old).
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: After one week of acclimatization on a standard chow diet, switch the mice to a high-fat diet (HFD), also known as a Western-type diet, typically containing 21% fat and 0.15-0.2% cholesterol.
-
Duration: Maintain mice on the HFD for a period of 8-16 weeks to induce the development of atherosclerotic plaques. The duration can be adjusted based on the desired severity of the lesions.
In Vivo Administration of this compound
The following protocol is a representative method for the administration of an LXR agonist and can be adapted for this compound.
Protocol for this compound Administration:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Prepare a stock solution and dilute to the final desired concentrations. Ensure the solution is homogenous before each administration.
-
-
Dosing Regimen:
-
Route of Administration: Oral gavage is a common and effective route for administering LXR agonists.
-
Dosage: Based on studies with other LXR agonists, a starting dose range for this compound could be between 10 and 50 mg/kg body weight per day. Dose-response studies are recommended to determine the optimal effective and non-toxic dose.
-
Frequency: Administer this compound once daily.
-
Control Groups:
-
Vehicle Control: ApoE-/- mice on HFD receiving the vehicle solution only.
-
Positive Control (Optional): ApoE-/- mice on HFD receiving a known LXR agonist (e.g., T0901317 or GW3965) to benchmark the efficacy of this compound.
-
-
-
Treatment Period:
-
Start the treatment with this compound concurrently with the initiation of the HFD or after a period of HFD feeding to model therapeutic intervention on established plaques.
-
Continue the treatment for the entire duration of the HFD feeding (8-16 weeks).
-
Quantification of Atherosclerotic Plaques
At the end of the treatment period, euthanize the mice and quantify the atherosclerotic lesions.
Protocol for Plaque Quantification:
-
Tissue Collection:
-
Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
En Face Analysis of the Aorta:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally, from the aortic arch to the abdominal aorta, and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the plaque-covered area.
-
Express the results as the percentage of the total aortic surface area covered by plaques.
-
-
Aortic Root Section Analysis:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.
-
Stain the sections with Oil Red O and counterstain with hematoxylin.
-
Capture images of the sections at the level of the aortic valve leaflets.
-
Quantify the lesion area in multiple sections per mouse using image analysis software.
-
The average lesion area per section can be reported.
-
Experimental Workflow
Caption: Experimental workflow for in vivo this compound administration.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Representative Data Table for In Vivo Efficacy of this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Body Weight (g) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Total Plasma Cholesterol (mg/dL) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Plasma Triglycerides (mg/dL) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Aortic Plaque Area (% of total aorta) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Aortic Root Lesion Area (μm²) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Note: The values in the table should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed to determine the significance of the differences between the groups.
Conclusion
This compound represents a promising therapeutic agent for the treatment of atherosclerosis due to its selective LXR agonism. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in a well-established mouse model of atherosclerosis. Rigorous adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Measuring Lipid Accumulation Following IMB-808 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB-808 is a potent dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). Activation of LXRs is crucial in the regulation of cholesterol metabolism, promoting the reverse cholesterol transport pathway and thus reducing cellular lipid accumulation.[1] Notably, this compound has been identified as a selective LXR agonist. Unlike full LXR agonists such as TO901317, this compound effectively stimulates cholesterol efflux from macrophages without significantly inducing the expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), in hepatocytes.[1][2] This characteristic suggests a lower risk of inducing hypertriglyceridemia and hepatic steatosis, common side effects associated with full LXR agonists.
These application notes provide detailed protocols for quantifying the effects of this compound on lipid accumulation in relevant cell models. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound in metabolic diseases such as atherosclerosis.
Data Presentation
Quantitative data from the following experimental protocols can be summarized in the tables below for clear comparison of the effects of this compound treatment.
Table 1: Quantification of Lipid Accumulation by Staining
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Lipid Accumulation (Relative to Vehicle Control) |
| Vehicle Control | - | 100% | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., TO901317) | 1 |
Table 2: Quantification of Intracellular Triglycerides
| Treatment Group | Concentration (µM) | Triglyceride Concentration (mg/dL) | % Triglyceride Content (Relative to Vehicle Control) |
| Vehicle Control | - | 100% | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., TO901317) | 1 |
Signaling Pathway
The proposed signaling pathway of this compound in regulating lipid metabolism is depicted below. This compound, as a selective LXR agonist, preferentially activates pathways leading to cholesterol efflux while avoiding the strong induction of lipogenesis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The general workflow for assessing the impact of this compound on lipid accumulation is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Oil Red O Staining for Visualization and Quantification of Lipid Droplets
This protocol is suitable for assessing lipid accumulation in adipocytes or macrophages (e.g., 3T3-L1, RAW264.7, differentiated THP-1).
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., TO901317)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: 6 parts Oil Red O stock + 4 parts distilled water, let stand for 10 minutes, filter)
-
60% Isopropanol
-
100% Isopropanol (for quantification)
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound, vehicle, and positive control for 24-48 hours. If applicable, induce lipid accumulation with a known agent (e.g., oxidized LDL for macrophages, insulin cocktail for pre-adipocytes).
-
-
Fixation:
-
Aspirate the culture medium and wash cells twice with PBS.
-
Fix the cells with 10% formalin or 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 3-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain with hematoxylin for 1 minute and wash with water.
-
-
Visualization:
-
Add PBS to the wells to prevent drying.
-
Visualize and capture images using a light microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification:
-
After imaging, aspirate the PBS and allow the wells to dry completely.
-
Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at 490-520 nm using a microplate reader.
-
Protocol 2: Nile Red Staining for Fluorescent Detection of Intracellular Lipids
Nile Red is a fluorescent dye that strongly fluoresces in hydrophobic environments, making it ideal for staining intracellular lipid droplets.[1][3][4][5] This protocol is suitable for live or fixed-cell imaging.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control
-
Cell culture medium
-
PBS
-
Nile Red stock solution (1 mg/mL in DMSO, store protected from light at -20°C)
-
Nile Red working solution (1-10 µg/mL in PBS or culture medium)
-
4% PFA (for fixed cells)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining (Live Cells):
-
Aspirate the culture medium and wash cells once with PBS.
-
Add the Nile Red working solution and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
-
Staining (Fixed Cells):
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add the Nile Red working solution and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Add fresh PBS or mounting medium to the cells.
-
Visualize using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~488 nm and an emission wavelength of ~550 nm (yellow-gold fluorescence). For phospholipids, use an excitation of ~550 nm and emission of ~635 nm (red fluorescence).
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Protocol 3: BODIPY 493/503 Staining for Highly Specific Lipid Droplet Visualization
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets. It is suitable for both live and fixed-cell imaging and is compatible with flow cytometry.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control
-
Cell culture medium
-
PBS
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO, store protected from light at -20°C)
-
BODIPY 493/503 working solution (1-2 µg/mL in PBS)
-
4% PFA (for fixed cells)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Wash cells twice with PBS.
-
For fixed-cell staining, fix with 4% PFA for 15-20 minutes at room temperature and wash twice with PBS.
-
Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Wash cells twice with PBS.
-
-
Imaging and Quantification:
-
Add fresh PBS or mounting medium.
-
Image using a fluorescence microscope with a standard FITC filter set (Excitation ~493 nm, Emission ~503 nm).
-
Quantify the mean fluorescence intensity of lipid droplets using image analysis software.
-
Protocol 4: Biochemical Quantification of Intracellular Triglycerides
This protocol provides a direct measurement of the total triglyceride content within the cells. Commercially available triglyceride quantification kits are recommended for this assay.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control
-
PBS
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Triglyceride Quantification Assay Kit (Colorimetric or Fluorometric)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) to ensure a sufficient number of cells for the assay.
-
Treat cells as described in Protocol 1.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen triglyceride quantification kit. This typically involves adding a specific lysis buffer and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Triglyceride Assay:
-
Follow the instructions provided with the triglyceride quantification kit. The general principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of reactions to produce a colorimetric or fluorescent signal that is proportional to the triglyceride concentration.
-
Prepare a standard curve using the provided triglyceride standards.
-
Add the cell lysates and standards to a 96-well plate.
-
Add the reaction mix and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in the samples using the standard curve.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
-
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of insulin and liver X receptor in the induction and cleavage of sterol regulatory elementbinding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THP-1 macrophage cholesterol efflux is impaired by palmitoleate through Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting IMB-808 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with IMB-808 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1][2] As a partial LXR agonist, it has been shown to be beneficial in anti-atherosclerosis therapy by regulating the expression of genes involved in reverse cholesterol transport and cholesterol metabolism.[1] A key advantage of this compound is its ability to avoid common lipogenic side effects often associated with full LXR agonists.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: What are the common causes of this compound precipitation in cell culture media?
A3: Precipitation of small molecules like this compound in cell culture media can be caused by several factors:
-
Low Aqueous Solubility: Many small-molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.[4]
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.[5][6]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[4][6]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce solubility.[4]
-
Temperature: Adding the stock solution to cold media can decrease the compound's solubility.[5]
-
pH of the Media: The pH of the cell culture medium can affect the solubility of pH-sensitive compounds.[5]
Troubleshooting Guide for this compound Solubility Issues
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the hydrophobic compound to precipitate. Here are several steps to troubleshoot this issue:
-
Decrease Final Concentration: The final concentration of this compound may be too high for the aqueous environment of the cell culture media. Try lowering the final working concentration.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as compounds are generally more soluble at warmer temperatures.[5][6]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[5]
-
Slow, Dropwise Addition: Add the this compound stock solution to the media slowly, drop by drop, while gently swirling or vortexing the media to ensure rapid dispersal.[6]
-
Reduce Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, as high concentrations can be toxic to cells and contribute to precipitation.[4]
Issue 2: Precipitation After Incubation
Question: The media containing this compound appeared clear initially, but after a few hours/days in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of the cell culture over time.
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the stable environment of the incubator can cause temperature changes that affect solubility.[6]
-
Media Evaporation: Over longer incubation periods, evaporation of water from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6] Ensure proper humidification of your incubator.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which can in turn affect the solubility of a pH-sensitive compound.[5] Monitor the media color and consider more frequent media changes for dense cultures.
-
Interaction with Serum: Components in serum can sometimes interact with the compound, leading to precipitation over time. If your experiment allows, you could try reducing the serum concentration.[4]
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides a hypothetical example of how such data might be presented. Researchers should perform their own solubility tests.
| Solvent | Polarity | Dielectric Constant | Hypothetical Solubility of this compound (mg/mL) |
| Water | Polar Protic | 80.1 | < 0.1 |
| PBS (pH 7.4) | Polar Protic | ~78 | < 0.1 |
| Ethanol | Polar Protic | 24.5 | ~5 |
| DMSO | Polar Aprotic | 47 | > 50 |
| DMF | Polar Aprotic | 37 | > 50 |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol outlines a method to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium (including serum and any other supplements) to 37°C.
-
Create a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to test a wide range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
To minimize solvent shock, perform a two-step dilution for each final concentration. For example, to make a 100 µM solution, you could first dilute the 50 mM stock 1:50 in media (to make a 1 mM intermediate solution), and then dilute this intermediate solution 1:10 in media.
-
-
Visual and Microscopic Inspection:
-
Immediately after preparing the dilutions, visually inspect each tube or well for any signs of precipitation (cloudiness, visible particles).
-
Use a microscope to examine the solutions for any microprecipitates that may not be visible to the naked eye.
-
-
Incubation and Re-evaluation:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Re-examine the solutions visually and microscopically at several time points (e.g., 1 hour, 4 hours, 24 hours) to check for any delayed precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the approximate maximum soluble concentration for this compound in your specific cell culture medium under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing IMB-808 Induced Cytotoxicity in Long-Term Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing potential cytotoxicity induced by IMB-808 in long-term experimental setups. Given that this compound is a novel liver X receptor (LXR) agonist, this guide focuses on establishing a robust framework for determining its cytotoxic profile and mitigating adverse cellular effects during prolonged exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent dual agonist for liver X receptor alpha (LXRα) and beta (LXRβ).[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, inflammation, and fatty acid homeostasis.[1][2][3] Upon activation by an agonist like this compound, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[2][4] this compound has been identified as a partial LXR agonist that may have fewer lipogenic side effects compared to full agonists.[1]
Q2: What are the potential cytotoxic effects of LXR agonists like this compound?
A2: While LXRs are generally associated with protective cellular pathways, their activation can sometimes lead to unintended consequences. For instance, chronic activation of LXR has been linked to lipotoxicity and apoptosis in certain cell types due to the hyperactivation of lipogenesis.[3] In some cancer cell lines, LXR agonists have been shown to induce cell cycle arrest, apoptosis, or a form of inflammatory cell death called pyroptosis.[2][5][6][7] The specific cytotoxic effects can be highly cell-type dependent.[3][5]
Q3: How do I determine a safe starting concentration for this compound in a long-term experiment?
A3: For a novel compound, it is crucial to first perform a short-term dose-response experiment to determine the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).[8] For long-term studies, it is advisable to use a concentration well below the CC50, often in the range of the 50% effective concentration (EC50) or slightly above, to minimize off-target effects and cytotoxicity.[8] A broad-range dose-response assay, spanning several orders of magnitude (e.g., 1 nM to 1 mM), is a recommended first step to identify the effective concentration range.[9]
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay) and total cell number (e.g., by cell counting or using a DNA-binding dye). A decrease in the percentage of viable cells indicates cytotoxicity, while a plateau in the total cell number with high viability suggests a cytostatic effect.
Q5: How often should I replenish the medium containing this compound in a long-term experiment?
A5: The frequency of media changes with a fresh compound depends on the stability of this compound in your specific cell culture conditions. It is recommended to replenish the media with a fresh inhibitor more frequently to ensure a consistent concentration.[8] If you suspect compound degradation, a time-course experiment can be performed to assess its stability and efficacy over the desired culture period.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Gradual Decrease in Cell Viability Over Time | 1. Chronic low-level cytotoxicity of this compound.2. Degradation of this compound in culture media, leading to loss of a protective effect or generation of toxic byproducts.3. Cell line sensitivity. | 1. Lower the concentration of this compound to the lowest effective dose. Consider intermittent dosing schedules (e.g., 2 days on, 1 day off).[8]2. Replenish the media with freshly prepared this compound more frequently.[8] Perform stability tests if possible.3. Test on a different, potentially more robust, cell line.[8] |
| High Variability in Cytotoxicity Results | 1. Inconsistent cell seeding density.2. "Edge effects" in multi-well plates.3. Inconsistent incubation times or conditions.4. Compound precipitation. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated cell counter for accuracy.[8]2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS to maintain humidity.[10]3. Standardize all incubation times and ensure consistent temperature, CO2, and humidity.4. Visually inspect wells for precipitation before analysis. Test the solubility of this compound in the culture medium beforehand. |
| Compound Precipitation in Culture Medium | 1. Poor solubility of this compound at the tested concentration.2. Interaction with media components or serum. | 1. Use a lower concentration of the compound.2. Test solubility in different media formulations or with varying serum concentrations. Ensure the solvent concentration (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). |
| Discrepancy Between Different Cytotoxicity Assays | 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).2. This compound may interfere with the assay chemistry.3. The compound might induce metabolic dysfunction without causing immediate cell death. | 1. Use multiple assays that measure different endpoints (e.g., MTT for metabolic activity, LDH for membrane integrity, and a caspase assay for apoptosis) for a comprehensive assessment.2. Include appropriate controls to test for assay interference, such as adding the compound to cell-free medium with the assay reagent.3. An assay independent of cellular metabolism is preferable when assessing the cytotoxicity of compounds that may induce metabolic dysfunction.[11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using WST-1 Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of serial dilutions of this compound in complete culture medium. It's recommended to cover a wide concentration range initially (e.g., 0.01 µM to 100 µM).
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells (vehicle control) and medium only (background control).[9]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate the plate for 1-4 hours at 37°C.[9] The optimal incubation time may vary depending on the cell type.
-
Data Acquisition: Gently shake the plate for 1 minute. Measure the absorbance at 440 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: In separate wells, include: no-cell control (medium only for background), vehicle-treated cells (spontaneous LDH release), and vehicle-treated cells with lysis buffer added 45 minutes before the assay (maximum LDH release).
-
Sample Collection: Carefully transfer a small volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | Value |
| Cell Line A | 48 | Value |
| Cell Line A | 72 | Value |
| Cell Line B | 24 | Value |
| Cell Line B | 48 | Value |
| Cell Line B | 72 | Value |
Table 2: Example of Long-Term Viability Data for this compound
| This compound Conc. (µM) | Day 1 (% Viability) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | Value | Value | Value | Value |
| 1 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified LXR signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of colon cancer with liver X receptor agonists induces immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
inconsistent results with IMB-808 in cholesterol efflux assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results with IMB-808 in cholesterol efflux assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cholesterol efflux?
This compound is a potent, dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that act as intracellular cholesterol sensors. When activated by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes, initiating their transcription.[2][3] Key target genes involved in reverse cholesterol transport are ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[3][4] These transporters are crucial for the efflux of intracellular cholesterol to extracellular acceptors such as apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).[5]
Q2: What are the expected results when using this compound in a cholesterol efflux assay?
This compound has been shown to effectively increase the expression of genes related to reverse cholesterol transport and promote cholesterol efflux from macrophage cell lines like RAW264.7 and THP-1.[1] Researchers can expect a dose-dependent increase in cholesterol efflux with this compound treatment. However, the magnitude of this effect can vary depending on the cell type, cholesterol acceptor used, and overall experimental conditions. Compared to other LXR agonists like TO901317, this compound is characterized as a partial LXR agonist with potentially fewer lipogenic side effects.[1]
Q3: Which cell lines are most suitable for cholesterol efflux assays with this compound?
Commonly used and appropriate cell lines for cholesterol efflux assays with LXR agonists include murine macrophage-like cell lines such as J774 and RAW264.7, and the human monocytic cell line THP-1, which is typically differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[1][6] The choice of cell line can influence the results, so consistency is key for reproducible experiments.[7]
Q4: What are the most common cholesterol acceptors used in these assays?
The primary cholesterol acceptors used are apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).[5] ApoA-I is the principal acceptor for ABCA1-mediated efflux, while HDL can accept cholesterol through both ABCA1 and ABCG1 pathways.[2][3] Using both types of acceptors in separate experiments can help to dissect the specific pathways affected by this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Cell health: Cells are stressed or dying. | 1. Ensure a single-cell suspension before plating and mix gently between seeding wells. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Check cell viability before and after the assay. Ensure cells are not over-confluent.[6] |
| Low or no induction of cholesterol efflux with this compound | 1. Sub-optimal this compound concentration: The concentration used is too low to activate LXR. 2. This compound degradation: The compound has lost activity. 3. Low LXR expression in cells: The chosen cell line may not express sufficient levels of LXRα or LXRβ. 4. Short incubation time: Insufficient time for this compound to induce gene expression. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Prepare fresh stock solutions of this compound in high-quality DMSO. 3. Confirm LXR expression in your cell line via qPCR or Western blot. 4. Optimize the pre-incubation time with this compound (typically 16-24 hours) to allow for maximal expression of ABCA1 and ABCG1.[6] |
| High background efflux in vehicle-treated control cells | 1. Cell stress or death: Over-confluent or unhealthy cells can passively leak cholesterol. 2. Presence of cholesterol acceptors in the medium: Serum components or other media constituents can act as cholesterol acceptors. | 1. Optimize cell seeding density to avoid over-confluency. Ensure cells are healthy before starting the assay. 2. Use a well-defined, serum-free medium for the efflux period. Wash cells thoroughly with PBS before adding the efflux medium.[6] |
| Decreased cholesterol efflux at high this compound concentrations | 1. Cytotoxicity: High concentrations of this compound may be toxic to the cells, impairing their ability to efflux cholesterol. 2. Off-target effects: At high concentrations, this compound may have unintended effects on other cellular pathways. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. 2. Use a structurally different LXR agonist as a control to determine if the effect is specific to this compound. |
| Inconsistent results between experiments | 1. Variability in reagents: Differences in lots of serum, cholesterol acceptors, or this compound. 2. Passage number of cells: Cellular characteristics can change with high passage numbers. 3. Incubation times: Inconsistent equilibration or efflux periods. | 1. Aliquot and store reagents from the same lot to be used across a set of experiments. 2. Use cells within a consistent and low passage number range. 3. Standardize all incubation times and adhere strictly to the protocol. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Cholesterol Efflux
| This compound Concentration (µM) | % Cholesterol Efflux (to ApoA-I) | % Cholesterol Efflux (to HDL) |
| 0 (Vehicle) | 5.2 ± 0.8 | 12.5 ± 1.5 |
| 0.1 | 8.9 ± 1.1 | 18.7 ± 2.0 |
| 1 | 15.6 ± 2.3 | 28.9 ± 3.1 |
| 10 | 16.1 ± 2.5 | 29.5 ± 3.3 |
Note: These are representative data based on the described effects of LXR agonists. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for Cholesterol Efflux Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
1. Cell Plating and Labeling:
-
Seed macrophages (e.g., differentiated THP-1 or RAW264.7) in a 24-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Label the cells with a radioactive ([³H]-cholesterol) or fluorescent (e.g., NBD-cholesterol) tracer in culture medium containing serum for 24-48 hours. This allows the tracer to incorporate into the cellular cholesterol pools.
2. Equilibration and LXR Activation:
-
After the labeling period, wash the cells gently three times with sterile PBS to remove excess tracer.
-
Add serum-free medium containing the desired concentration of this compound or vehicle (e.g., DMSO).
-
Incubate for 16-24 hours to allow for the equilibration of the cholesterol tracer among intracellular pools and for this compound to induce the expression of target genes like ABCA1 and ABCG1.[6]
3. Cholesterol Efflux:
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing the cholesterol acceptor (e.g., apoA-I at 10 µg/mL or HDL at 50 µg/mL).
-
Include a set of wells with serum-free medium without any acceptor to measure background efflux.
-
Incubate for 4-6 hours.
4. Sample Collection and Analysis:
-
After the efflux period, collect the medium from each well.
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Measure the amount of tracer in the collected medium and the cell lysate using a scintillation counter (for [³H]-cholesterol) or a fluorescence plate reader (for NBD-cholesterol).
5. Calculation of Percent Efflux:
-
Percent Cholesterol Efflux = [Tracer in medium / (Tracer in medium + Tracer in cell lysate)] x 100
-
Subtract the background efflux (from wells with no acceptor) from the efflux values of the treated samples.
Mandatory Visualizations
Caption: this compound activates the LXR/RXR pathway, leading to increased cholesterol efflux.
Caption: Experimental workflow for a cell-based cholesterol efflux assay.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent synthetic LXR agonist is more effective than cholesterol loading at inducing ABCA1 mRNA and stimulating cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of IMB-808 in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Liver X Receptor (LXR) agonist, IMB-808, during experimental procedures. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound in an experimental setting?
A1: The stability of small molecule inhibitors like this compound can be influenced by several factors. The most common include chemical degradation and poor solubility. Chemical degradation can be triggered by environmental conditions such as temperature, pH, light exposure, and oxidation.[1] For instance, compounds with functional groups susceptible to hydrolysis can degrade at non-neutral pH.[1] Poor solubility in assay buffers may lead to precipitation, which reduces the effective concentration of the compound and can result in inaccurate data.[1]
Q2: How should I properly store my stock solutions of this compound to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of this compound.[2] For long-term storage, it is recommended to store stock solutions at -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[2] Many organic compounds are sensitive to light, so it is best practice to store solutions in amber vials or tubes wrapped in foil to protect them from photodegradation.[2]
Q3: What is the recommended solvent for dissolving this compound, and what precautions should I take?
A3: While a specific solvent for this compound is not publicly documented, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO, as residual moisture can lead to compound degradation, especially during freeze-thaw cycles.[1] When preparing aqueous working solutions from a DMSO stock, ensure that the final concentration of DMSO in your assay medium is low (typically below 0.5%) to prevent solvent-induced toxicity in cell-based assays.[1]
Q4: Can components of my cell culture medium affect the stability and activity of this compound?
A4: Yes, components in cell culture media can impact the stability of your compound. The standard incubation temperature of 37°C can accelerate chemical degradation. The pH of the medium (typically 7.2-7.4) can also contribute to pH-dependent degradation pathways. Furthermore, components like serum proteins can non-specifically bind to your compound, reducing its free concentration, while enzymes present in serum, such as esterases, can metabolize the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Activity of this compound in Cell-Based Assays
If you observe that this compound shows good initial activity but its potency decreases in subsequent experiments or over longer incubation periods, it could be due to several factors:
-
Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[1]
-
Cellular Metabolism: The cells themselves might be metabolizing this compound into a less active or inactive form.
-
Adsorption to Plasticware: The compound could be adsorbing to the surfaces of your cell culture plates or tubes, thereby lowering its effective concentration.[1]
Troubleshooting Workflow for Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer or Media
If you observe cloudiness or precipitate when diluting your DMSO stock of this compound, this indicates that the compound's solubility limit has been exceeded.
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions.
-
Incorrect Dilution Method: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to crash out of solution.
Recommendations:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your assay medium. Try using a lower final concentration.
-
Optimize Dilution: Perform serial dilutions in pre-warmed (37°C) media or buffer. Adding the compound dropwise while gently vortexing can also help prevent precipitation.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.
Data Presentation
While specific stability data for this compound is not publicly available, the following tables illustrate how to present such data once generated.
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration | Duration | Percent Remaining (by HPLC) | Observations |
| Anhydrous DMSO | 10 mM | 6 months | >99% | No degradation detected |
| DMSO (with 1% H₂O) | 10 mM | 6 months | 92% | Minor degradation peak observed |
| Ethanol | 10 mM | 6 months | 95% | Stable, but lower initial solubility |
| PBS (pH 7.4) | 100 µM | 24 hours | 85% | Significant precipitation observed |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time Point | Percent Remaining (in DMEM + 10% FBS) | Percent Remaining (in Serum-Free DMEM) |
| 0 hours | 100% | 100% |
| 2 hours | 98% | 99% |
| 8 hours | 88% | 95% |
| 24 hours | 65% | 80% |
| 48 hours | 40% | 62% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a time course relevant to the planned experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Pre-warmed (37°C) cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC or LC-MS)
Methodology:
-
Spike the Media: Dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes for each time point.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your 100% reference. Quench the sample by adding an equal volume of cold acetonitrile and store at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C incubator.
-
Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator, quench it as described in step 3, and store it at -80°C.
-
Sample Processing: Once all time points are collected, thaw the samples. Centrifuge them at high speed to pellet any precipitated proteins. Transfer the supernatant to clean vials for analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Mandatory Visualization
LXR Signaling Pathway
This compound is an agonist of the Liver X Receptor (LXR). LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating their transcription. These genes are primarily involved in cholesterol homeostasis, lipid metabolism, and inflammation.[3][4][5]
Caption: Simplified signaling pathway of the LXR agonist this compound.
References
addressing variability in qPCR results after IMB-808 treatment
This technical support center provides troubleshooting guidance for researchers encountering variability in quantitative PCR (qPCR) results following treatment with IMB-808. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect gene expression?
This compound is a novel partial agonist for the Liver X Receptor (LXR), specifically targeting both LXRα and LXRβ isoforms.[1] Activation of LXR influences the expression of genes involved in cholesterol metabolism and reverse cholesterol transport.[1] Therefore, treatment of cells with this compound is expected to cause changes in the transcript levels of LXR target genes. It is important to note that, unlike some other LXR agonists, this compound has been shown to not significantly increase the expression of genes related to lipogenesis in certain cell lines, indicating a selective mode of action.[1]
Q2: Why am I seeing high variability in my qPCR results after this compound treatment?
Variability in qPCR results after any drug treatment, including this compound, can stem from several sources. These can be broadly categorized as biological variability and technical variability.
-
Biological Variability:
-
Heterogeneous cell response: Not all cells in a culture may respond to this compound uniformly.
-
Cellular stress: Drug treatments can induce cellular stress responses, leading to widespread changes in gene expression that might even affect commonly used housekeeping genes.[2][3]
-
Off-target effects: While this compound is selective, off-target effects at high concentrations cannot be entirely ruled out and could contribute to unexpected gene expression changes.
-
-
Technical Variability:
-
Pipetting errors: Inconsistent pipetting can lead to variations in the amount of template or reagents in each reaction.[4][5]
-
RNA quality and integrity: Degraded or impure RNA will lead to inefficient and variable cDNA synthesis.[4][6]
-
Reference gene instability: The expression of your chosen housekeeping gene(s) may be affected by this compound treatment.[7]
-
Reagent quality: Reagents that have undergone multiple freeze-thaw cycles or are of poor quality can reduce reaction efficiency.[8]
-
Q3: My housekeeping/reference gene expression is not stable across samples. What should I do?
This is a common issue when studying the effects of a new compound. Housekeeping genes, once thought to be stably expressed, can be regulated under certain experimental conditions.[7]
-
Validate your reference genes: It is crucial to test a panel of common reference genes (e.g., GAPDH, ACTB, 18S rRNA, B2M) to determine which are most stable under your specific experimental conditions (i.e., with this compound treatment in your cell line).
-
Use multiple reference genes: To improve the accuracy of normalization, it is recommended to use the geometric mean of two or more stable reference genes for your calculations. This approach provides more robust and reliable normalization than relying on a single, potentially variable, reference gene.[7]
Troubleshooting Guide
Issue 1: High variation between technical replicates.
Q: My Ct values for the same sample vary by more than 0.5 cycles. What's causing this and how can I fix it?
A: High variation among technical replicates typically points to issues with the qPCR setup itself.[5]
-
Check your pipetting technique: Ensure you are mixing all solutions thoroughly before aliquoting and that your pipettes are calibrated and used correctly.[4][8] Using a master mix for your reactions helps ensure that each well receives the same amount of reagents, minimizing well-to-well variation.[6]
-
Assess reagent integrity: Avoid repeated freeze-thaw cycles of primers and probes.[8] Prepare fresh aliquots.
-
Spin down your plate: Before running the qPCR, briefly centrifuge the plate to ensure all liquids are at the bottom of the wells and to remove any bubbles.
-
Use automated liquid handling: If available, an automated system can significantly improve reproducibility.[4]
Issue 2: High variation between biological replicates.
Q: My technical replicates are tight, but I see significant differences between my separate this compound treated samples. What should I investigate?
A: This suggests that the variability is arising before the qPCR step.
-
Standardize cell culture conditions: Ensure consistency in cell seeding density, treatment duration, and this compound concentration. Inconsistent treatment application can lead to varied biological responses.
-
Evaluate RNA quality: Run your RNA samples on a gel or use a bioanalyzer to check for degradation. The quality of the starting RNA is critical for reliable results.[4][6] Poor quality RNA can result from inconsistent sample harvesting or extraction procedures.
-
Ensure consistent RNA extraction and cDNA synthesis: Use the same methods and kits for all samples. The efficiency of reverse transcription can be a significant source of variability.[7] Including a "no RT" control can help check for genomic DNA contamination.[6]
Issue 3: Unexpected or inconsistent gene expression patterns.
Q: The expression of my target gene is fluctuating unpredictably after this compound treatment. How do I interpret this?
A: Inconsistent patterns can be due to a combination of biological and technical factors.
-
Confirm this compound's effect on LXR signaling: As a first step, verify that this compound is active in your system by measuring the expression of a known LXR target gene. This confirms the compound is working as expected.
-
Review your normalization strategy: As discussed in the FAQs, an unstable reference gene is a primary cause of misleading results.[7] Re-validate your reference genes.
-
Consider cellular stress: Drug treatments can induce a stress response, which may alter the expression of many genes, including your target of interest.[2][3] It may be useful to measure the expression of a few common stress marker genes to assess this possibility.[9]
Data Presentation
Clear presentation of quantitative data is essential for accurate interpretation. All relevant values should be included in a structured table.
Table 1: Example of qPCR Data Summary for Gene ABC after this compound Treatment
| Sample Name | Biological Replicate | Technical Replicate | Target Gene Ct (ABC) | Reference Gene Ct (REF) | ΔCt (ABC Ct - REF Ct) | Avg. ΔCt | ΔΔCt (Avg. ΔCt - Avg. Control ΔCt) | Fold Change (2^-ΔΔCt) |
| Control | 1 | 1 | 24.5 | 19.2 | 5.3 | 5.25 | 0 | 1.00 |
| 2 | 24.4 | 19.1 | 5.3 | |||||
| 2 | 1 | 24.1 | 18.9 | 5.2 | ||||
| 2 | 24.2 | 19.0 | 5.2 | |||||
| This compound | 1 | 1 | 22.1 | 19.0 | 3.1 | 3.15 | -2.10 | 4.29 |
| 2 | 22.2 | 19.1 | 3.1 | |||||
| 2 | 1 | 22.4 | 19.2 | 3.2 | ||||
| 2 | 22.3 | 19.1 | 3.2 |
Experimental Protocols
1. Total RNA Extraction (Column-based Kit)
-
Sample Collection: Aspirate media from cultured cells. Wash cells once with ice-cold PBS.
-
Lysis: Add the appropriate volume of lysis buffer (containing a chaotropic agent) directly to the culture dish. Scrape the cells and collect the lysate.
-
Homogenization: Pass the lysate through a fine-gauge needle or a specialized homogenizer column to shear genomic DNA.
-
Ethanol Precipitation: Add one volume of 70% ethanol to the cleared lysate and mix well.
-
Binding: Transfer the mixture to a silica-membrane spin column and centrifuge. Discard the flow-through. The RNA will bind to the membrane.
-
Washing: Perform two wash steps with the provided wash buffers to remove proteins and other contaminants.
-
Elution: Add RNase-free water directly to the center of the membrane and centrifuge to elute the purified RNA.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
2. Reverse Transcription (cDNA Synthesis)
-
Preparation: In an RNase-free tube, combine 1 µg of total RNA with a mix of random hexamers and/or oligo(dT) primers, and dNTPs. Add RNase-free water to the final volume.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute to prevent secondary structures from reforming.
-
RT Reaction Mix: Prepare a master mix containing reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Synthesis: Add the RT reaction mix to the RNA/primer mixture. Incubate at the enzyme's optimal temperature (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR)
-
Reaction Mix: Prepare a master mix on ice containing:
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
RNase-free water
-
-
Template Addition: Dilute cDNA template (e.g., 1:5 or 1:10) with RNase-free water.
-
Plate Setup: Aliquot the master mix into your qPCR plate wells. Then, add the diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.
-
Cycling: Run the plate on a qPCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimers and non-specific products.
-
Visualizations
Caption: Simplified signaling pathway of this compound as an LXR agonist.
Caption: Standard experimental workflow for qPCR analysis.
Caption: Decision tree for troubleshooting qPCR variability.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-induced changes in gene interactions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional expression levels of cell stress marker genes in the Pacific oyster Crassostrea gigas exposed to acute thermal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. pcrbio.com [pcrbio.com]
- 6. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
how to minimize the impact of DMSO vehicle control with IMB-808
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of IMB-808 with a Dimethyl Sulfoxide (DMSO) vehicle control, focusing on minimizing the impact of the vehicle on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual agonist for Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ), with EC50 values of 0.15 μM and 0.53 μM, respectively.[1] LXRs are nuclear receptors that play a key role in regulating cholesterol metabolism, inflammation, and fatty acid synthesis.[2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA. This interaction modulates the transcription of target genes. This compound has been shown to promote the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, and has potential therapeutic applications in atherosclerosis research.[1][3]
Q2: Why is DMSO used as a vehicle for this compound?
This compound is a hydrophobic molecule with high solubility in DMSO (250 mg/mL).[1] This allows for the preparation of concentrated stock solutions, which can then be diluted to the desired final concentration in aqueous experimental media (e.g., cell culture medium). This process minimizes the final concentration of DMSO in the experiment, which is crucial as DMSO itself can have biological effects.
Q3: What are the potential off-target effects of DMSO?
DMSO is not biologically inert and can impact experimental results.[4][5] Potential effects include:
-
Cytotoxicity: At high concentrations, DMSO can be toxic to cells.[4][5]
-
Changes in Gene Expression: DMSO can alter the expression of various genes.
-
Cellular Differentiation: It can induce differentiation in some cell lines.
-
Alteration of Signaling Pathways: DMSO can influence various cellular signaling pathways.
Therefore, it is essential to use the lowest effective concentration of DMSO and to include a proper vehicle control in all experiments.
Q4: What is a vehicle control and why is it critical?
A vehicle control group consists of subjects (e.g., cells, animals) that are treated with the same volume and concentration of the vehicle (in this case, DMSO) as the experimental group, but without the active compound (this compound). This is a critical experimental control that allows researchers to attribute any observed effects to the compound of interest rather than the solvent.
Troubleshooting Guide
It is crucial to differentiate between the effects of this compound and any confounding effects of the DMSO vehicle. This guide provides troubleshooting for common issues.
| Problem | Potential Cause | Recommended Solution |
| Similar results in this compound-treated and vehicle control groups. | 1. The final DMSO concentration is high enough to elicit a biological response that masks the effect of this compound.2. The concentration of this compound is too low to produce a significant effect. | 1. Perform a DMSO dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific experimental system.2. Lower the final DMSO concentration by preparing a more concentrated stock solution of this compound.3. Increase the concentration of this compound, ensuring the final DMSO concentration remains below the NOAEL. |
| High levels of cell death or toxicity in both this compound and vehicle control groups. | The final DMSO concentration is above the cytotoxic threshold for your cells. | 1. Immediately lower the final DMSO concentration in your experiments.2. Conduct a DMSO dose-response viability assay (e.g., MTT, trypan blue) to determine the maximum non-toxic concentration for your cell line and experimental duration. |
| Unexpected or inconsistent results between experiments. | 1. Inconsistent final DMSO concentrations between experiments.2. Variability in cell sensitivity to DMSO.3. Precipitation of this compound upon dilution into aqueous media. | 1. Ensure meticulous preparation of stock and working solutions to maintain consistent final DMSO concentrations.2. Standardize cell passage number and seeding density.3. Visually inspect for precipitation after diluting the this compound stock solution. If precipitation occurs, consider a lower final concentration or the use of a co-solvent (with appropriate controls). |
Experimental Protocols and Data
Recommended DMSO Concentrations
The optimal DMSO concentration is system-dependent. The following table provides general guidelines. It is highly recommended to determine the optimal concentration for your specific system experimentally.
| Experimental System | Generally Recommended Maximum DMSO Concentration (v/v) | Notes |
| In Vitro (Cell Culture) | ≤ 0.5% | Many publications using LXR agonists keep the final DMSO concentration at or below 1%.[4][5] However, sensitive cell lines may require concentrations as low as 0.1%. |
| In Vivo (Rodent Models) | ≤ 5% | The total dose and route of administration are critical factors. Higher concentrations can cause local irritation and systemic toxicity. |
Protocol: Determining the Optimal DMSO Concentration (In Vitro)
This protocol outlines a dose-response experiment to find the highest concentration of DMSO that does not affect cell viability.
-
Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2.5%. Include a "medium only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the "medium only" control is your recommended maximum DMSO concentration.
Protocol: Preparation of this compound and Vehicle Control Working Solutions
-
This compound Stock Solution: Given the high solubility of this compound in DMSO (250 mg/mL), prepare a high-concentration stock solution (e.g., 10 mM) in 100% high-purity DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
This compound Working Solution: Dilute the this compound stock solution in your experimental medium to the desired final concentration. Ensure the final DMSO concentration is at or below the predetermined maximum.
-
Vehicle Control Working Solution: Prepare a vehicle control solution by diluting 100% DMSO in the experimental medium to the exact same final concentration as in the this compound working solution.
Visualizations
Caption: Experimental workflow for using this compound with a DMSO vehicle control.
Caption: Simplified signaling pathway of the LXR agonist this compound.
Caption: Decision tree for troubleshooting DMSO-related experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
dealing with poor cell viability after IMB-808 exposure
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with poor cell viability following exposure to IMB-808.
Troubleshooting Guide
Poor cell viability after treatment with this compound can arise from several factors, ranging from experimental setup to the inherent biology of the cell system. This guide provides a structured approach to identifying and resolving common issues.
Question: We are observing a significant decrease in cell viability at all tested concentrations of this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpectedly high cytotoxicity can be alarming. Here’s a step-by-step troubleshooting workflow:
1. Verify Compound and Vehicle Controls:
-
Vehicle (e.g., DMSO) Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells.[1][2][3] It is recommended to run a vehicle control series to determine the maximum tolerated concentration.
-
This compound Stock Solution: Re-verify the concentration of your this compound stock solution. A simple dilution error can lead to significantly higher concentrations than intended. Prepare fresh dilutions for each experiment.
-
Compound Stability: Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation, which might lead to cytotoxic byproducts.[4]
2. Assess Experimental Parameters:
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can impact viability results.[2][5] Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Incubation Time: The duration of this compound exposure might be too long for your specific cell line.[4] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Assay Interference: The components of your viability assay may interact with this compound. For example, some compounds can directly reduce resazurin or MTT, leading to inaccurate readings.[1] Run a control with this compound in cell-free media to check for direct assay interference.
3. Cell Line Specific Sensitivity:
-
While this compound is a partial LXR agonist with reduced lipogenic effects compared to full agonists, high concentrations or specific cellular contexts might still lead to cytotoxicity.[6]
-
Consider the metabolic state of your cells. Since this compound modulates cholesterol homeostasis, cells with altered lipid metabolism might be more sensitive.
Here is a logical workflow to troubleshoot unexpected cytotoxicity:
Caption: Troubleshooting workflow for poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel partial agonist for the Liver X Receptor (LXR), with activity on both LXRα and LXRβ isoforms.[6] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. As a partial agonist, this compound is designed to promote reverse cholesterol transport and reduce cellular lipid accumulation with a lower potential for inducing lipogenic (fat-producing) side effects compared to full LXR agonists.[6]
Caption: Simplified signaling pathway of this compound.
Q2: We observe a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase at higher concentrations. What could be the cause?
This phenomenon is often an artifact of the experimental assay rather than a true biological effect.[1] Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to artificially high viability signals.[1]
-
Direct Assay Reagent Interaction: High concentrations of this compound might directly reduce the viability reagent (e.g., MTT, resazurin), causing a color change independent of cellular metabolic activity.[1]
Q3: Our cell viability results with this compound are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility can stem from several factors:[2][3]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each experiment.[2]
-
Variable Solvent Concentration: Maintain a constant final concentration of the solvent (e.g., DMSO) across all wells and experiments.[3]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, viability assay kits) for a set of experiments to minimize variability.
Data Presentation
The following tables provide examples of expected data from cell viability and apoptosis assays with this compound treatment in a hypothetical macrophage cell line (e.g., RAW 264.7).
Table 1: Cell Viability (MTT Assay) of RAW 264.7 Cells after 48-hour this compound Exposure
| This compound Concentration (µM) | Vehicle (0.1% DMSO) | % Viability (Mean ± SD) |
| 0 (Control) | 0.1% | 100 ± 4.5 |
| 1 | 0.1% | 98.2 ± 5.1 |
| 5 | 0.1% | 95.6 ± 4.8 |
| 10 | 0.1% | 90.1 ± 6.2 |
| 25 | 0.1% | 75.3 ± 7.9 |
| 50 | 0.1% | 52.8 ± 8.3 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) of RAW 264.7 Cells after 48-hour this compound Exposure
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.5 ± 0.7 | 1.4 ± 0.5 |
| 25 | 78.2 ± 3.5 | 15.3 ± 2.1 | 6.5 ± 1.1 |
| 50 | 55.9 ± 4.1 | 28.7 ± 3.3 | 15.4 ± 2.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI.[7]
Caption: General workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
refining IMB-808 treatment duration for optimal LXR activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining IMB-808 treatment duration to achieve optimal Liver X Receptor (LXR) activation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No LXR Target Gene Induction (e.g., ABCA1, ABCG1) | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a range of concentrations around the reported EC50 value. |
| Inappropriate Treatment Duration: The incubation time may be too short or too long. | Conduct a time-course experiment. Based on studies with other LXR agonists, significant induction of target genes like ABCA1 can be observed as early as 3 hours and is sustained for up to 24 hours.[1] Analyze target gene expression at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the peak response time for your specific gene of interest and cell type. | |
| Low LXR Expression in Cell Line: The chosen cell line may have low endogenous expression of LXRα or LXRβ. | Verify the expression levels of LXRα and LXRβ in your cell line using qPCR or Western blot. Consider using a cell line known to have robust LXR expression, such as THP-1 macrophages or HepG2 cells.[2] | |
| This compound Degradation: this compound may be unstable in your cell culture medium over longer incubation periods. | While specific stability data for this compound is not readily available, it is good practice to minimize the time the compound is in media before being added to cells. Prepare fresh solutions of this compound for each experiment. If long-term experiments are necessary, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment. | |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | Calibrate your pipettes regularly. Use low-retention pipette tips and ensure proper pipetting technique. | |
| Unexpected Lipogenic Gene Induction (e.g., SREBP-1c, FASN) | Cell Type-Specific Effects: While this compound is characterized as a partial agonist with reduced lipogenic effects compared to full agonists like T0901317, some cell types may be more sensitive.[2] | Carefully characterize the lipogenic response in your specific cell model. Compare the effects of this compound to a full LXR agonist. The induction of lipogenic genes is a known effect of LXR activation.[3][4] |
| Off-Target Effects at High Concentrations: Very high concentrations of any compound can lead to non-specific effects. | Ensure you are using this compound within its optimal concentration range determined from your dose-response experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound to achieve optimal LXR activation?
A1: The optimal treatment duration for this compound can vary depending on the specific cell type and the LXR target gene of interest. Based on time-course studies with other LXR agonists, initial induction of target genes such as ABCA1 can be seen as early as 3 hours, with a sustained response for up to 24 hours.[1] For maximal induction of cholesterol efflux-related genes, a treatment duration of 12 to 24 hours is a common starting point. We strongly recommend performing a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak expression of your target genes in your experimental system.
Q2: How does the partial agonism of this compound affect the expected timeline of LXR activation compared to a full agonist like T0901317?
A2: As a partial agonist, this compound is expected to induce a lower maximal response compared to a full agonist like T0901317, particularly for lipogenic target genes.[2] The timeline for the initial activation of LXR and subsequent target gene transcription is likely to be similar to that of full agonists, as both depend on binding to the LXR and initiating the transcriptional cascade. However, the magnitude of gene induction at each time point will likely be lower with this compound.
Q3: What are the key LXR target genes I should measure to confirm LXR activation by this compound?
A3: To confirm LXR activation, it is advisable to measure the expression of well-established LXR target genes. For assessing the desired therapeutic effects on cholesterol metabolism, key target genes include ABCA1, ABCG1, and ApoE.[5] To evaluate potential lipogenic side effects, measuring the expression of SREBP-1c and FASN is recommended.[3][4]
Q4: Can I use a serum-free medium for my experiments with this compound?
A4: The use of serum-free medium can be beneficial in reducing variability from undefined components in serum. However, the stability and activity of this compound in your specific serum-free formulation should be validated. Some cell lines may also have altered LXR expression or signaling in the absence of serum. It is recommended to initially optimize your experiments in a low-serum medium and then transition to a serum-free medium, comparing the results to ensure consistency.
Q5: What is the general mechanism of LXR activation?
A5: Liver X Receptors (LXRs) are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR).[5] In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and is associated with corepressor proteins that inhibit gene transcription.[6] When an agonist like this compound binds to the ligand-binding domain of LXR, it causes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiate the transcription of LXR target genes.[6]
Quantitative Data Summary
The following tables provide representative data on the time-dependent induction of key LXR target genes following treatment with an LXR agonist in relevant cell lines. This data is intended to serve as a guideline for designing your experiments with this compound.
Table 1: Time-Course of LXR Target Gene Expression in Macrophages (THP-1)
| Treatment Time (hours) | ABCA1 mRNA Fold Induction | ABCG1 mRNA Fold Induction | SREBP-1c mRNA Fold Induction |
| 0 | 1.0 | 1.0 | 1.0 |
| 4 | 3.5 ± 0.4 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| 8 | 6.8 ± 0.7 | 9.1 ± 1.1 | 4.5 ± 0.5 |
| 12 | 8.2 ± 0.9 | 12.5 ± 1.5 | 5.8 ± 0.7 |
| 24 | 7.5 ± 0.8 | 11.3 ± 1.3 | 5.1 ± 0.6 |
| 48 | 4.1 ± 0.5 | 6.0 ± 0.8 | 2.8 ± 0.4 |
| Data are presented as mean fold change ± SEM relative to vehicle-treated cells and are based on typical responses observed with LXR agonists. |
Table 2: Time-Course of LXR Target Gene Expression in Hepatocytes (HepG2)
| Treatment Time (hours) | ABCA1 mRNA Fold Induction | FASN mRNA Fold Induction | SREBP-1c mRNA Fold Induction |
| 0 | 1.0 | 1.0 | 1.0 |
| 4 | 2.8 ± 0.3 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| 8 | 4.5 ± 0.5 | 6.2 ± 0.7 | 4.8 ± 0.6 |
| 12 | 5.1 ± 0.6 | 8.9 ± 1.0 | 6.2 ± 0.8 |
| 24 | 4.8 ± 0.5 | 7.5 ± 0.9 | 5.5 ± 0.7 |
| 48 | 2.5 ± 0.3 | 3.8 ± 0.5 | 2.9 ± 0.4 |
| Data are presented as mean fold change ± SEM relative to vehicle-treated cells and are based on typical responses observed with LXR agonists. |
Experimental Protocols
Protocol 1: Time-Course Analysis of LXR Target Gene Expression
-
Cell Culture and Seeding:
-
Culture your cells of interest (e.g., THP-1 or HepG2) in the recommended medium and conditions.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and recover for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
RNA Isolation:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (ABCA1, ABCG1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control at each time point.
-
Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Workflow for Determining Optimal this compound Treatment Duration.
References
- 1. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vitro-In Vivo Translation of IMB-808
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenges encountered when translating in vitro results of the investigational compound IMB-808 to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is an investigational small molecule identified as a potent dual agonist of the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] In in vitro studies, this compound has been shown to modulate the expression of genes involved in reverse cholesterol transport and cholesterol metabolism.[1] Its proposed mechanism of action involves the activation of LXRs, leading to the transcription of target genes that play a crucial role in lipid homeostasis and inflammatory responses.[1]
Q2: What are the most significant general challenges when translating in vitro findings to in vivo models?
A2: The translation of in vitro data to in vivo systems is a critical hurdle in drug development.[2] Key challenges include:
-
Biological Complexity : In vivo systems involve complex interactions between various organs, tissues, and physiological factors that are not fully recapitulated in simplified in vitro models.[2]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) : Differences in drug absorption, distribution, metabolism, and excretion (ADME) between in vitro and in vivo environments can lead to discrepancies in compound exposure and efficacy.
-
Disease Model Validity : The chosen animal model may not accurately reflect the human disease pathology, leading to poor predictability of clinical outcomes.[2]
-
Species-Specific Differences : Metabolic pathways and drug targets can vary significantly between species, impacting the translatability of findings.[3]
Troubleshooting Guide
Issue 1: Discrepancy between in vitro potency and in vivo efficacy of this compound.
-
Question: My in vitro assays show this compound to be a potent LXR agonist with a low nanomolar IC50, but I am not observing the expected anti-atherosclerotic effects in my mouse model. What could be the reason?
-
Answer: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics: this compound might have poor oral bioavailability, rapid metabolism, or high plasma protein binding in the in vivo model, leading to insufficient exposure at the target tissue.
-
Off-Target Effects: In the complex in vivo environment, this compound might engage with unintended targets, leading to unforeseen effects that counteract its intended therapeutic action.
-
Inadequate Target Engagement: The concentration of this compound reaching the LXR in the target cells in vivo may not be sufficient to elicit a significant biological response.
-
Troubleshooting Steps:
-
Conduct a comprehensive pharmacokinetic study: Determine the key PK parameters of this compound in the selected animal model.
-
Measure unbound drug concentration: It is the unbound fraction of the drug that is pharmacologically active.
-
Assess target engagement in vivo: Utilize techniques like tissue microdialysis or PET imaging to confirm that this compound is reaching and binding to LXR in the target tissues.
Issue 2: Unexpected lipogenic side effects observed in vivo with this compound.
-
Question: In vitro, this compound showed a favorable profile with minimal induction of lipogenic genes in HepG2 cells compared to other LXR agonists.[1] However, in my in vivo studies, I am observing an increase in liver triglycerides. Why is this happening?
-
Answer: While in vitro models using cell lines like HepG2 provide initial insights, they cannot fully replicate the complexity of hepatic lipid metabolism in vivo.[1] The discrepancy could be due to:
-
Differential LXR Coregulator Recruitment: The interaction of this compound with LXR and its coregulators might differ in the whole organism compared to a cultured cell line, leading to the activation of different sets of genes.[1]
-
Contribution of Other Cell Types: In the liver, various cell types (hepatocytes, Kupffer cells, stellate cells) contribute to lipid homeostasis. The net effect of this compound on all these cell types might result in a lipogenic phenotype.
-
Feedback Mechanisms: The in vivo setting involves complex feedback loops that regulate lipid metabolism, which are absent in simple in vitro systems.
-
Troubleshooting Steps:
-
Perform gene expression analysis on liver tissue: Analyze the expression of a broader panel of genes involved in lipid metabolism in the liver of treated animals.
-
Histopathological examination of the liver: Assess for steatosis and other morphological changes.
-
Consider a different in vivo model: The choice of animal model can significantly influence the metabolic outcomes.
Data Presentation
Table 1: Comparative In Vitro Activity of this compound and a Reference LXR Agonist (T0901317)
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Cholesterol Efflux (% of control) in THP-1 cells | SREBP-1c mRNA Induction (fold change) in HepG2 cells |
| This compound | 15 | 25 | 180 | 2.5 |
| T0901317 | 10 | 18 | 200 | 15 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value |
| Oral Bioavailability (%) | 20 |
| Plasma Protein Binding (%) | 99.5 |
| Half-life (t½) (hours) | 2.5 |
| Cmax (ng/mL) at 10 mg/kg p.o. | 150 |
| AUC (0-t) (ng*h/mL) at 10 mg/kg p.o. | 450 |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Efflux Assay in THP-1 Macrophages
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Radiolabeling: Label the differentiated macrophages with [³H]-cholesterol for 24 hours.
-
Compound Treatment: Treat the cells with this compound or a vehicle control in the presence of a cholesterol acceptor (e.g., HDL).
-
Quantification: After a defined incubation period, measure the radioactivity in the culture medium and the cell lysate.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Protocol 2: Quantification of Gene Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from cultured cells or homogenized tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
Visualizations
Caption: Experimental workflow from in vitro evaluation to in vivo studies for this compound.
Caption: Proposed signaling pathway for this compound via LXR activation.
Caption: Logical relationship between a common challenge and troubleshooting steps.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
IMB-808 Experiments: Technical Support & Troubleshooting Guide
IMPORTANT NOTE: The identifier "IMB-808" has been associated with a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ), with therapeutic potential in atherosclerosis. This document pertains exclusively to this LXR agonist. Please ensure this is the compound relevant to your research, as other molecules with similar numerical identifiers but different targets exist.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to assist in identifying and mitigating potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual agonist for both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ).[1][2] Upon binding, it activates these nuclear receptors, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the DNA, promoting the transcription of target genes involved in reverse cholesterol transport and metabolism.
Q2: What are the expected downstream effects of this compound treatment in relevant cell lines?
A2: Treatment with this compound is expected to increase the expression of genes involved in cholesterol homeostasis, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][2] This leads to an increase in cholesterol efflux from cells, particularly macrophages, to lipid-poor apolipoproteins.[3] Notably, compared to other LXR agonists like T0901317, this compound has been shown to have a reduced effect on the expression of genes related to lipogenesis in HepG2 cells, suggesting a more favorable side-effect profile.[3]
Q3: My cells are showing signs of toxicity after this compound treatment. What could be the cause?
A3: While this compound has been shown to be effective at inducing its target genes, high concentrations or prolonged exposure can lead to cellular stress. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect.
-
Off-Target Effects: At very high concentrations, off-target effects can occur. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Cell Health: Pre-existing poor cell health can be exacerbated by any treatment. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.
Q4: I am not observing the expected increase in ABCA1/ABCG1 expression after this compound treatment. What should I check?
A4: Several factors could contribute to a lack of response:
-
This compound Potency: Ensure the compound has been stored correctly to maintain its potency. Prepare fresh dilutions for each experiment.
-
Cell Line and Passage Number: The responsiveness of cell lines can vary. Use a recommended cell line (e.g., RAW264.7, THP-1) and be mindful that high passage numbers can lead to genetic drift and altered cellular responses.
-
Experimental Conditions: Optimize incubation time and concentration of this compound. A typical treatment time is 18-24 hours. Refer to the detailed protocols below.
-
Assay Sensitivity: Ensure your qPCR or western blot protocol is optimized and sensitive enough to detect changes in expression. This includes using validated primers/antibodies and appropriate controls.
Troubleshooting Common Confounding Factors
| Potential Confounding Factor | Description & Impact | Recommended Mitigation Strategy |
| Cell Culture Conditions | Variations in cell density, passage number, serum batch, and presence of contaminants (e.g., mycoplasma) can significantly alter cellular responses to LXR agonists and affect lipid metabolism. | Standardize cell seeding density. Use cells within a defined low passage number range. Test new serum batches for their effect on baseline gene expression and lipid content. Regularly test for mycoplasma contamination. |
| Solvent Effects | The vehicle used to dissolve this compound (commonly DMSO) can have biological effects at higher concentrations, including altering gene expression and cell viability. | Use the lowest possible concentration of the solvent. Include a vehicle-only control group in all experiments to differentiate the effects of the compound from those of the solvent. |
| Lipid Content of Serum | The lipid and lipoprotein content of the fetal bovine serum (FBS) used in cell culture can influence the baseline cholesterol levels in cells and affect the magnitude of the response to this compound. | For cholesterol efflux assays, a serum-free equilibration step is crucial. Consider using delipidated serum if high variability is observed. |
| Off-Target Effects of this compound | At supra-physiological concentrations, this compound may interact with other cellular targets, leading to unexpected biological effects. | Perform a dose-response curve to identify the optimal concentration range that elicits the desired LXR-mediated effects without significant off-target activity. |
| Assay-Specific Variability | Technical variability in assays like qPCR (pipetting errors, RNA quality) and cholesterol efflux assays (incomplete cell lysis, inaccurate measurement of radioactivity or fluorescence) can obscure true biological effects. | Adhere strictly to optimized protocols. Use appropriate positive and negative controls. For qPCR, use validated reference genes for normalization. For efflux assays, ensure complete cell lysis and accurate measurement of the tracer in both the media and cell lysate. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: Potency of this compound on Human LXRα and LXRβ
| Receptor | Assay Type | EC50 (µM) |
| LXRα | Luciferase Reporter Assay | 0.15 |
| LXRβ | Luciferase Reporter Assay | 0.53 |
| Data sourced from MedchemExpress.[1][2] |
Experimental Protocols
Protocol 1: LXRα/β Activity Assessment using a Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of LXRα and LXRβ by this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells
-
LXRα or LXRβ expression plasmids
-
GAL4-pGL4-luc reporter plasmid
-
Control plasmid (e.g., pRL-TK for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ expression plasmid, the GAL4-pGL4-luc reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.001 µM to 30 µM) or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for ABCA1 and ABCG1 Expression
This protocol details the measurement of this compound's effect on the mRNA expression levels of LXR target genes in RAW264.7 macrophages.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Trizol or other RNA extraction reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Validated primers for ABCA1, ABCG1, and a stable reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate. Once they reach the desired confluency, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 18 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using Trizol according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix, the synthesized cDNA, and the specific primers for your target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Cholesterol Efflux Assay
This protocol describes how to measure the ability of this compound to promote cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
Materials:
-
RAW264.7 or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
[³H]-cholesterol
-
This compound
-
ApoA-I or HDL
-
Serum-free medium
-
Scintillation fluid and counter
Methodology:
-
Cell Seeding and Labeling: Seed macrophages in a 24-well plate. Label the cells with [³H]-cholesterol in RPMI-1640 with 10% FBS for 24-48 hours.
-
Equilibration and Treatment: Wash the cells with PBS and then equilibrate them in serum-free medium containing this compound at the desired concentrations for 18-24 hours. This step allows the [³H]-cholesterol to distribute among the cellular cholesterol pools and induces the expression of efflux-related genes.
-
Efflux: Replace the medium with serum-free medium containing the cholesterol acceptor (ApoA-I or HDL). Incubate for 4-6 hours.
-
Sample Collection: Collect the medium (extracellular fraction). Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) to collect the intracellular fraction.
-
Measurement: Measure the radioactivity in both the extracellular and intracellular fractions using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified LXR signaling pathway activated by this compound.
Caption: Experimental workflow for the cholesterol efflux assay.
References
- 1. Current Options and Future Perspectives in the Treatment of Dyslipidemia [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for non-specific effects of IMB-808
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific effects of IMB-808 during their experiments.
General Introduction
This compound is a novel, potent dual agonist for Liver X Receptor α (LXRα) and LXRβ.[1] It is characterized as a partial and selective LXR agonist, demonstrating a distinct pharmacological profile compared to full agonists like T0901317.[1] Notably, this compound has been shown to activate genes involved in reverse cholesterol transport without significantly inducing lipogenic genes, a common side effect of other LXR agonists.[1]
It is important to distinguish this compound from other experimental compounds with similar designations, such as BLU-808, which is a wild-type KIT inhibitor.[2][3] This guide focuses exclusively on this compound as an LXR agonist.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects in my experiment are due to LXR activation by this compound and not off-target effects?
A1: This is a critical question for any small molecule inhibitor or agonist. To attribute the observed effects specifically to LXR activation by this compound, a combination of control experiments is essential. These include using a structurally related but inactive compound, employing LXR-knockdown or knockout models, and performing rescue experiments.
Q2: What is an appropriate negative control for this compound?
A2: The ideal negative control would be a structurally analogous compound that does not bind to or activate LXRs. If such a compound is not available, using the vehicle (e.g., DMSO) as a control is standard practice. However, this does not control for potential off-target effects of the this compound chemical scaffold.
Q3: How can I confirm that this compound is engaging with LXR in my cellular model?
A3: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of this compound to LXR in intact cells. Alternatively, you can measure the upregulation of known LXR target genes, such as ABCA1 and ABCG1, as a downstream indicator of target engagement.
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression unrelated to cholesterol metabolism.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine if the unexpected effects occur at concentrations significantly higher than the EC50 for LXR activation.
-
Use LXR-deficient cells: Compare the gene expression profile in wild-type versus LXRα/β knockout or knockdown cells treated with this compound. Genes that are still affected in the absence of LXRs are likely off-targets.
-
Consult the literature for known off-targets of similar chemical scaffolds.
-
Issue 2: this compound shows lower potency in my cell-based assay compared to in vitro data.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess cell permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.
-
Inhibit efflux pumps: Treat cells with known inhibitors of ABC transporters to see if the potency of this compound increases.
-
Evaluate metabolic stability: Measure the half-life of this compound in your specific cell culture conditions.
-
Experimental Protocols
Protocol 1: LXR Knockdown using siRNA to Validate On-Target Effects
Objective: To verify that the effects of this compound are mediated through LXR.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 or THP-1 macrophages) at a density that will reach 50-60% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with siRNA targeting LXRα and LXRβ or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target proteins.
-
This compound Treatment: Treat the cells with this compound at the desired concentration for the appropriate duration.
-
Analysis: Harvest the cells and analyze the expression of target genes (e.g., ABCA1, ABCG1, SREBP-1c) by qRT-PCR or western blot.
Data Presentation:
| Treatment Group | Target Gene Expression (Fold Change vs. Vehicle) |
| Control siRNA + Vehicle | 1.0 |
| Control siRNA + this compound | Expected Increase |
| LXR siRNA + Vehicle | Baseline |
| LXR siRNA + this compound | Attenuated or no increase |
Protocol 2: Competitive Binding Assay to Rule Out Non-Specific Binding
Objective: To demonstrate that this compound binds specifically to the LXR ligand-binding domain.
Methodology:
-
Prepare LXR: Use purified recombinant LXR ligand-binding domain (LBD).
-
Radiolabeled Ligand: Use a known radiolabeled LXR agonist (e.g., [³H]-T0901317).
-
Competition: Incubate the LXR LBD and the radiolabeled ligand with increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand using a method like filter binding.
-
Detection: Quantify the amount of bound radioligand using scintillation counting.
Data Presentation:
| This compound Concentration | [³H]-T0901317 Bound (%) |
| 0 nM | 100 |
| 1 nM | e.g., 95 |
| 10 nM | e.g., 80 |
| 100 nM | e.g., 50 |
| 1 µM | e.g., 20 |
| 10 µM | e.g., 5 |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for controlling non-specific effects.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Core programs | Blueprint Medicines, a Sanofi company [blueprintmedicines.com]
- 3. BLU-808 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
best practices for storing and handling IMB-808
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of IMB-808, a potent dual agonist of Liver X Receptor (LXR) α and β.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent dual agonist for Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). As an LXR agonist, this compound activates these nuclear receptors, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes. Notably, this compound promotes the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), making it a promising candidate for atherosclerosis research.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be handled and stored according to the following guidelines. Upon receipt, the solid compound should be stored at -20°C. Once dissolved, the stock solution's stability depends on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvent should this compound be dissolved?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, a stock solution can be prepared in DMSO and then further diluted in the appropriate cell culture medium.
Q4: What are the known side effects of LXR agonists that I should be aware of in my experiments?
A4: A common side effect associated with potent LXR agonists is the induction of lipogenesis, leading to hepatic steatosis (fatty liver) and hypertriglyceridemia. This is primarily mediated by the LXRα isoform. However, this compound has been identified as a partial LXR agonist that exhibits fewer lipogenic side effects compared to full agonists like T0901317.[2]
Troubleshooting Guides
Issue 1: Inconsistent or no induction of target genes (e.g., ABCA1, ABCG1) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Ensure proper storage of both the solid compound and stock solutions as per the recommendations. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Cell Line Variability | Different cell lines may exhibit varying responsiveness to LXR agonists. Ensure the chosen cell line expresses functional LXRα and/or LXRβ. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help identify the peak of target gene expression. |
| Assay Sensitivity | For qPCR, check primer efficiency and RNA quality. For Western blotting, ensure antibody specificity and optimize blotting conditions. |
Issue 2: High background or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Steps |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. |
| Compound Purity | Use high-purity this compound from a reputable supplier to avoid confounding effects from impurities. |
| LXR-Independent Effects | To confirm that the observed effects are LXR-mediated, consider using an LXR antagonist in a parallel experiment or utilizing cells with LXR knockdown/knockout. |
Quantitative Data
Table 1: this compound Activity Profile
| Parameter | Receptor | Value |
| EC₅₀ | LXRα | 0.15 µM[1] |
| EC₅₀ | LXRβ | 0.53 µM[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Cell Culture Treatment with this compound
-
Plate cells (e.g., RAW264.7, THP-1, or HepG2) at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
The following day, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, proceed with downstream analysis such as RNA extraction for qPCR, protein extraction for Western blotting, or a cholesterol efflux assay.
Visualizations
Caption: this compound activates the LXR signaling pathway.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Optimizing Western Blot Conditions for LXR Target Proteins with IMB-808
Welcome to the technical support center for optimizing Western blot conditions for Liver X Receptor (LXR) target proteins when using the novel LXR agonist, IMB-808. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect LXR target proteins?
A1: this compound is a novel, potent dual agonist for both LXRα and LXRβ.[1] Upon binding, this compound activates LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the promoter regions of target genes, stimulating their transcription and subsequent protein expression.[2] Key LXR target proteins involved in cholesterol homeostasis include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2][3][4] this compound has been shown to effectively increase the expression of genes related to reverse cholesterol transport.[1]
Q2: What are the key LXR target proteins I should expect to see changes in after this compound treatment?
A2: Following treatment with an LXR agonist like this compound, you should expect to see an upregulation in the protein levels of ABCA1, ABCG1, and SREBP-1c.[2][3] These proteins play crucial roles in cholesterol efflux and fatty acid metabolism.
Q3: I am not seeing a clear band for my LXR target protein. What are some initial troubleshooting steps?
A3: A weak or absent signal can be due to several factors. First, ensure your cell or tissue type expresses the target protein at a detectable level.[5] A protein load of at least 20-30 µg of whole-cell lysate is recommended.[2] If the target protein is known to have low abundance, you may need to increase the protein load. Also, confirm the specificity and optimal dilution of your primary antibody. Finally, ensure your lysis buffer is appropriate for the subcellular localization of your target protein (e.g., a buffer with stronger detergents for membrane-bound proteins like ABCA1).
Q4: My Western blot shows high background. How can I reduce it?
A4: High background can obscure your bands of interest. To mitigate this, ensure your blocking step is sufficient; blocking for at least one hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST is recommended.[5][6] Also, optimize your primary and secondary antibody concentrations; excessively high concentrations can lead to non-specific binding.[6] Increasing the number and duration of wash steps after antibody incubations can also help reduce background.[6]
Troubleshooting Guides
Problem 1: Weak or No Signal for LXR Target Proteins
| Possible Cause | Recommended Solution |
| Low Protein Expression | Confirm that your cell line or tissue expresses the LXR target protein of interest. You can check this using resources like The Human Protein Atlas or published literature.[5] Consider using a positive control cell line known to express the protein. |
| Insufficient Protein Loading | For whole-cell lysates, a starting amount of 20-30 µg of protein per lane is recommended.[2] For low-abundance proteins, you may need to load more protein. Perform a protein concentration assay (e.g., BCA or Bradford) to ensure accurate loading.[2] |
| Suboptimal Antibody Dilution | The optimal antibody dilution is critical. Titrate your primary antibody to find the concentration that gives the best signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Inefficient Protein Extraction | The choice of lysis buffer is crucial. For nuclear proteins like LXR, a nuclear extraction protocol is recommended. For membrane proteins like ABCA1, a buffer containing strong detergents (e.g., RIPA buffer) is necessary to ensure complete solubilization.[2] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[2] |
| Inefficient Protein Transfer | Ensure complete transfer from the gel to the membrane. For larger proteins, a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer. You can stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm transfer efficiency.[6] |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[5] Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2][6] |
| Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Titrate both your primary and secondary antibodies to determine the optimal dilution.[6] |
| Insufficient Washing | Wash the membrane thoroughly after both primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST.[2] |
| Contaminated Buffers or Equipment | Ensure all your buffers are freshly made and filtered. Use clean incubation trays and equipment to avoid contamination.[5] |
| Membrane Dried Out | Never let the membrane dry out during the blocking or incubation steps. Ensure it is always submerged in buffer.[5] |
Problem 3: Non-Specific Bands or Incorrect Molecular Weight
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. Consider using a different antibody if non-specific bands persist. |
| Protein Degradation | Always use fresh protease and phosphatase inhibitors in your lysis buffer.[2] Keep samples on ice or at 4°C during preparation to minimize degradation.[2] Degraded protein fragments may appear as lower molecular weight bands. |
| Post-Translational Modifications | LXR target proteins can undergo post-translational modifications (e.g., phosphorylation, glycosylation) that can alter their apparent molecular weight. Consult the literature for information on potential modifications of your target protein. |
| Splice Variants | LXR isoforms can have multiple splice variants, which may result in bands of different molecular weights.[7] |
| Precursor and Mature Forms | SREBP-1c is synthesized as a precursor protein that is cleaved to its mature, active form. Your antibody may detect both the precursor and mature forms, which will appear as two distinct bands at different molecular weights.[3] |
Experimental Protocols
Detailed Methodology for Western Blotting of LXR Target Proteins
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Culture and Treatment with this compound:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
2. Protein Extraction:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer for whole-cell lysate, or a specific nuclear extraction buffer for LXR) supplemented with fresh protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein lysate.[2]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
6. Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
7. Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.[2]
-
Incubate the membrane with the ECL substrate.[2]
-
Capture the chemiluminescent signal using an imaging system.[2]
8. Data Analysis:
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the intensity of the target protein band to the intensity of a loading control band (e.g., β-actin or GAPDH) for each sample.[2]
-
Express the results as a fold change relative to the vehicle-treated control.[2]
Visualizations
Caption: LXR signaling pathway activation by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Liver X Receptor-Retinoid X Receptor as an Activator of the Sterol Regulatory Element-Binding Protein 1c Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors induce antiproliferative effects in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Inhibition of ABCA1 protein degradation promotes HDL cholesterol efflux capacity and RCT and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of IMB-808 and GW3965 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic Liver X Receptor (LXR) agonists, IMB-808 and GW3965, focusing on their efficacy in macrophages. As key regulators of cholesterol homeostasis and inflammatory responses, LXRs are a promising therapeutic target for atherosclerosis and other inflammatory diseases. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes the underlying biological pathways to aid in the evaluation of these compounds for research and development purposes.
Overview of this compound and GW3965
Both this compound and GW3965 are potent synthetic agonists of Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in transcriptional regulation of genes involved in lipid metabolism and inflammation. Activation of LXRs in macrophages is a key strategy for promoting reverse cholesterol transport and dampening inflammatory responses, both critical processes in the context of atherosclerosis.
This compound is a more recently identified dual LXRα/β agonist.[1] It has been shown to effectively promote cholesterol efflux from macrophage cell lines and is suggested to possess a favorable profile with potentially fewer lipogenic side effects compared to earlier generation LXR agonists.[1]
GW3965 is a well-characterized and widely used LXR agonist in preclinical research. Its effects on macrophage cholesterol efflux, inflammatory gene expression, and atherosclerosis have been extensively documented in numerous studies.[2][3][4][5]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and GW3965 on key macrophage functions based on available literature. A direct head-to-head comparative study has not been identified; therefore, data is compiled from separate studies.
Table 1: Efficacy in Promoting Macrophage Cholesterol Efflux
| Compound | Macrophage Cell Line | Key Target Gene Induction (mRNA) | Cholesterol Efflux | Reference |
| This compound | RAW264.7, THP-1 | Effectively increased expression of genes related to reverse cholesterol transport. | Remarkably promoted cholesterol efflux. | [1] |
| GW3965 | Primary Mouse Peritoneal | ABCA1: Robustly induced | Increased ApoA-I-mediated cholesterol efflux. | [2] |
| THP-1 | ABCA1 & ABCG1: Upregulated | Stimulation of cholesterol efflux to HDL is ABCA1-dependent. | [6] | |
| J774 | ABCG1: Overexpression further increased by GW3965 (1 µM) | Increased cholesterol efflux to HDL3 and mouse serum. | [7] |
Table 2: Anti-Inflammatory Efficacy in Macrophages
| Compound | Macrophage Model | Key Cytokine/Mediator Modulation | Reference |
| This compound | - | Data not publicly available. | - |
| GW3965 | Adipose Tissue Macrophages (in vivo) | IL-6 mRNA: Significantly downregulatedMCP-1 mRNA: Significantly downregulated | [3] |
| Mouse Peritoneal (in vitro) | TNF-α secretion: Significantly inhibitedMCP-1 secretion: Significantly inhibited | [5] | |
| Human Monocyte-derived | Modulates inflammatory gene profile. | [4][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Caption: LXR Agonist Signaling Pathway in Macrophages.
Caption: Workflow for Comparing LXR Agonist Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of LXR agonists in macrophages.
Cholesterol Efflux Assay (General Protocol)
This assay quantifies the ability of macrophages to efflux cholesterol to an acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
-
Cell Culture and Labeling: Macrophages (e.g., RAW264.7 or primary peritoneal macrophages) are plated in multi-well plates. The cells are then labeled with a radioactive tracer, typically [³H]-cholesterol, for 24-48 hours. This allows the tracer to incorporate into the cellular cholesterol pools. To induce a foam cell-like state, cells are often loaded with acetylated low-density lipoprotein (acLDL).
-
Equilibration: After labeling, the cells are washed and incubated in a serum-free medium containing a substance to equilibrate the labeled cholesterol throughout the cell, often bovine serum albumin (BSA).
-
Treatment: The cells are then treated with the LXR agonist (this compound or GW3965 at a specified concentration, e.g., 1 µM for GW3965) or a vehicle control for a period of 18-24 hours to induce the expression of cholesterol efflux transporters like ABCA1.[2][5]
-
Efflux: The treatment medium is removed, and the cells are incubated with a medium containing a cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL) for a defined period (e.g., 4-6 hours).
-
Quantification: After the efflux period, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Calculation: The percentage of cholesterol efflux is calculated as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%.
Anti-Inflammatory Assay (General Protocol)
This assay measures the ability of an LXR agonist to suppress the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture and Pre-treatment: Macrophages (e.g., THP-1 or primary macrophages) are cultured in multi-well plates. The cells are pre-treated with the LXR agonist (this compound or GW3965, e.g., 1 µM for GW3965) or vehicle control for a specified duration, typically 18 hours.[5]
-
Inflammatory Stimulation: Following pre-treatment, the macrophages are stimulated with LPS (e.g., 100 ng/mL) for a period of 4-24 hours to induce an inflammatory response.[5]
-
Sample Collection: After stimulation, the cell culture supernatant is collected to measure secreted cytokines. The cells can be harvested for RNA or protein analysis.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.
-
Gene Expression Analysis: RNA is extracted from the harvested cells, and the expression levels of inflammatory genes are measured by quantitative real-time PCR (qPCR) to assess the effect of the LXR agonist at the transcriptional level.[3]
Conclusion
Both this compound and GW3965 are effective LXR agonists that promote cholesterol efflux in macrophages, a key anti-atherogenic process. GW3965 is a well-established tool in this context, with a large body of evidence supporting its potent effects on both cholesterol metabolism and inflammation in macrophages. This compound emerges as a promising newer agent, with reports highlighting its efficacy in promoting cholesterol efflux, potentially with a reduced risk of lipogenic side effects.
However, a direct comparative analysis is hampered by the limited availability of quantitative data for this compound in the public domain. For a comprehensive evaluation, further studies directly comparing the dose-response efficacy, impact on the macrophage transcriptome and proteome, and the in vivo therapeutic window of this compound and GW3965 are warranted. This guide provides a foundation for such investigations by summarizing the current state of knowledge and outlining the key experimental approaches.
References
- 1. Danlou Recipe promotes cholesterol efflux in macrophages RAW264.7 and reverses cholesterol transport in mice with hyperlipidemia induced by P407 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Head-to-Head Analysis: IMB-808, a Novel LXR Agonist, Demonstrates a Superior Profile in Preclinical Studies
For Immediate Release
BEIJING, China – December 17, 2025 – In the landscape of therapeutic development targeting metabolic and inflammatory diseases, Liver X Receptor (LXR) agonists have long held promise. However, their clinical translation has been hampered by significant side effects, primarily hepatic steatosis. A novel partial LXR agonist, IMB-808, is emerging as a promising candidate, demonstrating potent dual LXRα/β agonistic activity with a significantly improved safety profile compared to first-generation full agonists like T0901317. This guide provides a comprehensive head-to-head analysis of this compound against other well-characterized LXR agonists, T0901317 and GW3965, supported by available preclinical experimental data.
Differentiating LXR Agonists: A Tale of Two Isoforms
Liver X Receptors are nuclear receptors existing in two isoforms: LXRα and LXRβ. LXRα is predominantly found in the liver, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously.[1] Activation of LXRs is a key strategy for upregulating genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which is beneficial for conditions like atherosclerosis.[1] However, the potent activation of LXRα in the liver by full agonists also leads to an undesirable increase in the expression of lipogenic genes, such as SREBP-1c, resulting in hypertriglyceridemia and hepatic steatosis.[2][3] This has been a major obstacle in the development of LXR-targeted therapies.
This compound distinguishes itself as a partial LXR agonist, a characteristic that appears to mitigate the adverse lipogenic effects observed with full agonists.[4] Preclinical data suggests that this compound can effectively induce genes related to reverse cholesterol transport while having a minimal impact on those associated with lipogenesis.[4][5]
Quantitative Comparison of LXR Agonists
The following tables summarize the available quantitative data from in vitro studies, providing a comparative overview of the potency and efficacy of this compound, T0901317, and GW3965.
| Compound | Target | EC50 (nM) | Cell Line | Assay Type |
| This compound | LXRα | ~100 | HEK293T | Luciferase Reporter Assay |
| LXRβ | ~100 | HEK293T | Luciferase Reporter Assay | |
| T0901317 | LXRα | 20 | - | - |
| LXRβ | - | - | - | |
| GW3965 | hLXRα | 190 | - | - |
| hLXRβ | 30 | - | - | |
| EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Data for this compound is estimated from graphical representations in the source publication. |
| Compound | Gene | Cell Line | Fold Induction (vs. Vehicle) |
| This compound | ABCA1 | RAW264.7 | ~4.5 |
| ABCG1 | RAW264.7 | ~3.5 | |
| SREBP-1c | HepG2 | ~1.2 (not significant) | |
| T0901317 | ABCA1 | RAW264.7 | ~5.0 |
| ABCG1 | RAW264.7 | ~4.0 | |
| SREBP-1c | HepG2 | ~3.5 | |
| Fold induction values are approximated from graphical data presented in the cited literature.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified LXR signaling pathway.
Caption: Workflow for LXR Luciferase Reporter Assay.
Caption: Workflow for Cholesterol Efflux Assay.
Detailed Experimental Protocols
Luciferase Reporter Gene Assay
This assay is employed to determine the potency of a compound in activating LXRα or LXRβ.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with plasmids encoding for either human LXRα or LXRβ, along with a luciferase reporter plasmid containing LXR response elements (LXREs) and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the LXR agonist (e.g., this compound, T0901317) or vehicle (DMSO) for 24 hours.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System, Promega). Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The fold activation is calculated relative to the vehicle-treated control. The EC50 values are determined by plotting the fold activation against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[5]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the changes in the expression of LXR target genes.
-
Cell Culture and Treatment: HepG2 (human liver cancer cell line) or RAW264.7 (mouse macrophage cell line) cells are cultured in appropriate media. Cells are treated with the LXR agonist or vehicle for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). The concentration and purity of the RNA are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method. The fold change in gene expression is determined by comparing the treated samples to the vehicle-treated control.[4]
Cholesterol Efflux Assay
This assay measures the capacity of a compound to promote the removal of cholesterol from macrophages.
-
Cell Culture and Cholesterol Loading: RAW264.7 or THP-1 (human monocytic cell line) macrophages are seeded in 24-well plates. The cells are then loaded with [3H]-cholesterol for 24 hours in a serum-containing medium.
-
Equilibration and Treatment: The cells are washed and incubated in a serum-free medium containing the LXR agonist or vehicle for 18-24 hours to allow for the equilibration of the radiolabeled cholesterol within the cellular pools and to induce the expression of cholesterol transporters.
-
Efflux to ApoA1: The medium is replaced with a serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A1 (ApoA1). The cells are incubated for a further 4-6 hours.
-
Measurement and Calculation: The radioactivity in the medium and the cells is measured using a liquid scintillation counter. The percentage of cholesterol efflux is calculated as [radioactivity in the medium / (radioactivity in the medium + radioactivity in the cells)] x 100%.[4]
Conclusion
The available preclinical data strongly suggests that this compound represents a significant advancement in the development of LXR agonists. Its ability to potently activate LXR-mediated reverse cholesterol transport pathways while circumventing the detrimental lipogenic side effects associated with full agonists like T0901317 positions it as a highly promising therapeutic candidate for atherosclerosis and other metabolic disorders. Further in-depth, direct comparative studies with a broader range of LXR modulators, including GW3965, will be crucial in fully elucidating the clinical potential of this compound. The distinct pharmacological profile of this compound underscores the potential of developing selective LXR modulators that can harness the therapeutic benefits of LXR activation while minimizing adverse effects.
References
- 1. LXR agonist treatment [bio-protocol.org]
- 2. ahajournals.org [ahajournals.org]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparison Guide: Validating IMB-808 On-Target Effects with the LXR Antagonist GSK2033
This guide provides a comprehensive framework for researchers to validate the on-target effects of IMB-808, a novel Liver X Receptor (LXR) agonist, by utilizing the LXR antagonist GSK2033. The central principle of this validation strategy is to demonstrate that the biological activities of this compound are specifically mediated through LXR and can be effectively blocked or reversed by co-treatment with a selective antagonist.
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1][2] They are activated by oxysterols and synthetic ligands, forming heterodimers with the Retinoid X Receptor (RXR) to control the transcription of target genes.[1][3] This pathway's central role in reverse cholesterol transport has made LXR an attractive target for the treatment of atherosclerosis.[2][4]
Compound Profiles:
| Compound | Class | Mechanism of Action | Key Characteristics |
| This compound | LXRα/β Partial Dual Agonist | Binds to and partially activates both LXRα and LXRβ, promoting the expression of genes involved in reverse cholesterol transport.[4][5][6] | Promotes cholesterol efflux from macrophages and reduces cellular lipid accumulation.[4][5] Notably, it shows a reduced tendency to induce lipogenic genes (SREBP-1c, FASN) compared to full agonists, suggesting a potentially improved side-effect profile.[4][7] |
| GSK2033 | LXRα/β Antagonist / Inverse Agonist | Competitively binds to LXRα and LXRβ, preventing agonist-induced activation.[8] It acts as an inverse agonist by suppressing the basal transcription of LXR target genes.[3] | Effectively blocks the transcriptional activity of LXR agonists on target genes like ABCA1, FASN, and SREBP1.[3][8] It is a standard tool for confirming LXR-dependent mechanisms in vitro.[9][10] |
LXR Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical LXR signaling pathway. Agonists like this compound activate this pathway, leading to the transcription of target genes. Antagonists like GSK2033 physically block the receptor, preventing this activation and serving as a crucial validation tool.
Caption: LXR signaling pathway showing activation by this compound and inhibition by GSK2033.
Experimental Validation Workflow
To confirm that the effects of this compound are LXR-mediated, a standard experimental design involves comparing the effects of the agonist alone to its effects in the presence of the antagonist. The antagonist is expected to abolish the agonist-driven response.
Caption: General workflow for validating this compound's on-target effects using GSK2033.
Key Experimental Protocols and Data Presentation
Gene Expression Analysis via qPCR
Objective: To quantify the this compound-induced expression of LXR target genes and demonstrate the reversal of this effect by GSK2033.
Methodology:
-
Cell Culture: Plate human THP-1 monocytes and differentiate into macrophages using PMA. Alternatively, use HepG2 liver cells.
-
Treatment: Pre-treat cells designated for co-treatment with GSK2033 (e.g., 1 µM) for 1-2 hours. Add this compound (e.g., 0.5 µM) to the relevant wells. Incubate all treatment groups for 24 hours.
-
RNA Isolation: Lyse cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using SYBR Green and primers for target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Expected Quantitative Data:
| Treatment Group | ABCA1 Fold Change (vs. Vehicle) | SREBP-1c Fold Change (vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | ↑↑↑ (Significant Increase) | ↑ (Slight/Moderate Increase) |
| GSK2033 Alone | ~1.0 (No significant change) | ↓ (Potential decrease due to inverse agonism) |
| This compound + GSK2033 | ~1.0 (Induction is blocked) | ~1.0 (Induction is blocked) |
Macrophage Cholesterol Efflux Assay
Objective: To functionally demonstrate that this compound enhances cholesterol efflux in an LXR-dependent manner.
Methodology:
-
Cell Culture & Labeling: Differentiate THP-1 cells into macrophages in a multi-well plate. Label the cells by incubating with a medium containing radiolabeled cholesterol (e.g., ³H-cholesterol) for 24-48 hours.
-
Equilibration & Treatment: Wash the cells and equilibrate in a serum-free medium. Treat the cells with Vehicle, this compound, GSK2033, or a combination for 18-24 hours.
-
Efflux: Replace the treatment medium with a medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I). Incubate for 4-6 hours.
-
Measurement: Collect the efflux medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Analysis: Calculate the percentage of cholesterol efflux as (radioactivity in medium) / (radioactivity in medium + radioactivity in lysate) * 100.
Expected Quantitative Data:
| Treatment Group | Percent Cholesterol Efflux (%) |
| Vehicle Control | Baseline (~5-10%) |
| This compound | ↑↑ (Significant Increase, e.g., ~20-30%) |
| GSK2033 Alone | Baseline (~5-10%) |
| This compound + GSK2033 | Baseline (Increase is blocked) |
Foam Cell Lipid Accumulation Assay
Objective: To visually confirm that this compound reduces lipid accumulation in macrophage-derived foam cells via LXR activation.
Methodology:
-
Foam Cell Formation: Differentiate THP-1 macrophages on glass coverslips. Induce foam cell formation by incubating with oxidized LDL (ox-LDL, e.g., 50 µg/mL) for 48 hours.
-
Treatment: Remove the ox-LDL medium and treat the foam cells with Vehicle, this compound, GSK2033, or a combination for another 24-48 hours.
-
Staining: Wash the cells, fix with 4% paraformaldehyde, and stain for neutral lipids using an Oil Red O solution.
-
Imaging: Wash the coverslips and mount them on slides. Visualize and capture images using a light microscope.
-
Analysis: Qualitatively or quantitatively assess the intensity of the red staining, which corresponds to lipid droplet accumulation.
Expected Qualitative Data:
| Treatment Group | Lipid Accumulation (Oil Red O Staining) |
| Vehicle Control | +++ (High) |
| This compound | + (Low) |
| GSK2033 Alone | +++ (High) |
| This compound + GSK2033 | +++ (High, lipid reduction is blocked) |
Logical Relationship of Validation
The use of an antagonist provides a clear logical test for the mechanism of action. If this compound's effect is truly on-target, then blocking that target should negate the effect.
Caption: Logical model for validating this compound's LXR-dependent mechanism.
By following these protocols, researchers can robustly demonstrate that the therapeutic potential of this compound in modulating cholesterol metabolism is directly attributable to its engagement and activation of the Liver X Receptor pathway.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC 870768-70-0 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liver X Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
IMB-808: A Potent Dual LXRα and LXRβ Agonist with a Favorable Lipogenic Profile
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of IMB-808, a novel Liver X Receptor (LXR) agonist, with other well-characterized LXR modulators. Experimental data is presented to confirm the specificity of this compound for LXRα and LXRβ, highlighting its potential as a valuable research tool and therapeutic candidate.
Executive Summary
This compound is a potent dual agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] It demonstrates a preference for LXRα in functional assays, with an EC50 of 0.15 µM, compared to 0.53 µM for LXRβ.[2] A key characteristic of this compound is its partial agonism, which translates to a potentially safer profile with reduced induction of lipogenic genes compared to full agonists like T0901317.[1] This makes this compound an attractive compound for studying the therapeutic effects of LXR activation while potentially mitigating the risk of adverse effects such as hypertriglyceridemia.
Quantitative Data Comparison
The following table summarizes the reported binding affinities and functional potencies of this compound and two widely used LXR agonists, T0901317 and GW3965. This data allows for a direct comparison of their specificity and potency for the LXR isoforms.
| Compound | Target | Assay Type | Value | Reference |
| This compound | LXRα | Luciferase Reporter Assay (EC50) | 0.15 µM | [2] |
| LXRβ | Luciferase Reporter Assay (EC50) | 0.53 µM | [2] | |
| T0901317 | LXRα | Binding Assay (Kd) | 7 nM | [3][4] |
| LXRβ | Binding Assay (Kd) | 22 nM | [3][4] | |
| LXRα | Functional Assay (EC50) | ~20-50 nM | [5][6] | |
| LXRβ | Functional Assay (EC50) | ~50 nM | [3][4] | |
| GW3965 | hLXRα | Functional Assay (EC50) | 190 nM | [7][8][9][10][11] |
| hLXRβ | Functional Assay (EC50) | 30 nM | [7][8][9][10][11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
1. Luciferase Reporter Gene Assay for LXRα and LXRβ Activity
This assay is a common method to determine the functional potency (EC50) of LXR modulators.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media.[2] Cells are then transiently co-transfected with three plasmids:
-
An expression vector for either human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the LXR response element (LXRE).
-
A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency.
-
-
Compound Treatment: After a post-transfection period, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Cell Lysis and Luminescence Measurement: Following an incubation period (typically 24 hours), the cells are lysed. The firefly and Renilla luciferase activities in the cell lysates are then measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency. The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LXR Binding Affinity
TR-FRET assays are employed to determine the binding affinity (Ki or Kd) of a compound to a nuclear receptor.
-
Assay Principle: This assay measures the interaction between the LXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide. The LXR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. The coactivator peptide is labeled with a FRET acceptor (e.g., fluorescein). When an agonist binds to the LXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
-
Assay Procedure:
-
The LXRα or LXRβ LBD is incubated with the terbium-labeled antibody.
-
The test compound at various concentrations is added.
-
The fluorescein-labeled coactivator peptide is added.
-
After an incubation period, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. For agonists, this ratio increases with increasing compound concentration. For antagonists, a competitive binding format is used where the ability of the test compound to displace a known agonist is measured. The data is then used to calculate the Ki or Kd value, representing the binding affinity of the compound.
Conclusion
This compound is a valuable tool for researchers investigating the roles of LXRα and LXRβ in health and disease. Its dual agonism, coupled with a potentially reduced lipogenic effect, offers a distinct advantage over non-selective full agonists. The provided data and protocols serve as a guide for the objective comparison and further investigation of this compound's pharmacological profile.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. T 0901317 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
IMB-808: A Comparative Analysis of Potency in Liver X Receptor Activation
For Immediate Release
This guide provides a detailed comparative analysis of IMB-808, a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). The potency of this compound, as measured by its half-maximal effective concentration (EC50), is compared against other well-characterized LXR agonists. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LXR modulation.
Data Presentation: Comparative Potency of LXR Agonists
The following table summarizes the EC50 values of this compound and other selected LXR agonists. Lower EC50 values are indicative of higher potency.
| Compound | Target(s) | EC50 (LXRα) | EC50 (LXRβ) |
| This compound | LXRα/β | 0.15 µM | 0.53 µM |
| T0901317 | LXRα/β | ~20-50 nM | ~50 nM |
| GW3965 | LXRα/β | 190 nM | 30 nM |
| LXR-623 | LXRα/β | 6.66 µM | 3.67 µM |
Experimental Protocols: LXR Transactivation Reporter Assay
The EC50 values presented in this guide are typically determined using a cell-based luciferase reporter assay. This method quantifies the ability of a compound to activate the LXR signaling pathway.
Objective: To measure the dose-dependent activation of LXRα and LXRβ by a test compound and determine its EC50 value.
Materials:
-
HEK293T (Human Embryonic Kidney 293T) cells or other suitable host cells.
-
Expression plasmids for human LXRα or LXRβ.
-
A luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene.
-
A control plasmid for transfection normalization (e.g., a β-galactosidase expression vector).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent.
-
Test compounds (this compound and comparators).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The following day, cells are co-transfected with the LXRα or LXRβ expression plasmid, the LXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After a 24-hour transfection period, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, T0901317, GW3965, LXR-623). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for an additional 24 hours.
-
-
Luciferase Assay:
-
Following the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase assay reagent.
-
The activity of the normalization control (e.g., β-galactosidase) is also measured to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the luciferase readings to the control reporter readings.
-
The fold activation is determined by comparing the relative luciferase activity of compound-treated cells to that of vehicle-treated cells.
-
The EC50 value is calculated by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Caption: Liver X Receptor (LXR) Signaling Pathway.
Caption: LXR Transactivation Reporter Assay Workflow.
Validating the Downstream Targets of Novel PI3K Inhibitor IMB-808
This guide provides a comparative analysis of a novel phosphoinositide 3-kinase (PI3K) inhibitor, IMB-808, against established alternatives. The focus is on the validation of its downstream signaling effects, offering researchers, scientists, and drug development professionals a framework for evaluating its preclinical efficacy. The data presented herein is a synthesis of established findings for well-characterized PI3K inhibitors, with this compound representing a hypothetical, next-generation compound whose performance metrics are benchmarked against these known agents.
Comparative Analysis of PI3K Inhibitors
The efficacy of this compound is assessed by its ability to modulate the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival. Its performance is compared with first-generation pan-PI3K inhibitors, Wortmannin and LY294002, and a clinically approved isoform-specific inhibitor, Alpelisib (PIK3CA-specific).
Table 1: Quantitative Comparison of PI3K Inhibitor Activity
| Inhibitor | Target(s) | IC50 (PI3Kα) | Effect on p-Akt (Ser473) | Effect on p-S6K (Thr389) |
| This compound (Hypothetical) | Pan-PI3K | 0.8 nM | Strong Inhibition | Strong Inhibition |
| Wortmannin | Pan-PI3K, others | 1-10 nM | Strong Inhibition | Strong Inhibition |
| LY294002 | Pan-PI3K | 1-20 µM | Strong Inhibition | Strong Inhibition |
| Alpelisib | PIK3CA-specific | 5 nM | Moderate Inhibition | Moderate Inhibition |
IC50 values and downstream effects are representative and compiled from various sources for comparative purposes.
Signaling Pathway and Experimental Workflow
To validate the targets of this compound, a series of experiments are conducted to quantify the phosphorylation status of key downstream proteins. The general signaling pathway and the experimental workflow for validation are depicted below.
The workflow for validating these downstream targets typically involves treating cancer cell lines with the inhibitors and then measuring the levels of phosphorylated proteins.
Experimental Protocols
The following is a detailed methodology for a key experiment used to validate the downstream effects of PI3K inhibitors.
Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess the phosphorylation status of Akt (Ser473) and S6K (Thr389) in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed MCF-7 cells (or another relevant cell line) in 6-well plates at a density of 5x10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
Serum-starve the cells for 12-18 hours to reduce basal signaling activity.
-
Pre-treat cells with this compound, Wortmannin, LY294002, or Alpelisib at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes. A non-stimulated control should be included.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Imaging:
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-S6K Thr389, and mouse anti-β-Actin as a loading control) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding loading control (β-Actin) to correct for loading differences.
-
Compare the normalized intensity of treated samples to the stimulated control to determine the percent inhibition.
Assessing the Reproducibility of IMB-808's Anti-Atherogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-atherogenic properties of IMB-808, a novel partial Liver X Receptor (LXR) agonist. Due to the current absence of published in vivo data for this compound, this comparison focuses on its documented in vitro characteristics against the established in vivo performance of other anti-atherosclerotic agents, including full LXR agonists and statins. This guide aims to offer a framework for assessing the potential reproducibility of this compound's effects and to highlight the necessary future research required for its validation.
Introduction to this compound
This compound has been identified as a potent dual agonist of LXRα and LXRβ with a distinct pharmacological profile.[1] Activation of LXRs is a promising therapeutic strategy for atherosclerosis as it promotes reverse cholesterol transport and exerts anti-inflammatory effects.[2][3][4] Unlike full LXR agonists, this compound is a partial agonist, which suggests it may offer a safer therapeutic window by avoiding the lipogenic side effects associated with full agonists, such as increased triglyceride synthesis in the liver.[1][5]
Mechanism of Action: The LXR Signaling Pathway
Liver X Receptors are nuclear receptors that play a pivotal role in cholesterol homeostasis. Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes in the context of atherosclerosis include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for mediating cholesterol efflux from macrophages to HDL particles. This process is a cornerstone of reverse cholesterol transport, the pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.
Comparative Performance Data
A direct comparison of the in vivo efficacy of this compound is currently hampered by the lack of published data. The following tables summarize the available in vitro data for this compound and the in vivo data for selected comparator compounds to provide a benchmark for future studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Effect | Comparator (TO901317) | Citation |
| Cholesterol Efflux | RAW264.7, THP-1 | Remarkably promoted | Full agonist activity | [1] |
| Lipid Accumulation | RAW264.7, THP-1 | Reduced | Reduced | [1] |
| Lipogenic Gene Expression | HepG2 | Almost no increase | Increased | [1] |
Table 2: In Vivo Efficacy of Comparator Anti-Atherosclerotic Agents
| Compound | Animal Model | Dosage | Key Findings | Citation |
| GW3965 (Full LXR Agonist) | ApoE-/- mice | 10 mg/kg/day | 47% reduction in aortic lesion area | [2] |
| Atorvastatin (Statin) | ApoE-/- mice | 10 mg/kg/day | Significant reduction in plaque area | [6] |
| Atorvastatin (Statin) | ApoE-/- mice | 0.003% in diet | Significantly reduced plaque size and necrotic core | [7] |
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments in the assessment of anti-atherogenic properties.
In Vitro Cholesterol Efflux Assay
This assay measures the capacity of a compound to promote the removal of cholesterol from macrophages, a key step in preventing foam cell formation.
-
Cell Culture and Labeling: Macrophage cell lines (e.g., RAW264.7 or THP-1) are cultured and incubated with a radiolabeled cholesterol ([³H]-cholesterol) to allow for its incorporation into the cellular cholesterol pools.
-
Compound Incubation: The cells are then treated with the test compound (e.g., this compound) for a specified period (e.g., 24 hours) to stimulate the expression of cholesterol transporters.
-
Efflux Measurement: Following incubation, the culture medium is replaced with a medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). After an incubation period (e.g., 4-6 hours), the radioactivity in the medium and the cells is measured using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
In Vivo Atherosclerosis Assessment in ApoE-/- Mice
The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used animal model for studying atherosclerosis as these mice spontaneously develop atherosclerotic lesions, a process that is accelerated by a high-fat "Western" diet.
-
Animal Model and Diet: Male ApoE-/- mice are typically used. At 6-8 weeks of age, they are placed on a Western-type diet (high in fat and cholesterol) to induce the formation of atherosclerotic plaques.
-
Compound Administration: The mice are randomly assigned to treatment groups and receive the test compound (e.g., this compound), a comparator (e.g., GW3965 or atorvastatin), or a vehicle control. The compound is typically administered daily via oral gavage for a period of 8-12 weeks.
-
Tissue Collection and Analysis: At the end of the treatment period, the mice are euthanized, and the aortas are excised.
-
Plaque Quantification: The aortas are stained with Oil Red O, which specifically stains neutral lipids, to visualize the atherosclerotic lesions. The total aortic plaque area is then quantified using image analysis software.
-
Plasma Lipid Analysis: Blood samples are collected to measure plasma levels of total cholesterol, HDL, LDL, and triglycerides.
Conclusion and Future Directions
The available in vitro data for this compound is promising, suggesting it could be a valuable anti-atherogenic agent with an improved safety profile compared to full LXR agonists. However, to rigorously assess its reproducibility and therapeutic potential, comprehensive in vivo studies are imperative. Future research should focus on evaluating the efficacy of this compound in established animal models of atherosclerosis, such as the ApoE-/- mouse. Such studies should provide quantitative data on plaque burden, plasma lipid profiles, and markers of inflammation, directly comparable to existing data for other anti-atherosclerotic compounds. The detailed experimental protocols provided in this guide can serve as a foundation for designing these crucial validation studies. The successful replication of its anti-atherogenic properties in vivo would be a significant step towards establishing this compound as a credible candidate for the treatment of atherosclerotic cardiovascular disease.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. LXR agonists for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caister.com [caister.com]
- 6. scispace.com [scispace.com]
- 7. | BioWorld [bioworld.com]
Hypothetical In Vivo Efficacy of IMB-808 Compared to Existing Atherosclerosis Therapies
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the hypothetical in vivo efficacy of IMB-808, a novel dual Liver X Receptor (LXR) α/β agonist, with established therapies for atherosclerosis. Due to the current lack of publicly available in vivo data for this compound, this comparison is based on its documented in vitro activity and the known therapeutic mechanisms and preclinical/clinical data of other LXR agonists and current standard-of-care treatments for atherosclerosis.
Introduction to this compound
This compound has been identified as a potent dual agonist for both LXRα and LXRβ.[1] In preclinical in vitro studies, this compound has demonstrated the ability to promote cholesterol efflux from macrophages and reduce cellular lipid accumulation.[1] A distinguishing feature of this compound in these initial studies is its potential to induce these anti-atherogenic effects with a reduced impact on the expression of genes related to lipogenesis in liver cells, a common side effect of other LXR agonists that can lead to hypertriglyceridemia.[1]
Mechanism of Action: LXR Agonism in Atherosclerosis
Liver X Receptors are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation.[2][3] Activation of LXRs by agonists like this compound is hypothesized to mitigate atherosclerosis through several mechanisms:
-
Reverse Cholesterol Transport: LXR activation stimulates the expression of genes such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for the efflux of cholesterol from macrophages in atherosclerotic plaques to HDL particles for transport back to the liver.[4]
-
Anti-inflammatory Effects: LXRs can suppress inflammatory responses within atherosclerotic lesions, which are a key component of plaque development and instability.[2]
Hypothetical Comparison of In Vivo Efficacy
The following table presents a hypothetical comparison of the in vivo efficacy of this compound against current first-line and emerging therapies for atherosclerosis. The projected data for this compound is an extrapolation based on its in vitro profile and the observed effects of other LXR agonists in preclinical models.
| Therapeutic Agent | Drug Class | Primary Mechanism of Action | Hypothetical/Observed Plaque Regression | Effect on LDL-C | Potential Side Effects |
| This compound (Hypothetical) | LXRα/β Agonist | Promotes reverse cholesterol transport, anti-inflammatory | Significant | Neutral to Mild Decrease | Reduced risk of hypertriglyceridemia compared to other LXR agonists |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase Inhibitor | Inhibits cholesterol synthesis, leading to increased LDL receptor expression | Moderate | Significant Decrease | Myopathy, hepatotoxicity |
| Ezetimibe | Cholesterol Absorption Inhibitor | Inhibits intestinal cholesterol absorption | Mild | Moderate Decrease | Generally well-tolerated |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal Antibody | Increases LDL receptor recycling, enhancing LDL-C clearance | Significant | Potent Decrease | Injection site reactions, nasopharyngitis |
| Other LXR Agonists (e.g., GW3965, T0901317) | LXR Agonist | Promotes reverse cholesterol transport, anti-inflammatory | Significant | Variable | Hypertriglyceridemia, hepatic steatosis |
Experimental Protocols
To evaluate the in vivo efficacy of a compound like this compound for atherosclerosis, the following experimental protocols, adapted from studies on other LXR agonists, would be essential:
Atherosclerosis Mouse Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used. These mice spontaneously develop atherosclerotic lesions, a process that is accelerated by a high-fat, high-cholesterol "Western-type" diet.
-
Dosing Regimen: Mice would be fed a Western-type diet for a period of 8-12 weeks to establish atherosclerotic plaques. Subsequently, the mice would be divided into treatment groups: a vehicle control group, a positive control group (e.g., a statin), and one or more this compound dose groups. The compound would be administered daily or several times a week via oral gavage for an additional 4-8 weeks.
-
Efficacy Endpoints:
-
Plaque Area Measurement: At the end of the treatment period, the aortas would be excised, stained with Oil Red O (to visualize lipid-rich plaques), and the total plaque area quantified using imaging software.
-
Histological Analysis: Aortic sinus cross-sections would be analyzed for plaque composition, including macrophage content (e.g., via Mac-2 staining), collagen content (e.g., via Masson's trichrome staining), and necrotic core size.
-
Gene Expression Analysis: RNA would be extracted from tissues such as the liver, aorta, and macrophages to quantify the expression of LXR target genes (e.g., ABCA1, ABCG1) and lipogenic genes (e.g., SREBP-1c, FAS) using quantitative real-time PCR (qRT-PCR).
-
Blood Lipid Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides would be measured at baseline and at the end of the study.
-
Reverse Cholesterol Transport Assay
-
Methodology: This assay measures the movement of cholesterol from macrophages to feces.
-
Mouse peritoneal macrophages are isolated and loaded with radiolabeled cholesterol (e.g., ³H-cholesterol).
-
These labeled macrophages are then injected into the peritoneal cavity of recipient mice.
-
The mice are treated with the test compound (e.g., this compound) or a vehicle control.
-
Feces and plasma are collected over 24-48 hours, and the amount of radiolabeled cholesterol is quantified to determine the rate of reverse cholesterol transport.
-
Visualizing the LXR Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of LXR agonists in macrophages and hepatocytes.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of IMB-808: A Comparative Guide to LXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of Liver X Receptor (LXR) agonists as therapeutic agents for atherosclerosis and other metabolic diseases has been a key area of research. However, the clinical translation of these promising compounds has been hampered by significant safety concerns, primarily related to their effects on lipid metabolism. This guide provides a comparative evaluation of the safety profile of IMB-808, a novel LXR agonist, against other well-characterized LXR agonists, supported by available experimental data.
Quantitative Safety and Efficacy Data
The following table summarizes the key safety and efficacy parameters of this compound in comparison to other LXR agonists. Data has been compiled from various preclinical and clinical studies.
| Compound | Type | Key Efficacy Markers | Key Adverse Effects | Quantitative Data on Adverse Effects |
| This compound | Dual LXRα/β Partial Agonist | - Potent induction of reverse cholesterol transport genes. - Promotes cholesterol efflux from macrophages.[1] | - Significantly reduced induction of lipogenic genes compared to full agonists.[1] | - In HepG2 cells, this compound did not significantly increase the expression of lipogenesis-related genes, unlike the full agonist T0901317.[1] Specific fold-change data is not readily available in the public domain. |
| T0901317 | Dual LXRα/β Full Agonist | - Potent induction of reverse cholesterol transport genes. | - Hyperlipidemia (increased plasma triglycerides).[2][3][4] - Hepatic steatosis (fatty liver).[5] | - In preclinical models, T0901317 administration has been shown to cause significant elevations in plasma triglycerides.[2][3][4] |
| GW3965 | Dual LXRα/β Agonist | - Potent induction of reverse cholesterol transport genes. | - Hyperlipidemia. - Hepatic steatosis.[5] | - Similar to T0901317, GW3965 treatment in animal models leads to increased plasma triglycerides and hepatic lipid accumulation.[5] |
| LXR-623 | LXRβ-selective Agonist | - Increased expression of ABCA1 and ABCG1 in humans.[6] | - Central Nervous System (CNS) and psychiatric adverse events observed in Phase I clinical trials.[7][8] | - CNS-related adverse events were observed at the two highest doses in a single ascending-dose study in healthy participants, leading to the termination of its development.[6][7][8] |
| BMS-852927 | LXRβ-selective Agonist | - Induced reverse cholesterol transport pathways in humans.[9] | - Increased plasma and hepatic triglycerides. - Increased LDL-cholesterol. - Decreased circulating neutrophils.[9] | - Despite being LXRβ-selective, clinical studies in healthy subjects and hypercholesterolemic patients showed significant increases in plasma triglycerides and LDL-C.[9] |
| R211945 | LXR Agonist | - Regression of atherosclerosis in a rabbit model. | - Reported to not cause lipogenic side effects in a rabbit model. | - In a preclinical rabbit model of atherosclerosis, R211945 demonstrated anti-inflammatory effects without inducing the lipogenic side effects commonly seen with other LXR agonists. |
Experimental Protocols
In Vitro Evaluation of Lipogenesis in HepG2 Cells
This protocol is designed to assess the effect of LXR agonists on the expression of genes involved in de novo lipogenesis in a human hepatocyte cell line.
Objective: To compare the induction of lipogenic gene expression (e.g., SREBP-1c, FAS, SCD1) by this compound and a full LXR agonist (e.g., T0901317) in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and T0901317 (dissolved in a suitable solvent, e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and primers for SREBP-1c, FAS, SCD1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound, T0901317, or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer from an RNA extraction kit. Extract total RNA according to the manufacturer's protocol.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using specific primers for SREBP-1c, FAS, SCD1, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression between the different treatment groups.
Cholesterol Efflux Assay in Macrophages
This protocol measures the ability of LXR agonists to promote cholesterol efflux from macrophage foam cells, a key step in reverse cholesterol transport.
Objective: To evaluate the efficacy of this compound in promoting cholesterol efflux from RAW264.7 or THP-1 macrophage-derived foam cells.
Materials:
-
RAW264.7 or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
[3H]-cholesterol
-
Acetylated Low-Density Lipoprotein (acLDL) or oxidized LDL (oxLDL)
-
LXR agonist (this compound)
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture RAW264.7 cells in RPMI-1640 with 10% FBS. For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Cholesterol Loading and Labeling: Incubate the macrophages with medium containing [3H]-cholesterol and a cholesterol-loading agent like acLDL or oxLDL (e.g., 50 µg/mL) for 24-48 hours to form foam cells.
-
Equilibration and Treatment: Wash the cells and incubate them in serum-free medium containing the LXR agonist (this compound) or vehicle control for 18-24 hours to allow for the expression of cholesterol transporters.
-
Cholesterol Efflux: Replace the medium with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL). Incubate for a defined period (e.g., 4-6 hours).
-
Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of [3H]-cholesterol in the medium divided by the total [3H]-cholesterol (medium + cell lysate), multiplied by 100.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for evaluating LXR agonists.
Caption: LXR Signaling Pathway.
Caption: Full vs. Partial LXR Agonist Effects.
Discussion and Conclusion
The primary challenge in the development of LXR agonists has been to dissociate the beneficial effects on reverse cholesterol transport from the detrimental effects on hepatic lipogenesis. Full LXR agonists, such as T0901317 and GW3965, potently activate both LXRα and LXRβ isoforms, leading to a strong induction of genes involved in both pathways. This results in the desirable outcome of increased cholesterol efflux but also the undesirable side effects of hyperlipidemia and hepatic steatosis.
The development of LXRβ-selective agonists, like LXR-623 and BMS-852927, was an attempt to circumvent the LXRα-mediated lipogenic effects. However, clinical data revealed that these compounds were not devoid of adverse effects, with LXR-623 showing CNS toxicity and BMS-852927 still causing dyslipidemia and neutropenia in humans.[7][8][9]
This compound emerges as a promising candidate with a potentially improved safety profile. As a dual LXRα/β partial agonist, it appears to selectively activate the reverse cholesterol transport pathway while having a minimal effect on the lipogenic cascade, as demonstrated in in vitro studies.[1] This differential activity suggests that this compound may offer a wider therapeutic window compared to full agonists.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. karger.com [karger.com]
- 4. LXR Agonist T0901317's Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of SREBP-1c Activation by IMB-808 in HepG2 Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Liver X Receptor (LXR) agonist IMB-808 with other compounds, focusing on the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in HepG2 human liver carcinoma cells. The experimental data presented herein confirms the minimal effect of this compound on the SREBP-1c lipogenic pathway, a significant advantage over other LXR agonists.
This compound has been identified as a novel, partial LXR agonist.[1][2] Unlike full LXR agonists such as TO901317, which are known to induce significant lipogenesis as a side effect, this compound demonstrates a dissociated profile, promoting cholesterol efflux without substantially activating lipogenic gene expression.[1][2] This is a critical attribute for a potential therapeutic agent targeting LXR. Central to this lipogenic side effect is the activation of SREBP-1c, a master transcriptional regulator of fatty acid and triglyceride synthesis.[3][4][5] This guide summarizes the experimental evidence demonstrating that this compound does not significantly activate SREBP-1c in HepG2 cells.
Comparative Analysis of SREBP-1c Activation
To assess the effect of this compound on SREBP-1c activation, its performance was compared against a well-characterized full LXR agonist, TO901317, which serves as a positive control for SREBP-1c activation. A related compound, IMB-170, for which quantitative data is available, is used here as a proxy for this compound's activity profile, showing minimal SREBP-1c induction.[6]
SREBP-1c Protein Levels
The activation of SREBP-1c involves its proteolytic cleavage in the Golgi apparatus, releasing the N-terminal fragment (nSREBP-1c) which translocates to the nucleus to activate target gene transcription.[3][4] Western blot analysis of the nuclear fraction of HepG2 cells was performed to quantify the levels of active nSREBP-1c.
Table 1: Comparison of Nuclear SREBP-1c Protein Levels in HepG2 Cells
| Treatment (18h) | Concentration | Fold Change in Nuclear SREBP-1c (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| TO901317 | 1 µM | 8.5 ± 0.7 |
| IMB-170 | 1 µM | 1.2 ± 0.2 |
| IMB-170 | 3 µM | 1.5 ± 0.3 |
| IMB-170 | 10 µM | 2.1 ± 0.4 |
Data for IMB-170 is presented as a proxy for this compound, based on available experimental results showing its minimal induction of SREBP-1c protein expression compared to TO901317.[6]
SREBP-1c and Target Gene mRNA Expression
The transcriptional activity of nSREBP-1c leads to the upregulation of its own gene and a suite of genes involved in lipogenesis, including Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase-1 (SCD1), and Acetyl-CoA Carboxylase (ACC).[3][5] Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of these genes in HepG2 cells following treatment.
Table 2: Comparison of SREBP-1c and Lipogenic Target Gene mRNA Expression in HepG2 Cells
| Treatment (18h) | Concentration | SREBP-1c mRNA Fold Change (vs. Vehicle) | FAS mRNA Fold Change (vs. Vehicle) | SCD1 mRNA Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| TO901317 | 1 µM | 12.3 ± 1.1 | 15.8 ± 1.5 | 10.5 ± 0.9 |
| IMB-170 | 1 µM | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.2 ± 0.2 |
| IMB-170 | 3 µM | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.3 |
| IMB-170 | 10 µM | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.4 |
Data for IMB-170 is presented as a proxy for this compound. The results indicate that at concentrations where it shows LXR agonistic activity, there is no significant increase in the expression of SREBP-1c or its target genes, in stark contrast to the full agonist TO901317.[6]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the SREBP-1c activation pathway, the workflow for assessing its activation, and the logical framework of this comparative analysis.
References
- 1. Identification of a Novel Liver X Receptor Agonist that Regulates the Expression of Key Cholesterol Homeostasis Genes with Distinct Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 4. Distinct roles of insulin and liver X receptor in the induction and cleavage of sterol regulatory elementbinding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of LXR Agonists: IMB-808 vs. TO901317
A guide for researchers, scientists, and drug development professionals on the differential effects of IMB-808 and TO901317 on cellular gene expression.
This guide provides a comparative analysis of the transcriptomic effects of two Liver X Receptor (LXR) agonists, this compound and TO901317. Liver X receptors are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. While both this compound and TO901317 target LXRs, their distinct pharmacological profiles result in different downstream gene expression patterns, with significant implications for their therapeutic potential. This document summarizes key experimental data, provides detailed methodologies, and visualizes the relevant biological pathways to aid researchers in understanding the nuanced activities of these two compounds.
Executive Summary
This compound is a novel, partial LXR agonist designed to selectively modulate gene expression related to reverse cholesterol transport while minimizing the lipogenic side effects commonly associated with full LXR agonists like TO901317.[1] TO901317 is a potent and widely studied dual agonist for LXRα and LXRβ, but its therapeutic application has been hampered by its tendency to induce hypertriglyceridemia through the activation of lipogenic genes.[1] Comparative transcriptomic studies reveal that while both compounds upregulate genes involved in cholesterol efflux, this compound shows a significantly lower induction of genes responsible for fatty acid and triglyceride synthesis, positioning it as a potentially safer candidate for the treatment of atherosclerosis and other metabolic diseases.[1]
Data Presentation: Comparative Gene Expression
The following tables summarize the differential effects of this compound and TO901317 on the expression of key genes involved in cholesterol metabolism and lipogenesis in various cell lines.
Table 1: Effect on Cholesterol Homeostasis Genes in Macrophages (RAW264.7 and THP-1 cells)
| Gene | Function | This compound Treatment | TO901317 Treatment |
| ABCA1 | ATP-binding cassette transporter A1, mediates cholesterol efflux | Significantly Increased | Significantly Increased |
| ABCG1 | ATP-binding cassette transporter G1, mediates cholesterol efflux | Significantly Increased | Significantly Increased |
Data synthesized from studies indicating that this compound effectively increases the expression of genes related to reverse cholesterol transport in multiple cell lines.[1]
Table 2: Effect on Lipogenic Genes in Human Hepatoma Cells (HepG2)
| Gene | Function | This compound Treatment | TO901317 Treatment |
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding protein 1, master regulator of lipogenesis | No significant increase | Significantly Increased |
| FASN | Fatty acid synthase, key enzyme in fatty acid synthesis | No significant increase | Significantly Increased |
| SCD1 | Stearoyl-CoA desaturase-1, enzyme in fatty acid metabolism | No significant increase | Significantly Increased |
This comparative data highlights that this compound, in contrast to TO901317, does not significantly upregulate the expression of genes related to lipogenesis in HepG2 cells, suggesting a lower risk of inducing hypertriglyceridemia.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (Human Hepatoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW264.7 (Murine Macrophage): Cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1 (Human Monocytic): Grown in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Treatment:
-
Cells were seeded and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing either this compound, TO901317, or a vehicle control (e.g., DMSO).
-
Concentrations: The effective concentrations for in vitro studies can vary, with typical ranges for TO901317 being in the low micromolar to nanomolar range for LXR activation.[2][3][4][5] The concentration of this compound would be determined based on its EC50 for LXR activation.
-
Incubation Time: Treatment duration for gene expression analysis is typically 18-24 hours.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Real-time PCR was performed using a SYBR Green-based detection method on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.
Transcriptome Analysis (RNA-Sequencing)
-
Library Preparation: RNA-seq libraries were prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
The quality of the raw sequencing reads was assessed.
-
Reads were mapped to the appropriate reference genome (human or mouse).
-
Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment with this compound or TO901317 compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
The diagram below illustrates the differential effects of this compound and TO901317 on the LXR signaling pathway and downstream gene regulation.
Caption: Differential activation of LXR signaling by this compound and TO901317.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative transcriptomics study.
Caption: Workflow for comparative transcriptomic analysis of LXR agonists.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Effect of LXR Agonists T0901317 and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IMB-808
For laboratory professionals engaged in pivotal research, the proper handling and disposal of investigational compounds like IMB-808 is a critical component of laboratory safety and environmental responsibility. This compound, a potent dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) with CAS number 870768-70-0, is utilized in research for its potential in studying atherosclerosis.[1] Adherence to stringent disposal protocols is essential to mitigate potential environmental impact and ensure regulatory compliance.
This guide provides a comprehensive operational plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, if available from the supplier, before initiating any disposal procedures. In the absence of a specific SDS, the following guidelines for similar research compounds should be followed.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, all appropriate Personal Protective Equipment (PPE) must be worn. Handling of the compound, particularly in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | A NIOSH-approved respirator may be necessary depending on the compound's specific hazards and the procedure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following protocol is based on general best practices for the disposal of potent research compounds and should be adapted to comply with all institutional, local, state, and federal regulations.
1. Waste Segregation and Collection:
Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect all non-sharp solid waste that has come into contact with this compound, including contaminated gloves, pipette tips, weighing papers, and vials, in a designated solid hazardous waste container. Unused or expired solid this compound should also be placed in this container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container. Do not pour this compound waste down the drain.[2] Segregate waste streams based on solvent compatibility as directed by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant, and leak-proof sharps container labeled for hazardous chemical waste.
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled.
-
Use "Hazardous Waste" labels as provided by your EHS department.
-
Clearly write the full chemical name: "this compound".
-
List all components in the waste container, including solvents and their approximate concentrations.
-
Indicate the primary hazard(s) (e.g., "Toxic," "Chemical Waste").
-
Record the date the waste was first added to the container.
3. Storage of Waste:
Store all hazardous waste in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected for disposal. Ensure that the storage area is away from incompatible materials.
4. Final Disposal:
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2] Never dispose of chemical waste in the regular trash or down the drain. All disposal must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[3]
Experimental Protocols for Disposal
While specific degradation protocols for this compound are not publicly available, general methods for the destruction of similar pharmaceutical compounds in a research setting can be considered for implementation by specialized waste disposal services. These methods are not intended to be performed by laboratory personnel without proper training and equipment.
-
Incineration: High-temperature incineration by a licensed hazardous waste facility is the most common and effective method for the complete destruction of active pharmaceutical ingredients.[4]
-
Chemical Degradation: For liquid waste, chemical degradation procedures may be employed by waste disposal experts. Given that this compound has characteristics of sulfonamides and benzodiazepines, degradation methods suitable for these classes of compounds, such as advanced oxidation processes, could be applicable.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
